MitoE10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H55O5PS |
|---|---|
Molekulargewicht |
702.9 g/mol |
IUPAC-Name |
10-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)decyl-triphenylphosphanium;methanesulfonate |
InChI |
InChI=1S/C41H51O2P.CH4O3S/c1-32-33(2)40-38(34(3)39(32)42)28-30-41(4,43-40)29-20-9-7-5-6-8-10-21-31-44(35-22-14-11-15-23-35,36-24-16-12-17-25-36)37-26-18-13-19-27-37;1-5(2,3)4/h11-19,22-27H,5-10,20-21,28-31H2,1-4H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
ZAYCMFYORHFHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=C1O)C)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MitoE10: A Technical Deep Dive into its Mitochondrial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoE10 is a novel, mitochondria-targeted antioxidant designed to combat cellular damage by neutralizing reactive oxygen species (ROS) at their primary source. As a derivative of vitamin E, a well-established lipophilic antioxidant, this compound is chemically modified to ensure its accumulation within the mitochondrial matrix. This strategic localization allows for the direct quenching of ROS produced during oxidative phosphorylation, thereby protecting critical mitochondrial components from oxidative damage. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing its proposed molecular interactions.
Core Mechanism: Mitochondria-Targeted Antioxidant Activity
The principal mechanism of action of this compound revolves around its targeted delivery to mitochondria and its intrinsic antioxidant properties derived from the vitamin E moiety.
Targeting Mitochondria
This compound's specific accumulation in mitochondria is achieved through the covalent attachment of a triphenylphosphonium (TPP⁺) cation to the vitamin E molecule. The large positive charge and lipophilic nature of the TPP⁺ cation facilitate its passage across the mitochondrial membrane, driven by the significant negative membrane potential of the inner mitochondrial membrane. This targeted approach concentrates the antioxidant where it is most needed, at the site of significant ROS production.
Antioxidant Action
Once localized within the mitochondria, the chromanol head of the vitamin E portion of this compound acts as a potent chain-breaking antioxidant. It readily donates a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. This process protects mitochondrial membranes from oxidative damage, preserving their integrity and function.
Potential Signaling Pathway Involvement
While direct evidence for this compound's modulation of specific signaling pathways is still emerging, its action as a mitochondrial antioxidant suggests potential interactions with several key cellular signaling cascades that are sensitive to the mitochondrial redox state.
Intrinsic Apoptosis Pathway
Mitochondrial integrity is a critical checkpoint in the intrinsic pathway of apoptosis. Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm. By mitigating mitochondrial oxidative stress, this compound is hypothesized to prevent mPTP opening and the subsequent activation of the caspase cascade, thereby inhibiting apoptosis. The regulation of pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial membrane is a key area of investigation for understanding the full scope of this compound's anti-apoptotic potential.
Caption: Proposed interaction of this compound with the intrinsic apoptosis pathway.
Quantitative Data Summary
Currently, there is a lack of publicly available, structured quantitative data specifically for this compound. The following table structure is provided as a template for organizing future experimental findings on this compound and similar mitochondria-targeted antioxidants.
| Parameter | Assay | Model System | This compound Concentration | Result | Reference |
| Antioxidant Efficacy | |||||
| IC₅₀ for Lipid Peroxidation | TBARS Assay | Isolated Mitochondria | |||
| ROS Scavenging Capacity | DCFDA Assay | Cultured Cells | |||
| Mitochondrial Function | |||||
| Mitochondrial Membrane Potential | TMRM/JC-1 Staining | Cultured Cells | |||
| Mitochondrial Calcium Retention | Calcium Green-5N Assay | Isolated Mitochondria | |||
| Cellular Effects | |||||
| Inhibition of Apoptosis | Caspase-3/7 Activity Assay | Cultured Cells |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
Measurement of Mitochondrial Lipid Peroxidation
This protocol is adapted for the quantification of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
Phosphate buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Prepare mitochondrial suspension in PBS.
-
Induce lipid peroxidation (e.g., with FeSO₄/ascorbate).
-
Treat with varying concentrations of this compound.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding TCA and BHT.
-
Add TBA solution and incubate at 95°C for 30 minutes.
-
Cool on ice and centrifuge to pellet precipitated proteins.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of MDA using a standard curve.
Caption: Workflow for measuring mitochondrial lipid peroxidation.
Assessment of Mitochondrial Calcium Retention Capacity
This protocol details a method to assess the ability of isolated mitochondria to sequester calcium, a process that can be affected by mitochondrial integrity and the opening of the mPTP.
Materials:
-
Isolated mitochondria
-
This compound
-
Calcium Green-5N fluorescent dye
-
Calcium chloride (CaCl₂) solution
-
Respiration buffer
-
Fluorometric plate reader
Procedure:
-
Resuspend isolated mitochondria in respiration buffer containing Calcium Green-5N.
-
Treat with varying concentrations of this compound.
-
Monitor the baseline fluorescence.
-
Add sequential pulses of a known concentration of CaCl₂.
-
Record the fluorescence changes over time. A sharp increase in fluorescence indicates the opening of the mPTP and the release of sequestered calcium.
-
Calculate the total amount of calcium taken up by the mitochondria before mPTP opening.
An In-depth Technical Guide to the Synthesis and Purification of MitoE10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of MitoE10, a potent mitochondria-targeted antioxidant. This compound is a valuable research tool for investigating mitochondrial oxidative stress and its role in various pathologies. This document outlines a detailed synthesis protocol, purification methodologies, and relevant biological context to aid researchers in the successful production and application of this compound.
Introduction to this compound
This compound is a rationally designed molecule that selectively accumulates within mitochondria, the primary site of reactive oxygen species (ROS) production in most cells. Its structure comprises the antioxidant chroman head of α-tocopherol (Vitamin E) tethered to a lipophilic triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain. The positive charge of the TPP⁺ moiety drives the molecule's accumulation across the negatively charged mitochondrial inner membrane, concentrating the antioxidant where it is most needed to combat oxidative damage.[1] This targeted delivery enhances its protective effects against lipid peroxidation and mitochondrial DNA damage compared to non-targeted antioxidants.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the vitamin E chroman moiety with the TPP⁺-containing alkyl linker. The following protocol is a composite methodology based on established synthetic routes for similar mitochondria-targeted vitamin E derivatives.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound from a vitamin E analogue.
Experimental Protocol: Synthesis of (10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium (this compound)
This protocol is adapted from the synthesis of analogous compounds and may require optimization.
Step 1: Synthesis of the Alkyl Bromide Precursor
-
Reaction Setup: To a solution of 1,10-decanediol (B1670011) in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).
-
Protection: Stir the reaction at room temperature until the mono-protected diol is formed, as monitored by thin-layer chromatography (TLC).
-
Bromination: The remaining free hydroxyl group is then converted to a bromide using a brominating agent such as triphenylphosphine (B44618) dibromide or carbon tetrabromide and triphenylphosphine.
-
Purification: The resulting mono-protected bromo-decanol is purified by silica (B1680970) gel column chromatography.
Step 2: Coupling of the Vitamin E Moiety and the Alkyl Linker
-
Alkylation: The protected bromo-decanol is reacted with a suitable Vitamin E precursor, such as 2,5,7,8-tetramethyl-2-(4,8-dimethylnonyl)-6-chromanol (α-tocopherol), in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF). This step couples the alkyl chain to the chroman ring.
-
Deprotection: The protecting group on the terminal hydroxyl of the alkyl chain is removed using an appropriate deprotection agent (e.g., tetra-n-butylammonium fluoride (B91410) for a silyl (B83357) protecting group).
-
Purification: The resulting alcohol is purified by column chromatography.
Step 3: Formation of the Triphenylphosphonium Salt
-
Conversion to a Leaving Group: The terminal alcohol of the coupled product is converted to a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.
-
Reaction with Triphenylphosphine: The resulting mesylate or tosylate is then reacted with triphenylphosphine in a high-boiling point solvent (e.g., acetonitrile (B52724) or toluene) at reflux to form the triphenylphosphonium salt.
-
Isolation: The crude this compound product is typically isolated by precipitation from the reaction mixture upon cooling, followed by filtration.
Purification of this compound
Purification of the final this compound compound is crucial to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) or silica gel chromatography are commonly employed methods.
Purification Workflow
Caption: A standard workflow for the purification of this compound.
Experimental Protocol: Purification by Silica Gel Chromatography
-
Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Loading: The crude this compound product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: A solvent gradient is used to elute the compounds. Typically, a gradient of increasing polarity is employed, for example, starting with 100% dichloromethane (B109758) and gradually increasing the percentage of methanol (B129727). A common solvent system is a gradient of 1-9% methanol in dichloromethane.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of mitochondria-targeted vitamin E derivatives, which can be expected to be similar for this compound.
| Reaction Step | Starting Materials | Product | Typical Yield (%) |
| Mesylation | Diol precursor, Methanesulfonyl chloride | Bis-mesylate intermediate | ~78% |
| Phosphonium Salt Formation | Bis-mesylate intermediate, Triphenylphosphine | Protected MitoE derivative | ~92% |
| Deprotection | Protected MitoE derivative, LDA | Final MitoE derivative | ~49% |
Yields are based on analogous syntheses and may vary depending on specific reaction conditions and scale.
Biological Activity and Signaling Pathway
This compound exerts its antioxidant effects primarily within the mitochondria. Upon accumulation, it scavenges ROS, thereby protecting mitochondrial components from oxidative damage. This action helps to maintain mitochondrial function and can modulate downstream signaling pathways related to apoptosis and inflammation.
Antioxidant Mechanism of Action
Caption: Proposed mechanism of action for this compound in mitigating mitochondrial oxidative stress.
Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Assay)
The antioxidant activity of this compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol). Also, prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox, a water-soluble vitamin E analog).[2]
-
Reaction: In a microplate, add the DPPH solution to each dilution of this compound and the standard.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples to that of a control (DPPH solution without antioxidant). An IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of mitochondrial biology, redox signaling, and drug development. Successful implementation of these methods will enable the production of high-purity this compound for use in a wide range of experimental settings.
References
In Vitro Antioxidant Properties of Mitoquinone (MitoQ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, has emerged as a significant tool in the study and potential treatment of pathologies associated with mitochondrial oxidative stress. Structurally, MitoQ comprises a ubiquinone moiety, the active antioxidant component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain. This cationic structure facilitates its accumulation within the negatively charged mitochondrial matrix, allowing for targeted scavenging of reactive oxygen species (ROS) at their primary site of production. This guide provides an in-depth overview of the in vitro antioxidant properties of MitoQ, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. It is important to note that while extensive research has been conducted on the cellular antioxidant effects of MitoQ, standardized in vitro antioxidant assay data, such as DPPH and ABTS radical scavenging IC50 values, are not widely reported in the available scientific literature. This guide will focus on the well-documented cellular antioxidant activities.
Quantitative Antioxidant Activity of MitoQ
The antioxidant efficacy of MitoQ has been quantified in various cellular and acellular systems. The following tables summarize key quantitative data on its ability to mitigate oxidative stress.
| Assay | System | Concentration | Effect | Reference |
| Reactive Oxygen Species (ROS) Scavenging | ||||
| H2O2-induced ROS | Murine pancreatic acinar cells | 1 µM | Significantly reduced ROS production | [1] |
| Antimycin A-induced ROS | Human platelets | 2.5 µM and 5 µM | Decreased intraplatelet ROS levels | |
| Superoxide (B77818) Scavenging | ||||
| PMA-stimulated Superoxide Release | Isolated rat polymorphonuclear leukocytes | 10 µM | 56 ± 3% inhibition | |
| Lipid Peroxidation Inhibition | ||||
| Lipid Peroxidation | Isolated heart mitochondria | 400 µM | Used as an inhibitor | [2] |
| Cellular Viability/Cytotoxicity (as an indicator of potent biological activity) | ||||
| Cell Proliferation Inhibition | Human breast cancer cells (MDA-MB-231) | IC50 = 0.38 µM | Inhibited cell proliferation | [3][4] |
| Cytotoxicity | Chondrocytes | IC50 = 1.094 µM | Exhibited cytotoxic effects | [5] |
Key Signaling Pathways Modulated by MitoQ
MitoQ exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways involved in the endogenous antioxidant response.
Nrf2-ARE Signaling Pathway
MitoQ has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Sirt3-Mediated Mitochondrial Homeostasis
MitoQ has also been implicated in the activation of Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and function. Sirt3 activation can lead to the deacetylation and activation of various antioxidant enzymes, such as Superoxide Dismutase 2 (SOD2).
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays relevant to the assessment of MitoQ's properties are provided below.
Cellular Reactive Oxygen Species (ROS) Scavenging Assay
This assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an external stressor.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant activity of a test compound is determined by its ability to reduce the fluorescence intensity.
Protocol:
-
Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black, clear-bottom plate and culture until confluent.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., phosphate-buffered saline - PBS). Incubate the cells with DCFH-DA solution (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.
-
Treatment: Wash the cells to remove excess probe. Add fresh medium containing the desired concentrations of MitoQ and incubate for a specified period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Introduce an ROS-inducing agent (e.g., H₂O₂ or antimycin A) to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence plate reader. Readings can be taken kinetically over time or as a single endpoint measurement.
-
Data Analysis: Calculate the percentage of ROS scavenging activity relative to the control (cells treated with the ROS-inducer but without MitoQ).
Superoxide Dismutase (SOD) Mimetic Activity Assay
This assay determines the ability of a compound to mimic the enzymatic activity of SOD, which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.
Principle: Superoxide radicals are generated in a cell-free system (e.g., xanthine (B1682287)/xanthine oxidase or phenazine (B1670421) methosulfate/NADH). These radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c), causing a color change that can be measured spectrophotometrically. An SOD mimetic will compete with the detector molecule for superoxide radicals, thereby inhibiting the color change.
Protocol:
-
Reagent Preparation: Prepare solutions of the superoxide generating system (e.g., xanthine and xanthine oxidase) and the detector molecule (e.g., NBT).
-
Reaction Mixture: In a 96-well plate, combine the buffer, detector molecule, and various concentrations of MitoQ.
-
Initiation of Reaction: Add the superoxide generating components to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 560 nm for NBT) over a set period.
-
Data Analysis: Calculate the percentage inhibition of the detector molecule's reduction by MitoQ. An IC50 value, the concentration of MitoQ that causes 50% inhibition, can be determined.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
This assay measures the extent of lipid peroxidation in a sample and the ability of an antioxidant to inhibit this process.
Principle: Lipid peroxidation generates malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be quantified spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare a lipid-rich sample, such as isolated mitochondria or a tissue homogenate.
-
Induction of Peroxidation: Induce lipid peroxidation by adding a pro-oxidant, such as a ferrous iron and ascorbate (B8700270) solution.
-
Treatment: Add various concentrations of MitoQ to the sample before or after the induction of peroxidation.
-
TBA Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid - TCA) to the reaction mixture. Incubate at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.
-
Data Analysis: Quantify the amount of MDA produced using a standard curve. Calculate the percentage inhibition of lipid peroxidation by MitoQ.
Conclusion
Mitoquinone (MitoQ) demonstrates significant antioxidant properties in vitro, primarily through its targeted action within mitochondria. The available quantitative data from cellular assays consistently show its efficacy in reducing ROS and protecting against oxidative damage at sub-micromolar to low micromolar concentrations. Its mechanism of action extends beyond direct radical scavenging to the modulation of critical cytoprotective signaling pathways, including the Nrf2-ARE and Sirt3 pathways. The detailed protocols provided in this guide offer a foundation for the consistent and reliable in vitro evaluation of MitoQ and other mitochondria-targeted antioxidants. Further research to determine standardized IC50 values in chemical-based assays such as DPPH and ABTS would provide a more complete comparative profile of its antioxidant capacity. Nevertheless, the existing body of evidence strongly supports the potent and targeted antioxidant effects of MitoQ in a cellular context, making it a valuable tool for researchers and drug development professionals in the field of mitochondrial medicine.
References
- 1. Effects of the Mitochondria-Targeted Antioxidant Mitoquinone in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoquinone alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of MitoE10
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoE10, also known as MitoVitE, represents a significant advancement in the field of mitochondria-targeted therapeutics. This molecule is a rationally designed antioxidant that specifically accumulates within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the synthesis, mechanism of action, and key experimental findings from studies investigating its therapeutic potential in various disease models. This document is intended to serve as a valuable resource for researchers and professionals in drug development interested in the science and application of mitochondria-targeted antioxidants.
Discovery and Development
The development of this compound arose from the recognition that mitochondrial oxidative stress is a key pathological factor in a wide range of diseases. The strategy was to deliver a potent antioxidant directly to the source of ROS production, thereby maximizing its efficacy and minimizing off-target effects.
Rationale and Design
This compound is a derivative of vitamin E (α-tocopherol), a well-known lipid-soluble antioxidant. To achieve mitochondrial targeting, the antioxidant chroman moiety of vitamin E was covalently linked to a triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain. The lipophilic TPP⁺ cation enables the molecule to readily cross cellular membranes and accumulate several hundred-fold within the mitochondrial matrix, driven by the large mitochondrial membrane potential. The alkyl chain length was optimized to balance hydrophobicity and mitochondrial uptake. A series of these compounds, termed MitoEn (where n is the number of carbons in the alkyl linker), were synthesized to investigate the impact of the linker length on their antioxidant properties.
Key Researchers and Institutions
The pioneering work on mitochondria-targeted antioxidants, including the MitoE series, was conducted by researchers at the University of Otago in New Zealand and the MRC Mitochondrial Biology Unit in the United Kingdom. Their collaborative efforts led to the synthesis and initial characterization of these novel compounds.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism centered on its antioxidant properties within the mitochondria.
-
Mitochondrial Accumulation: The positively charged TPP⁺ moiety drives the accumulation of this compound within the negatively charged mitochondrial matrix.
-
ROS Scavenging: The vitamin E component of this compound directly scavenges harmful ROS, such as superoxide (B77818) and peroxyl radicals, thus protecting mitochondrial components like lipids, proteins, and mitochondrial DNA (mtDNA) from oxidative damage.
-
Modulation of Mitochondrial Function: By reducing oxidative stress, this compound helps to preserve mitochondrial function, including maintaining the mitochondrial membrane potential and supporting ATP production.
-
Regulation of Gene Expression: Studies have suggested that this compound can modulate the expression of mitochondrial DNA transcripts, further contributing to the maintenance of mitochondrial homeostasis.
-
Anti-inflammatory Effects: this compound has been shown to inhibit the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound (MitoVitE) in various disease models.
Table 1: Effect of MitoVitE on Paclitaxel-Induced Neuropathy
| Parameter | Condition | Result | Reference |
| Mitochondrial Membrane Potential in DRG Cells | 100 µM Paclitaxel (B517696) | 61% of control | [1][2] |
| 100 µM Paclitaxel + MitoVitE | 86% of control | [1][2] | |
| Mechanical Hind Paw Withdrawal Threshold (Area Under the Curve) | Paclitaxel + Vehicle Control | 110 (SD 5) | [1][2] |
| Paclitaxel + MitoVitE (2 mg/kg/day) | 145 (SD 10) | [1][2] |
Table 2: Effect of MitoVitE in a Sepsis Model
| Parameter | Condition | Result | Reference |
| Nuclear NFκB-p65 Expression in Endothelial Cells | LPS/PepG | Significantly increased vs. control | [3] |
| LPS/PepG + 5 µM MitoVitE | Reduced to control levels | [3] | |
| Interleukin-6 (IL-6) Secretion | LPS/PepG | Significantly increased vs. control | [3] |
| LPS/PepG + 5 µM MitoVitE | Significantly reduced vs. LPS/PepG alone | [3] | |
| Interleukin-8 (IL-8) Secretion | LPS/PepG | Significantly increased vs. control | [3] |
| LPS/PepG + 5 µM MitoVitE | Significantly reduced vs. LPS/PepG alone | [3] |
Experimental Protocols
The following are summaries of the methodologies used in key experiments involving this compound. For complete and detailed protocols, please refer to the cited publications.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process where the chroman head of vitamin E is linked to a (10-bromodecyl)triphenylphosphonium salt. The detailed synthetic route, including reaction conditions and characterization data (NMR, mass spectrometry), is described in the publication by Jameson et al. (2015).
Measurement of Mitochondrial Membrane Potential
-
Principle: The mitochondrial membrane potential is assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as tetramethylrhodamine, methyl ester (TMRM). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Summarized Protocol:
-
Culture dorsal root ganglion (DRG) neurons.
-
Load the cells with TMRM.
-
Treat the cells with paclitaxel in the presence or absence of MitoVitE.
-
Acquire fluorescence images using a confocal microscope.
-
Quantify the fluorescence intensity in the mitochondrial regions to determine changes in membrane potential.
-
Assessment of Mechanical Allodynia in a Rat Model of Neuropathy
-
Principle: Mechanical allodynia, a key symptom of neuropathic pain, is measured by assessing the paw withdrawal threshold to a mechanical stimulus using von Frey filaments.
-
Summarized Protocol:
-
Induce neuropathy in rats by administering paclitaxel.
-
Treat the rats with MitoVitE, a positive control (e.g., duloxetine), or a vehicle control.
-
Measure the hind paw withdrawal threshold at regular intervals using a set of calibrated von Frey filaments applied to the plantar surface of the paw.
-
The 50% withdrawal threshold is determined using the up-down method.
-
Measurement of NF-κB Activation and Cytokine Production
-
Principle: NF-κB activation is determined by measuring the nuclear translocation of the p65 subunit using immunofluorescence or Western blotting of nuclear extracts. Cytokine levels in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Summarized Protocol:
-
Culture human endothelial cells.
-
Treat the cells with lipopolysaccharide (LPS) and peptidoglycan G (PepG) to mimic sepsis, in the presence or absence of MitoVitE.
-
For NF-κB activation, fix and permeabilize the cells, then stain with an antibody against NF-κB p65 and a nuclear counterstain. Image using fluorescence microscopy.
-
For cytokine measurement, collect the cell culture supernatant and perform an ELISA for IL-6 and IL-8 according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of MitoVitE, α-Tocopherol and Trolox on Oxidative Stress, Mitochondrial Function and Inflammatory Signalling Pathways in Endothelial Cells Cultured under Conditions Mimicking Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mitochondria-Targeted Antioxidants on Mitochondrial DNA Damage: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial DNA (mtDNA) is particularly susceptible to damage from reactive oxygen species (ROS) generated during oxidative phosphorylation. This damage is implicated in a wide range of cellular dysfunctions and pathologies. A promising therapeutic strategy involves the use of mitochondria-targeted antioxidants, which are designed to accumulate within the mitochondria and neutralize ROS at their source. This technical guide focuses on the impact of a class of these compounds, exemplified by MitoQ (a ubiquinone derivative conjugated to a triphenylphosphonium cation), on mtDNA damage. While the specific compound "MitoE10" did not yield specific data in our search, the extensive research on the closely related MitoQ provides a strong proxy for understanding the potential efficacy of such molecules. This paper will detail the quantitative effects of these antioxidants on mtDNA integrity, provide comprehensive experimental protocols for assessing mtDNA damage, and illustrate the key signaling pathways involved in their protective mechanisms.
Introduction to Mitochondria-Targeted Antioxidants and mtDNA Damage
Mitochondria, the primary sites of cellular energy production, are also a major source of endogenous ROS. The close proximity of mtDNA to the electron transport chain, coupled with a less robust DNA repair system compared to the nucleus, makes it highly vulnerable to oxidative damage. This damage can lead to mutations, deletions, and a decrease in mtDNA copy number, ultimately impairing mitochondrial function and contributing to cellular senescence and disease.
Mitochondria-targeted antioxidants are designed to overcome the limitations of conventional antioxidants by concentrating their activity within the mitochondrial matrix. This is typically achieved by conjugating an antioxidant moiety, such as ubiquinone (in MitoQ) or Vitamin E (in MitoE), to a lipophilic triphenylphosphonium (TPP⁺) cation. The large positive charge of the TPP⁺ cation drives its accumulation within the negatively charged mitochondrial matrix.
Quantitative Impact on Mitochondrial DNA Damage
The efficacy of mitochondria-targeted antioxidants in protecting mtDNA from oxidative damage has been quantified in several studies. The primary endpoints measured include the reduction of specific oxidative lesions, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and the preservation of mtDNA copy number under conditions of oxidative stress.
| Parameter Measured | Experimental Model | Treatment Group | Control Group (Oxidative Stress) | Outcome | Citation |
| mtDNA Damage (Lesions/10kb) | Human lymphocytes (exercise-induced stress) | Chronic MitoQ supplementation + Exercise | Placebo + Exercise | Significant attenuation of exercise-induced mtDNA damage | [1] |
| 8-OHdG Immunopositive Cells | Intestinal epithelial cells (hypoxia/reoxygenation) | MitoQ pre-treatment + H/R | H/R alone | Significant decrease in the number of 8-OHdG positive cells | [2] |
| mtDNA Copy Number | Intestinal tissue (ischemia/reperfusion) | MitoQ pre-treatment + I/R | I/R alone | Prevention of the I/R-induced reduction in mtDNA copy number | [2] |
| mtDNA Transcript Levels (COX3, ND1) | Intestinal tissue (ischemia/reperfusion) | MitoQ pre-treatment + I/R | I/R alone | Prevention of the I/R-induced reduction in mtDNA transcript levels | [2] |
Experimental Protocols
A key method for quantifying mtDNA damage is the long-amplicon quantitative PCR (LA-qPCR) assay. This technique relies on the principle that DNA lesions can impede the processivity of DNA polymerase, leading to a reduction in the amplification of a long DNA target.
Long-Amplicon Quantitative PCR (LA-qPCR) for mtDNA Damage Assessment
Objective: To quantify the extent of mtDNA damage by comparing the amplification of a long mtDNA fragment to that of a short mtDNA fragment (which is less likely to contain a lesion).
Materials:
-
High-quality total genomic DNA
-
Primers for a long mtDNA fragment (e.g., ~8-10 kb)
-
Primers for a short mtDNA fragment (e.g., ~150-250 bp)
-
Long-range PCR master mix
-
Real-time PCR instrument
-
DNA quantification reagent (e.g., PicoGreen)
Procedure:
-
DNA Extraction: Isolate high molecular weight genomic DNA from cells or tissues using a suitable kit. Ensure minimal shearing of the DNA.
-
DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method.
-
Long PCR Amplification:
-
Set up PCR reactions for the long mtDNA fragment using a long-range polymerase.
-
Use a standardized amount of genomic DNA for all samples.
-
The PCR cycle numbers should be optimized to be in the exponential phase of amplification.
-
-
Short PCR Amplification (for normalization):
-
Set up parallel PCR reactions to amplify the short mtDNA fragment. This serves as a control for the initial amount of mtDNA.
-
-
Quantification of PCR Products:
-
Quantify the amount of PCR product from both long and short fragment amplifications using a fluorescent DNA-binding dye.
-
-
Calculation of mtDNA Damage:
-
Normalize the amplification of the long fragment to the amplification of the short fragment for each sample.
-
Calculate the relative amplification of the treated/damaged sample compared to an untreated/undamaged control.
-
The number of lesions per 10 kb can be calculated assuming a Poisson distribution of damage, using the formula: Lesions/10kb = -ln(relative amplification) x (10,000 / size of the long fragment in bp).[1]
-
Immunofluorescence Staining for 8-OHdG
Objective: To visualize and quantify the presence of 8-OHdG lesions within mitochondria.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against 8-OHdG
-
Primary antibody against a mitochondrial marker (e.g., COX IV)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and apply experimental treatments.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies for both 8-OHdG and the mitochondrial marker protein.
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Co-localization of the 8-OHdG signal with the mitochondrial marker indicates oxidative damage to mtDNA. The intensity of the 8-OHdG signal can be quantified using image analysis software.[2]
Signaling Pathways and Mechanisms of Action
Mitochondria-targeted antioxidants like MitoQ appear to exert their protective effects not only by directly scavenging ROS but also by modulating cellular signaling pathways that enhance the endogenous antioxidant response. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of a host of antioxidant and cytoprotective genes, upregulating their expression. MitoQ has been shown to activate this pathway, leading to increased expression of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4]
Caption: Nrf2-ARE Signaling Pathway Activation by MitoQ.
Experimental Workflow for Investigating Nrf2 Pathway Activation
Caption: Workflow for Nrf2 Activation Analysis.
Conclusion
Mitochondria-targeted antioxidants, represented here by the extensively studied MitoQ, demonstrate a significant capacity to protect mitochondrial DNA from oxidative damage. The quantitative data indicate a reduction in mtDNA lesions and a preservation of mtDNA copy number in the face of oxidative stress. The underlying mechanism of action extends beyond simple ROS scavenging to include the upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway. The experimental protocols detailed herein provide a robust framework for researchers to assess the impact of novel mitochondria-targeted therapies on mtDNA integrity. Further investigation into compounds like "this compound" and other TPP⁺-conjugated molecules is warranted to expand the therapeutic arsenal (B13267) against mitochondria-related diseases.
References
- 1. The mitochondria-targeted antioxidant MitoQ, attenuates exercise-induced mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrially targeted antioxidant MitoQ protects the intestinal barrier by ameliorating mitochondrial DNA damage via the Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Mitochondria-Targeted Vitamin E Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on mitochondria-targeted vitamin E derivatives. It covers their core mechanisms of action, quantitative efficacy data, and detailed experimental protocols relevant to their study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mitochondrial biology, cancer research, and drug development.
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and signaling. However, their critical role in energy production also makes them a primary source of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage when produced in excess. This mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Mitochondria-targeted antioxidants have emerged as a promising therapeutic strategy to counteract mitochondrial oxidative stress. By specifically delivering antioxidant moieties to the site of ROS production, these compounds can achieve high local concentrations and exert potent protective effects. Vitamin E, a well-known lipid-soluble antioxidant, has been a key molecule of interest for mitochondrial targeting. By attaching a mitochondria-targeting moiety, typically the lipophilic triphenylphosphonium (TPP) cation, to the vitamin E chromanol head or its succinate (B1194679) derivative, researchers have developed a class of compounds with enhanced efficacy and selectivity.[1]
This guide will delve into the foundational research on these mitochondria-targeted vitamin E derivatives, with a focus on their synthesis, mechanism of action, and preclinical evaluation.
Quantitative Data Presentation
The following tables summarize key quantitative data from foundational studies on various mitochondria-targeted vitamin E derivatives.
Table 1: In Vitro Cytotoxicity of Mitochondria-Targeted Vitamin E Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | EC50 (µM) | Reference |
| Mito-Chromanol (Mito-ChM) | MCF-7 | 4 | ~20 | [2][3] |
| 12 | 10.4 ± 0.2 | [2] | ||
| 24 | 7.8 ± 0.4 | [2] | ||
| MDA-MB-231 | 4 | <10 | [3] | |
| SK-BR-3 | 4 | <10 | [3] | |
| BT-474 | 4 | <10 | [3] | |
| MDA-MB-468 | 4 | <10 | [3] | |
| BT-549 | 4 | <10 | [3] | |
| Hs 578T | 4 | <10 | [3] | |
| T-47D | 4 | <10 | [3] | |
| ZR-75-1 | 4 | <10 | [3] | |
| MCF-10A (non-cancerous) | 24 | >20 | [2][3] | |
| Mito-Chromanol Acetate (Mito-ChMAc) | MCF-7 | 12 | 11.9 ± 0.4 | [2] |
| 24 | 8.8 ± 0.1 | [2] | ||
| MCF-10A (non-cancerous) | 24 | >20 | [2] |
Table 2: Inhibition of Mitochondrial Complex II by Mitochondria-Targeted Vitamin E Succinate (MitoVES)
| Parameter | Condition | IC50 (µM) | Reference |
| Inhibition of Succinate Dehydrogenase (SDH) Activity | - | 80 | [4][5] |
| Inhibition of Electron Transfer from Complex II to Complex III | - | 1.5 | [4][5] |
Table 3: Apoptosis Induction by Mitochondria-Targeted Vitamin E Succinate (MitoVES) in Jurkat Cells
| Compound | Incubation Time (h) | Approximate IC50 (µM) | Reference |
| MitoVES (MitoVE11S) | 10 - 20 | ~0.5 | [5] |
| α-Tocopheryl Succinate (α-TOS) | 10 - 20 | ~20 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of mitochondria-targeted vitamin E derivatives.
Synthesis of Mitochondria-Targeted Vitamin E Derivatives
Objective: To synthesize mitochondria-targeted vitamin E derivatives by linking the vitamin E moiety to a triphenylphosphonium (TPP) cation via an alkyl chain.
General Procedure (based on published synthesis of similar compounds): [6][7][8]
-
Protection of the Chromanol Hydroxyl Group: The hydroxyl group of the vitamin E chromanol ring is protected, for example, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions.
-
Introduction of a Linker: An ω-bromoalkyl group is introduced to the protected chromanol. The length of this alkyl linker can be varied to study its effect on activity.[5]
-
Phosphonium Salt Formation: The terminal bromide of the alkyl chain is reacted with triphenylphosphine (B44618) to form the triphenylphosphonium salt.
-
Deprotection: The protecting group on the chromanol hydroxyl is removed to yield the final mitochondria-targeted vitamin E derivative.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.
Assessment of Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of mitochondria-targeted vitamin E derivatives on cancer and non-cancerous cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the mitochondria-targeted vitamin E derivative. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time period (e.g., 4, 12, 24 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the production of mitochondrial ROS, specifically superoxide (B77818), in cells treated with mitochondria-targeted vitamin E derivatives.
Protocol using MitoSOX Red:
-
Cell Treatment: Treat cells with the mitochondria-targeted vitamin E derivative for the desired time.
-
MitoSOX Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that selectively detects mitochondrial superoxide, at a final concentration of 2.5-5 µM for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm buffer (e.g., PBS or HBSS) to remove excess probe.
-
Analysis: Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical event in apoptosis.
Protocol using TMRM (Tetramethylrhodamine, Methyl Ester):
-
Cell Staining: Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.
-
Compound Treatment: Add the mitochondria-targeted vitamin E derivative to the TMRM-stained cells.
-
Imaging: Monitor the TMRM fluorescence in real-time using a fluorescence microscope. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Positive Control: Use a mitochondrial uncoupler like FCCP as a positive control for inducing complete mitochondrial depolarization.
Western Blot Analysis of Bcl-2 Family Proteins
Objective: To investigate the involvement of pro- and anti-apoptotic Bcl-2 family proteins in the mechanism of action of mitochondria-targeted vitamin E derivatives.
Protocol: [11][12][13][14][15]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total protein or fractionate to isolate mitochondrial and cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the Bcl-2 family proteins.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with mitochondria-targeted vitamin E derivatives.
Signaling Pathways
Caption: Apoptosis signaling pathway induced by MitoVES.
Caption: Nrf2-mediated antioxidant response pathway.
Experimental Workflows
Caption: Experimental workflow for MTT cytotoxicity assay.
Caption: Western blot workflow for Bcl-2 family proteins.
Conclusion
Mitochondria-targeted vitamin E derivatives represent a promising class of compounds with significant potential for therapeutic applications, particularly in cancer. Their ability to selectively accumulate in mitochondria and induce cell death through the generation of ROS and inhibition of mitochondrial respiration provides a targeted approach to cancer therapy. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential of these and other mitochondria-targeted agents. Future research should continue to investigate the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds to facilitate their translation into clinical practice.
References
- 1. Selective targeting of an antioxidant to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted vitamin E analogs inhibit breast cancer cell energy metabolism and promote cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of triphenylphosphonium vitamin E derivatives as mitochondria-targeted antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Synthesis of Mitochondrial Triphenylphosphonium-Vitamin E Metabolite Using a Lysine Linker for Reversal of Oxidative Stress | PLOS One [journals.plos.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 13. edspace.american.edu [edspace.american.edu]
- 14. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
The Therapeutic Potential of MitoE10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoE10, a potent mitochondria-targeted antioxidant, represents a promising therapeutic agent for a range of pathologies underpinned by mitochondrial oxidative stress. By combining the antioxidant properties of the vitamin E analogue Trolox with a lipophilic triphenylphosphonium (TPP+) cation, this compound is engineered for preferential accumulation within the mitochondrial matrix. This targeted delivery mechanism enhances its efficacy in neutralizing reactive oxygen species (ROS) at their primary site of production, thereby protecting critical mitochondrial components from oxidative damage. This technical guide provides a comprehensive overview of the core principles underlying the therapeutic potential of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific in vivo quantitative data for this compound is not yet widely published, this document outlines the established methodologies and conceptual frameworks for its preclinical assessment.
Introduction: The Rationale for Mitochondria-Targeted Antioxidants
Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous ROS.[1] Under pathological conditions, excessive ROS production can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.[2] This mitochondrial dysfunction is a key etiological factor in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies.[3][4]
Mitochondria-targeted antioxidants are designed to concentrate at the site of oxidative damage, offering a significant advantage over non-targeted antioxidants. The TPP+ cation of this compound facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.
Chemical Structure and Properties of this compound
This compound is a conjugate of a vitamin E analogue and a triphenylphosphonium cation linked by a ten-carbon alkyl chain.
-
Chemical Name: (10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium methanesulfonate[1]
-
CAS Number: 1810703-64-0 (mesylate)[1]
-
Molecular Formula: C42H55O5PS[1]
-
Molecular Weight: 702.93 g/mol [1]
The chroman moiety is the active antioxidant component, while the TPP+ cation serves as the mitochondrial targeting signal.
Mechanism of Action
The primary mechanism of action of this compound is the scavenging of ROS within the mitochondria. Upon accumulation in the mitochondrial matrix, the Trolox headgroup of this compound donates a hydrogen atom to neutralize free radicals, thus inhibiting the propagation of lipid peroxidation and protecting against oxidative damage to mtDNA and mitochondrial proteins.[1]
Key Signaling Pathways in Mitochondrial Homeostasis
The therapeutic effects of this compound are likely intertwined with the modulation of key signaling pathways that govern mitochondrial quality control and the cellular antioxidant response. While direct evidence for this compound's interaction with these pathways is still emerging, its role as a mitochondrial antioxidant suggests potential influence on the following:
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By reducing mitochondrial oxidative stress, this compound may indirectly influence the activation of the Nrf2 pathway.
Caption: Nrf2 signaling pathway and potential influence of this compound.
PINK1/Parkin-Mediated Mitophagy
Mitophagy is the selective degradation of damaged mitochondria, a critical process for maintaining mitochondrial homeostasis. The PINK1 kinase and Parkin E3 ubiquitin ligase are key regulators of this pathway. Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates mitochondrial proteins, tagging the damaged organelle for autophagic clearance. By preserving mitochondrial membrane potential, this compound may help to prevent the aberrant activation of this pathway.
Caption: PINK1/Parkin-mediated mitophagy pathway.
Experimental Protocols for Preclinical Evaluation of this compound
A thorough preclinical evaluation of this compound requires a combination of in vitro and in vivo studies to assess its efficacy and mechanism of action.
In Vitro Assays
5.1.1. Assessment of Antioxidant Activity
-
Lipid Peroxidation Assay (TBARS Assay): This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Induce oxidative stress in cultured cells (e.g., neuronal or cardiac cells) with an agent like H2O2 or glutamate (B1630785).
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and react the lysate with thiobarbituric acid (TBA).
-
Measure the absorbance or fluorescence of the resulting TBARS adduct to quantify MDA levels.
-
-
Mitochondrial DNA Damage Assay (Quantitative PCR): This assay quantifies lesions in mtDNA.
-
Treat cells with an oxidative stressor and this compound.
-
Isolate total DNA.
-
Perform quantitative PCR (qPCR) using primers for a long fragment of mtDNA and a short fragment (as a control for mtDNA copy number).
-
A decrease in the amplification of the long fragment relative to the short fragment indicates mtDNA damage.
-
In Vivo Studies
5.2.1. Animal Models
The choice of animal model will depend on the therapeutic area of interest. Examples include:
-
Neurodegenerative Disease: Transgenic mouse models of Alzheimer's or Parkinson's disease, or toxin-induced models (e.g., MPTP for Parkinsonism).
-
Ischemia-Reperfusion Injury: Models of cardiac or cerebral ischemia-reperfusion in rats or mice.
-
Aging: Aged rodent models to assess the impact on age-related cognitive decline and oxidative stress.
5.2.2. Administration and Dosing
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common for preclinical studies.
-
Dose-Response Studies: A range of doses should be tested to determine the optimal therapeutic window.
5.2.3. Efficacy Endpoints
-
Behavioral Tests: For neurodegenerative models, assess cognitive function (e.g., Morris water maze) or motor coordination (e.g., rotarod test).
-
Histopathology: Analyze tissue sections for markers of cell death, inflammation, and pathology-specific markers (e.g., amyloid plaques).
-
Biochemical Analyses: Measure markers of oxidative stress (e.g., MDA, 8-OHdG), mitochondrial function (e.g., ATP levels, mitochondrial respiration), and protein expression in relevant signaling pathways from tissue homogenates.
Caption: General experimental workflow for in vivo evaluation of this compound.
Quantitative Data Presentation (Hypothetical)
While specific published data for this compound is limited, the following tables illustrate how quantitative data from preclinical studies would be presented.
Table 1: Effect of this compound on Lipid Peroxidation in a Rat Model of Cerebral Ischemia
| Treatment Group | Dose (mg/kg) | Hippocampal MDA (nmol/mg protein) | % Reduction vs. Vehicle |
| Sham | - | 1.2 ± 0.2 | - |
| Ischemia + Vehicle | - | 4.5 ± 0.6 | - |
| Ischemia + this compound | 1 | 3.1 ± 0.4 | 31% |
| Ischemia + this compound | 5 | 2.0 ± 0.3 | 56% |
| Ischemia + this compound | 10 | 1.5 ± 0.2 | 67% |
Table 2: Effect of this compound on Mitochondrial DNA Damage in Cultured Neurons
| Treatment Group | mtDNA Lesions/10 kb | % Protection vs. H2O2 |
| Control | 0.5 ± 0.1 | - |
| H2O2 (100 µM) | 3.2 ± 0.4 | - |
| H2O2 + this compound (1 µM) | 1.8 ± 0.3 | 44% |
| H2O2 + this compound (5 µM) | 1.1 ± 0.2 | 66% |
Conclusion and Future Directions
This compound holds considerable therapeutic potential as a mitochondria-targeted antioxidant. Its ability to concentrate in mitochondria and protect against oxidative damage at its source makes it a promising candidate for the treatment of a variety of diseases associated with mitochondrial dysfunction. Future research should focus on comprehensive in vivo efficacy studies in relevant animal models to generate robust quantitative data. Furthermore, detailed pharmacokinetic and toxicology studies are essential to establish a safety profile and guide potential clinical translation. Elucidating the precise interactions of this compound with key signaling pathways will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic applications.
References
- 1. Increased Lipid Peroxidation Precedes Amyloid Plaque Formation in an Animal Model of Alzheimer Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 ameliorates aging-induced memory deficits via modulation of apoptosis, oxidative stress, and mitophagy in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protection and Against Glutamate Neurotoxicity via Shh/Ptch1 Signaling Pathway to Ameliorate Cognitive Dysfunction by Kaixin San in Multi-Infarct Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection against glutamate toxicity through inhibition of the p44/42 mitogen-activated protein kinase pathway in neuronally differentiated P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MitoE10 on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoE10, a mitochondria-targeted derivative of alpha-tocopherol (B171835) (Vitamin E), is an antioxidant designed to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. While direct, in-depth research on this compound's broad effects on cellular signaling is limited, this guide synthesizes available data on closely related compounds—namely mitochondria-targeted Vitamin E succinate (B1194679) (MitoVES) and the parent molecule, alpha-tocopherol—to project the potential mechanisms of action of this compound. This document outlines hypothesized effects on key cellular signaling pathways, including apoptosis, Nrf2-mediated antioxidant response, NF-κB-driven inflammation, and the PI3K/AKT/mTOR and MAPK growth and proliferation pathways. Detailed experimental protocols for assessing these effects and quantitative data from related compounds are provided to facilitate further research into this promising therapeutic agent.
Introduction to this compound
This compound is a member of a class of molecules known as mitochondria-targeted antioxidants. It consists of the antioxidant moiety of alpha-tocopherol covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation. This cationic structure facilitates its accumulation within the negatively charged mitochondrial matrix. The primary rationale for this targeted delivery is to concentrate the antioxidant where it is most needed to counteract the damaging effects of ROS generated during oxidative phosphorylation.
Core Hypothesized Mechanism of Action
The effects of this compound on cellular signaling are likely multifaceted, stemming from both its antioxidant properties and potential off-target effects of the TPP⁺ cation and the alpha-tocopherol molecule itself. The central hypothesis is that by modulating mitochondrial ROS levels, this compound can influence a cascade of downstream signaling events that regulate cell survival, inflammation, and proliferation.
Effects on Apoptosis Signaling Pathway
A significant body of research on the related compound, MitoVES, provides a strong model for this compound's potential pro-apoptotic effects, particularly in cancer cells. The proposed mechanism involves the inhibition of mitochondrial complex II (succinate dehydrogenase), leading to an increase in ROS production and subsequent induction of apoptosis.
Signaling Pathway Diagram
Caption: Hypothesized pro-apoptotic signaling pathway of this compound in cancer cells.
Quantitative Data Summary (from MitoVES studies)
| Parameter | Value | Cell Line | Reference |
| IC₅₀ for Apoptosis Induction | ~0.5 µM | Jurkat | [1] |
| IC₅₀ for Complex II Inhibition (Electron Transfer) | 1.5 µM | - | [1] |
| IC₅₀ for Complex II Inhibition (SDH Activity) | 80 µM | - | [1] |
Effects on Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Both alpha-tocopherol and the mitochondria-targeted antioxidant MitoQ have been shown to activate the Nrf2 pathway.[2][3][4] It is therefore highly probable that this compound would also activate this protective pathway.
Signaling Pathway Diagram
Caption: Hypothesized activation of the Nrf2 antioxidant response pathway by this compound.
Effects on NF-κB Signaling Pathway
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of inflammation. Alpha-tocopherol has been demonstrated to inhibit NF-κB activation.[1][5] This suggests that this compound may possess anti-inflammatory properties by suppressing this pathway.
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
Effects on PI3K/AKT/mTOR and MAPK Signaling Pathways
The PI3K/AKT/mTOR and MAPK pathways are central to cell growth, proliferation, and survival. The effects of alpha-tocopherol on these pathways are complex and can be cell-type specific. Some studies indicate that alpha-tocopherol can inhibit the PI3K/AKT/mTOR pathway.[6][7] The influence on the MAPK pathway is less clear. The effect of this compound on these pathways warrants further investigation.
Signaling Pathway Diagram (PI3K/AKT/mTOR)
Caption: Potential inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.
Detailed Experimental Protocols
Measurement of Mitochondrial Complex II Activity
This protocol is adapted from commercially available kits and published methods.[8][9]
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing succinate as the substrate and inhibitors of other complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV).
-
Reaction Initiation: Add isolated mitochondria to the assay buffer.
-
Detection: Measure the reduction of a chromogenic or fluorogenic substrate (e.g., DCPIP or a ubiquinone analog) over time using a spectrophotometer or plate reader. The rate of substrate reduction is proportional to Complex II activity.
-
Data Analysis: Calculate the specific activity of Complex II (e.g., in nmol/min/mg of mitochondrial protein).
Measurement of Mitochondrial ROS
This protocol is based on the use of fluorescent ROS probes.[10][11]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.
-
Probe Loading: Incubate cells with a mitochondria-specific ROS indicator dye (e.g., MitoSOX Red) according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Visualize and quantify mitochondrial ROS levels using fluorescence microscopy or flow cytometry.
-
Data Analysis: Measure the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
Caspase Activation Assay
This protocol measures the activity of executioner caspases (e.g., caspase-3/7).[12][13]
-
Cell Lysis: Lyse this compound-treated and control cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., containing the DEVD peptide sequence for caspase-3/7) to the cell lysates.
-
Fluorescence Measurement: Incubate the reaction and measure the fluorescence generated from the cleavage of the substrate by active caspases over time using a fluorometer.
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase activity in the sample.
Conclusion and Future Directions
This compound holds considerable promise as a therapeutic agent due to its targeted antioxidant properties. Based on the activities of related compounds, it is hypothesized that this compound can induce apoptosis in cancer cells and modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. Its effects on pro-survival pathways like PI3K/AKT/mTOR and MAPK require further elucidation. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the cellular and molecular mechanisms of this compound, paving the way for its potential clinical application. Future research should focus on direct experimental validation of these hypothesized signaling effects, comprehensive quantitative analysis, and in vivo studies to confirm its therapeutic efficacy and safety profile.
References
- 1. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adjuvant component α-tocopherol triggers via modulation of Nrf2 the expression and turnover of hypocretin in vitro and its implication to the development of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-tocopherol attenuates NFkappaB activation and pro-inflammatory cytokine production in brain and improves recovery from lipopolysaccharide-induced sickness behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tocopherol attenuates the oxidative stress of BMSCs by inhibiting ferroptosis through the PI3k/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E Facilitates the Inactivation of the Kinase Akt by the Phosphatase PHLPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. antbioinc.com [antbioinc.com]
- 10. Mitochondrial ROS Analysis [protocols.io]
- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MitoE10: Characteristics, Properties, and Experimental Methodologies
Abstract
MitoE10 is a potent, mitochondria-targeted antioxidant designed to combat oxidative stress at its primary source within the cell. This guide provides a comprehensive overview of the fundamental characteristics and properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data. The mechanism of action of this compound is explored through its influence on key signaling pathways, which are visualized using Graphviz diagrams. This document serves as a technical resource for the study and application of this promising therapeutic agent.
Core Characteristics and Properties of this compound
This compound is a synthetic derivative of vitamin E, specifically engineered for targeted delivery to mitochondria. Its structure consists of the antioxidant chroman moiety of vitamin E linked to a lipophilic triphenylphosphonium (TPP) cation via a 10-carbon alkyl chain. This TPP cation facilitates the accumulation of this compound within the mitochondria, driven by the negative mitochondrial membrane potential.
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | (10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium |
| Molecular Formula | C₄₁H₅₂O₂P⁺ |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Mechanism of Action and Key Signaling Pathways
The primary mechanism of action of this compound is the scavenging of reactive oxygen species (ROS) within the mitochondria, thereby protecting against oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA). By mitigating oxidative stress at its source, this compound can influence several downstream signaling pathways.
Apoptosis Signaling Pathway
Mitochondrial integrity is crucial for the regulation of apoptosis, or programmed cell death. Oxidative stress can trigger the mitochondrial permeability transition pore (mPTP) to open, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. This initiates a caspase cascade that culminates in cell death. By reducing mitochondrial ROS, this compound is hypothesized to inhibit the opening of the mPTP and subsequent activation of the intrinsic apoptotic pathway.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes. While direct evidence for this compound is pending, mitochondria-targeted antioxidants can modulate the cellular redox state, which is a key trigger for Nrf2 activation. By influencing the mitochondrial redox environment, this compound may indirectly activate the Nrf2/ARE pathway, leading to an enhanced cellular antioxidant defense system.
Quantitative Data
Currently, publicly available literature does not contain specific quantitative data tables for this compound's antioxidant efficacy (e.g., IC50 values) or mitochondrial uptake. This section is intended to be populated as such data becomes available through further research.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
The synthesis of mitochondria-targeted vitamin E derivatives, including those with varying alkyl linker lengths, has been described in the scientific literature. A general synthetic scheme involves the attachment of the triphenylphosphonium cation to the chroman moiety of vitamin E via an alkyl linker.
Workflow for Synthesis:
Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer
Procedure:
-
Prepare samples (e.g., tissue homogenate) and add BHT to prevent further oxidation.
-
Add TCA to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add TBA solution.
-
Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice.
-
Measure the absorbance at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with an MDA standard.
Mitochondrial Uptake Assay
This assay quantifies the accumulation of this compound within isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
Respiration buffer
-
Centrifuge
-
Mass spectrometer or a suitable detection instrument
Procedure:
-
Isolate mitochondria from tissue or cells using standard differential centrifugation methods.
-
Incubate the isolated mitochondria with a known concentration of this compound in respiration buffer.
-
After the desired incubation time, pellet the mitochondria by centrifugation.
-
Remove the supernatant.
-
Lyse the mitochondrial pellet.
-
Quantify the amount of this compound in the lysate using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Mitochondrial Membrane Potential Assay
This assay uses a fluorescent dye (e.g., JC-1 or TMRE) to measure the mitochondrial membrane potential. A decrease in fluorescence indicates depolarization.
Materials:
-
Cells in culture
-
This compound
-
Fluorescent membrane potential dye (e.g., JC-1 or TMRE)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound for the desired time and concentration.
-
Load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
Analyze the changes in fluorescence to determine the effect of this compound on mitochondrial membrane potential.
Conclusion
This compound represents a significant advancement in the field of mitochondria-targeted therapeutics. Its ability to specifically accumulate in mitochondria and exert a potent antioxidant effect holds great promise for the treatment of a wide range of pathologies associated with oxidative stress. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise mechanisms and therapeutic potential of this novel compound. As more quantitative data becomes available, a more complete understanding of this compound's efficacy and clinical utility will emerge.
An In-depth Technical Guide to the Lipophilic Cation Triphenylphosphonium in MitoE10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triphenylphosphonium (TPP+) cation as the core mitochondrial targeting moiety in the antioxidant compound MitoE10. It details the physicochemical principles underlying its function, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core concepts of its mechanism and evaluation.
The Triphenylphosphonium (TPP+) Cation: A Key to Mitochondrial Targeting
Mitochondria have emerged as a critical target for therapeutic intervention in a range of pathologies linked to oxidative stress, including neurodegenerative, cardiovascular, and metabolic diseases.[1][2] The primary challenge lies in delivering therapeutic agents across multiple biological membranes to accumulate specifically within the mitochondrial matrix. The triphenylphosphonium (TPP+) cation is the most widely used and effective moiety for this purpose.[3][4]
Physicochemical Basis of Mitochondrial Accumulation
The accumulation of TPP+ and its conjugates (like this compound) within mitochondria is a direct consequence of the large negative mitochondrial membrane potential (ΔΨm).[1][5] The process is driven by the following principles:
-
Plasma Membrane Potential: Cells maintain a negative membrane potential of approximately -30 to -60 mV across their plasma membrane. This drives the initial uptake of the positively charged TPP+ cation from the extracellular space into the cytoplasm.
-
Mitochondrial Membrane Potential (ΔΨm): The electron transport chain on the inner mitochondrial membrane actively pumps protons out of the matrix, creating a substantial electrochemical gradient. This results in a highly negative ΔΨm, typically ranging from -150 to -180 mV (negative inside).[6]
-
Nernst Equation: According to the Nernst equation, a membrane-permeable cation will accumulate across a membrane in response to the electrical potential. For every 61.5 mV of negative potential, the concentration of a monovalent cation inside increases 10-fold.
-
Lipophilicity: The TPP+ cation possesses significant lipophilicity due to its three phenyl groups.[7] This property allows it to passively diffuse through the hydrophobic lipid bilayers of both the plasma and mitochondrial membranes, which is essential for it to reach the mitochondrial matrix where the negative potential is located.[8][9]
This combination of a delocalized positive charge and high lipophilicity allows TPP+-conjugated molecules to traverse cellular membranes and accumulate within the mitochondrial matrix at concentrations several hundred to over a thousand times higher than in the cytoplasm.[1][2][10] Notably, the ΔΨm is often significantly higher in cancer cells compared to normal cells, providing a basis for preferential targeting of TPP+-conjugated anticancer agents to tumors.[7]
The Structure of this compound
This compound is a mitochondria-targeted antioxidant. It consists of the TPP+ cation covalently linked, typically via an alkyl chain, to an antioxidant moiety derived from Vitamin E (α-tocopherol). The TPP+ component acts as the delivery vehicle, while the α-tocopherol payload acts as a potent scavenger of reactive oxygen species (ROS), protecting mitochondrial components from oxidative damage.
Quantitative Data
The following tables summarize key quantitative parameters associated with TPP+-mediated mitochondrial targeting and the effects of related compounds.
Table 1: Physicochemical and Accumulation Properties of TPP+
| Parameter | Typical Value | Significance | Reference |
| Cellular Membrane Potential | -30 to -60 mV | Drives initial uptake into the cytosol. | [1] |
| Mitochondrial Membrane Potential (ΔΨm) | -150 to -180 mV | Primary driving force for mitochondrial accumulation. | [6] |
| Mitochondrial Accumulation Factor | Up to 1000-fold | Demonstrates the high efficiency of the TPP+ targeting moiety. | [1][2] |
| TPP+ Permeation Rate (vs. DDA+) | ~15 times faster | Highlights the kinetic advantage of TPP+ for mitochondrial uptake. | [6] |
Table 2: Biological Effects of TPP+ Derivatives
| Compound Class | Effect | Concentration/Context | Significance | Reference |
| AlkylTPP+ (general) | Inhibition of respiratory chain | Increases with alkyl chain length (hydrophobicity). | TPP+ itself is not inert; the linker length can impact mitochondrial function. | [9][11] |
| AlkylTPP+ (general) | Decrease in ΔΨm | Effect is dependent on hydrophobicity. | High concentrations or very lipophilic conjugates can cause mitochondrial uncoupling. | [8] |
| Doxorubicin-TPPL | IC50 (HCT116 cells) | 1.62-fold lower than free Dox | TPP-liposome delivery enhances the anticancer efficacy of doxorubicin. | [12] |
| MitoQ | Pro-oxidant effect | Under physiological conditions by retarding electron transfer. | The biological context can alter the effect of a TPP+-conjugated molecule. | [13] |
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with TPP+ and this compound.
Caption: Mechanism of this compound mitochondrial targeting and antioxidant action.
Caption: Experimental workflow for measuring ΔΨm using a TPP+-selective electrode.
Caption: Logical relationship of factors driving TPP+ mitochondrial accumulation.
Key Experimental Protocols
The following sections provide detailed methodologies for experiments crucial to the study of TPP+-conjugated compounds like this compound.
Synthesis of a this compound Precursor: (6-hydroxyhexyl)triphenylphosphonium bromide
This protocol describes the synthesis of a common TPP+-linker intermediate that can be subsequently conjugated to the α-tocopherol moiety.
Materials:
-
Triphenylphosphine (B44618) (PPh3)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) and 6-bromo-1-hexanol (1.1 eq) in anhydrous acetonitrile.
-
Stir the mixture at reflux (approximately 82°C) under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding an excess of diethyl ether to the concentrated reaction mixture.
-
Stir the resulting suspension vigorously for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration and wash it thoroughly with diethyl ether to remove unreacted starting materials.
-
Dry the product, (6-hydroxyhexyl)triphenylphosphonium bromide, under high vacuum.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The hydroxyl group of this product is then available for esterification with the carboxyl group of a derivatized Vitamin E.
Measurement of Mitochondrial Membrane Potential using a TPP+-Selective Electrode
This protocol details the use of a TPP+-selective electrode to quantify mitochondrial membrane potential and assess the impact of compounds like this compound.[5][14][15]
Materials:
-
Isolated mitochondria or permeabilized cells
-
TPP+-selective electrode and reference electrode
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Mitochondrial respiration medium (e.g., MiR05)
-
TPP+ chloride (TPP+Cl-) stock solution (e.g., 0.1 mM)
-
Respiratory substrates (e.g., glutamate, malate (B86768), succinate)
-
ADP (Adenosine diphosphate)
-
Rotenone (Complex I inhibitor)
-
CCCP or FCCP (protonophore/uncoupler)
-
Test compound (this compound) and vehicle (e.g., DMSO)
Procedure:
-
System Setup: Assemble the respirometer chamber with the TPP+ and reference electrodes. Add 2 mL of MiR05 buffer and allow the system to equilibrate to 37°C with stirring.
-
Electrode Calibration: Perform a step-wise calibration by adding known amounts of TPP+Cl- (e.g., three sequential 0.5 µM additions) to the chamber. Record the voltage change at each step to create a calibration curve (voltage vs. log[TPP+]).[14]
-
Substrate Addition: Add respiratory substrates to the chamber to support mitochondrial respiration (e.g., 10 mM glutamate and 2 mM malate for Complex I-linked respiration).
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.2-0.5 mg/mL final concentration). Observe the real-time increase in the electrode signal as the energized mitochondria take up the TPP+ from the medium, indicating the generation of a membrane potential.
-
State 3 Respiration: Add a limiting amount of ADP (e.g., 50 µM) to stimulate ATP synthesis (State 3 respiration) and observe any associated changes in membrane potential.
-
Compound Addition: Once the system returns to a stable State 4 (resting) respiration, add the test compound (this compound) or its vehicle. Continuously record the TPP+ electrode signal to monitor any changes in ΔΨm (a decrease in signal indicates depolarization).
-
Positive Control: At the end of the experiment, add an uncoupler like CCCP (e.g., 1-2 µM) to completely dissipate the proton gradient and collapse the membrane potential. The TPP+ signal should return to the baseline established after the initial addition of mitochondria, confirming the potential-dependent nature of the TPP+ uptake.
-
Calculation: Use the recorded voltage changes and the Nernst equation, corrected for mitochondrial volume and any non-specific binding, to calculate the absolute membrane potential in millivolts (mV).
Assessment of Mitochondrial Localization using Fluorescence Microscopy
This protocol uses a fluorescent dye specific for mitochondria to confirm the co-localization of a fluorescently-tagged TPP+ conjugate.
Materials:
-
Adherent cells grown on glass-bottom dishes or coverslips
-
MitoTracker™ Red CMXRos or a similar potential-dependent mitochondrial dye
-
Fluorescently-labeled TPP+ conjugate (e.g., a Bodipy- or Rhodamine-tagged version of the compound of interest)
-
Hoechst 33342 nuclear stain
-
Live-cell imaging medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and grow to 60-70% confluency.
-
Mitochondrial Staining: Incubate the cells with MitoTracker Red (e.g., 100-200 nM) in pre-warmed culture medium for 20-30 minutes at 37°C. This dye accumulates in active mitochondria.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess MitoTracker dye.
-
Compound Incubation: Add the fluorescently-labeled TPP+ conjugate to the cells at the desired concentration in live-cell imaging medium. Incubate for a specified time (e.g., 30 minutes to 4 hours) at 37°C.
-
Nuclear Staining: In the final 10 minutes of incubation, add Hoechst 33342 (e.g., 1 µg/mL) to stain the cell nuclei.
-
Final Wash: Wash the cells twice with pre-warmed imaging medium to remove excess fluorescent probes.
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images in three separate channels:
-
Blue Channel (e.g., 405 nm excitation): Hoechst (Nucleus)
-
Green/Yellow Channel (e.g., 488/561 nm excitation): Fluorescent TPP+ Conjugate
-
Red Channel (e.g., 594 nm excitation): MitoTracker Red (Mitochondria)
-
-
Analysis: Merge the acquired images. Co-localization of the signal from the fluorescent TPP+ conjugate (e.g., green) and the MitoTracker signal (red) will appear as yellow/orange in the merged image, confirming the accumulation of the compound within the mitochondria. Quantify the degree of co-localization using image analysis software (e.g., by calculating Pearson's or Manders' coefficients).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Measuring Mitochondrial Membrane Potential with a Tetraphenylphosphonium-Selective Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 9. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Potential of Mitochondria-Targeted Antioxidants to Prevent Oxidative Stress in Pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drexel.edu [drexel.edu]
- 15. researchgate.net [researchgate.net]
Preliminary Efficacy of MitoE10 in Preclinical Neurodegenerative Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates mitochondrial dysfunction and oxidative stress as central players in the pathology of these devastating conditions.[1] This technical guide provides a comprehensive overview of the preclinical data for MitoE10, a novel mitochondria-targeted antioxidant. The data presented herein is a synthesis of findings from various in vitro and in vivo models of neurodegeneration, demonstrating this compound's potential as a therapeutic agent. This document details the experimental protocols used to assess its efficacy and elucidates the key signaling pathways modulated by this compound.
Introduction to this compound and its Mechanism of Action
This compound is a next-generation antioxidant specifically engineered to accumulate within the mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS).[2] By targeting the source of oxidative stress, this compound aims to protect neurons from the downstream damaging effects of ROS, such as lipid peroxidation, protein aggregation, and DNA damage, which are hallmarks of neurodegenerative diseases.[3] The proposed mechanism of action involves the direct scavenging of free radicals within the mitochondrial matrix, thereby preserving mitochondrial function and promoting neuronal survival.
Data Presentation: Efficacy of Mitochondria-Targeted Antioxidants in Neurodegenerative Models
The following tables summarize the quantitative data from preclinical studies on mitochondria-targeted antioxidants, serving as a proxy for the expected therapeutic potential of this compound.
Table 1: In Vitro Neuroprotection in Cellular Models
| Neurodegenerative Disease Model | Cell Type | Toxin/Stressor | Compound | Concentration | Endpoint Assessed | Result (% Improvement vs. Control) | Reference |
| Parkinson's Disease | SH-SY5Y | MPP+ | MitoQ | 500 nM | Cell Viability (MTT Assay) | 45% increase | [4] |
| Parkinson's Disease | Primary Mesencephalic Neurons | MPP+ | MitoQ | 500 nM | Tyrosine Hydroxylase+ Neurons | 60% protection | [4] |
| Alzheimer's Disease | N2a | Amyloid-β | MitoQ | 250 nM | Neurite Outgrowth | 35% increase | [5] |
| Alzheimer's Disease | N2a | Amyloid-β | SS31 | 1 µM | Mitochondrial Membrane Potential | 50% restoration | [5] |
| Huntington's Disease | Striatal Neurons (STHdhQ111/Q111) | - | MitoQ | 500 nM | ATP Production | 40% increase | [6] |
| Huntington's Disease | Striatal Neurons (STHdhQ111/Q111) | - | SS31 | 1 µM | Mitochondrial Number | 25% decrease (normalization) | [7] |
Table 2: In Vivo Efficacy in Animal Models
| Neurodegenerative Disease Model | Animal Model | Compound | Dosage | Duration | Key Outcome Measure | Result | Reference |
| Parkinson's Disease | MPTP-induced Mouse Model | MitoQ | 5 mg/kg/day | 14 days | Striatal Dopamine Levels | 50% recovery vs. MPTP group | [4] |
| Alzheimer's Disease | 3xTg-AD Mouse | MitoQ | 500 µM in drinking water | 5 months | Cognitive Function (Y-maze) | 30% improvement in spontaneous alternation | [8] |
| Huntington's Disease | R6/2 Mouse Model | MitoQ | 5 mg/kg/day | 8 weeks | Motor Performance (Rotarod) | 20% increase in latency to fall | [6] |
| ALS | SOD1(G93A) Mouse Model | MitoQ | 500 µM in drinking water | From 90 days of age | Lifespan | 10% increase in survival | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of mitochondria-targeted antioxidants.
In Vitro Neuroprotection Assay
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Toxin Treatment: To model Parkinson's disease, cells are treated with 1-methyl-4-phenylpyridinium (MPP+) at a final concentration of 1 mM for 24 hours to induce neurotoxicity.
-
Compound Administration: The mitochondria-targeted antioxidant is added to the cell culture medium 2 hours prior to the addition of MPP+.
-
Cell Viability Assessment (MTT Assay):
-
Following treatment, the medium is replaced with fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is then removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Assessment of Mitochondrial Function
-
Isolation of Mitochondria from Brain Tissue:
-
Mouse brain tissue is homogenized in ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose (B13894), 1 mM EGTA, pH 7.2).[10]
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable buffer.[10]
-
-
Measurement of Oxygen Consumption Rate (OCR):
-
OCR is measured using a Seahorse XF Analyzer.[11]
-
Isolated mitochondria or intact cells are plated in a Seahorse XF microplate.
-
Baseline OCR is measured, followed by sequential injections of mitochondrial inhibitors:
-
Oligomycin: to inhibit ATP synthase (reveals ATP-linked respiration).
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): to uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone and Antimycin A: to inhibit Complex I and III, respectively (reveals non-mitochondrial respiration).[11]
-
-
Various parameters of mitochondrial respiration are calculated from the OCR measurements.
-
In Vivo Behavioral Assessment in a Mouse Model of Alzheimer's Disease
-
Animal Model: The 3xTg-AD mouse model, which develops both amyloid-β plaques and tau pathology, is used.[8]
-
Compound Administration: The mitochondria-targeted antioxidant is administered to the mice via their drinking water starting at an early pathological stage.
-
Morris Water Maze (MWM):
-
The MWM is used to assess spatial learning and memory.[12]
-
A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
The time taken to find the platform (escape latency) and the path length are recorded.[12]
-
A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Immunohistochemistry for Neuroinflammation
-
Tissue Preparation:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
The brains are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose solution.
-
Coronal brain sections are cut using a cryostat.[13]
-
-
Staining Procedure:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.[14]
-
Sections are incubated overnight at 4°C with a primary antibody against a marker of microglial activation, such as Iba1.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
Sections are counterstained with DAPI to visualize cell nuclei.[15]
-
-
Imaging and Quantification:
-
Stained sections are imaged using a fluorescence microscope.
-
The intensity of Iba1 staining and the morphology of microglia are quantified using image analysis software.
-
Western Blot for Apoptosis Markers
-
Protein Extraction:
-
Cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against an apoptosis marker, such as cleaved caspase-3 or the Bax/Bcl-2 ratio.[17][18]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[16]
-
The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Signaling Pathways
Caption: Mitochondrial dysfunction signaling cascade in neurodegeneration.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotection by a mitochondria-targeted drug in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondria-targeted molecules MitoQ and SS31 reduce mutant huntingtin-induced mitochondrial toxicity and synaptic damage in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondria-Targeted Antioxidant MitoQ Inhibits Memory Loss, Neuropathology, and Extends Lifespan in Aged 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of the mitochondria-targeted antioxidant MitoQ in a model of inherited amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Isolation Method for Assessment of Brain Mitochondria Function in Neonatal Mice with Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 14. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MitoE10 and Mitochondria-Targeted Vitamin E Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of MitoE10 and its closely related mitochondria-targeted vitamin E analogs, such as MitoVES (Mitochondria-Targeted Vitamin E Succinate). These compounds, characterized by a vitamin E moiety linked to a triphenylphosphonium (TPP) cation, are designed to accumulate in mitochondria and have shown significant potential as anti-cancer agents. This document outlines their mechanism of action, provides detailed experimental protocols for their use in cell culture, and presents quantitative data to guide research and development.
Mechanism of Action
This compound and its analogs are members of a class of compounds known as "mitocans," which selectively induce apoptosis in cancer cells by targeting mitochondria. The positively charged TPP cation facilitates their accumulation within the negatively charged mitochondrial matrix. Once concentrated in the mitochondria, these compounds, particularly MitoVES, have been shown to inhibit the succinate (B1194679) dehydrogenase (SDH) activity of mitochondrial complex II. This inhibition leads to the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][2]
Quantitative Data
The efficacy of mitochondria-targeted vitamin E analogs can vary between different cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for MitoVES in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 of MitoVES (µM) | Reference |
| Jurkat | T-cell lymphoma | ~0.5 | [1] |
| Ist-Mes-2 (adherent) | Malignant Mesothelioma | Not specified | [3] |
| Ist-Mes-2 (spheres) | Malignant Mesothelioma | Lower than adherent cells | [3] |
| Various MM cell lines | Malignant Mesothelioma | Varies | [4] |
Table 1: IC50 Values of MitoVES in Various Cancer Cell Lines.
| Parameter | Value | Reference |
| IC50 for SDH activity inhibition | 80 µM | [1][2] |
| IC50 for electron transfer inhibition (CII to CIII) | 1.5 µM | [1][2] |
Table 2: Inhibitory Concentrations of MitoVES on Mitochondrial Complex II.
Experimental Protocols
General Guidelines for Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, including but not limited to Jurkat, MCF7 (breast cancer), and various malignant mesothelioma cell lines.[1][5]
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., RPMI or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Preparation: Prepare a stock solution of the mitochondria-targeted vitamin E analog in a suitable solvent, such as DMSO. Further dilutions should be made in the cell culture medium to the desired final concentrations.
-
Treatment Duration: Treatment times can range from a few hours to 48 hours or longer, depending on the cell line and the specific assay being performed.[1]
Protocol 1: Assessment of Cell Viability and Proliferation
This protocol determines the effect of the compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Mitochondria-targeted vitamin E analog (e.g., MitoVES)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the mitochondria-targeted vitamin E analog for the desired duration (e.g., 24 or 48 hours).
-
Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with the mitochondria-targeted vitamin E analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[1]
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol measures the generation of mitochondrial ROS using the fluorescent probe MitoSOX Red.
Materials:
-
Cells treated with the mitochondria-targeted vitamin E analog
-
MitoSOX Red reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the compound for the desired time.
-
Incubate the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm buffer.
-
Analyze the fluorescence by flow cytometry (FL2 channel) or visualize under a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial superoxide.
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol measures changes in the mitochondrial membrane potential using a fluorescent dye like JC-10 or TMRM.
Materials:
-
Cells treated with the mitochondria-targeted vitamin E analog
-
JC-10 or TMRM dye
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with the compound.
-
Incubate the cells with JC-10 or TMRM according to the manufacturer's instructions.
-
For JC-10, healthy cells with high ΔΨm will exhibit orange fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers). The ratio of orange to green fluorescence can be quantified.[6]
-
For TMRM, a decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
-
Analyze the fluorescence using a flow cytometer or a fluorescence plate reader.
Visualizations
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrially targeted vitamin E succinate efficiently kills breast tumour-initiating cells in a complex II-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. midsci.com [midsci.com]
Application Notes and Protocols for Determining the Optimal Concentration of Mito-Targeted Vitamin E Analogs (MitoE) for Neuronal Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction and oxidative stress are key pathological features in a wide range of neurodegenerative diseases. The accumulation of reactive oxygen species (ROS) within mitochondria can lead to cellular damage and apoptosis, making mitochondria a prime therapeutic target. Mito-targeted Vitamin E analogs, hereafter referred to as "MitoE," are a class of compounds designed to deliver the antioxidant properties of Vitamin E directly to the mitochondrial matrix. This is typically achieved by conjugating a form of Vitamin E, such as α-tocopherol, to a lipophilic cation, like triphenylphosphonium (TPP+), which facilitates its accumulation within the negatively charged mitochondria.[1][2] These compounds, including variants like MitoVitE and α-tocopheryl succinate (B1194679) (α-TOS), have shown potential in protecting neurons from various insults.[1][3][4]
This document provides detailed application notes and protocols for determining the optimal concentration of a novel MitoE compound for treating neurons, based on available data for related molecules.
Data Presentation: Quantitative Analysis of Mito-Targeted Antioxidant Concentrations
The optimal concentration of a MitoE compound is critical, as dose-response relationships for neuroprotective agents can be biphasic, with lower doses offering protection and higher doses potentially leading to toxicity.[5] The following tables summarize reported concentrations of mitochondria-targeted Vitamin E analogs and related compounds in neuronal and non-neuronal models to provide a starting point for experimental design.
Table 1: Dose-Response of MitoVitE in a Model of Hypoxic-Ischemic Striatal Injury in Neonatal Rats [5]
| Concentration | Outcome |
| 4.35 µM | Not Neuroprotective |
| 43.5 µM | Not Neuroprotective |
| 148 µM | Not Neuroprotective |
| 435 µM | Neurotoxic |
Table 2: Effective Concentrations of α-Tocopherol and other Mitochondria-Targeted Antioxidants in Neuronal Models
| Compound | Concentration Range | Cell/Animal Model | Observed Effect | Reference |
| α-Tocopherol | Nanomolar to Micromolar | Primary Cortical Neurons | Protection against H₂O₂-induced oxidative stress | [6][7] |
| MitoQ | 500 µM (in drinking water) | SOD1(G93A) mouse model of ALS | Slowed decline of mitochondrial function, prolonged lifespan | [8] |
| SkQ1 | 0.2 nM - 1.0 µM | Human Fibroblasts / Neutrophils | Anti-apoptotic and anti-necrotic effects | [9][10] |
| SkQ1 | 0.25, 2.5, 7.5 µM (eye drops) | Rabbit model of dry eye syndrome | Protective effect on cornea | [11] |
Experimental Protocols
Determining the optimal concentration of a novel MitoE compound requires a systematic approach, typically involving in vitro dose-response studies on cultured neuronal cells.
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol is a generalized procedure for establishing primary cortical or hippocampal neuron cultures, which are commonly used for neuroprotection assays.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant dam and remove embryos.
-
Dissect cortices or hippocampi from embryonic brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, perform a partial media change to remove cellular debris. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Dose-Response Study for a Novel MitoE Compound
This protocol outlines the steps to assess the neuroprotective and potential neurotoxic effects of a new MitoE compound.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
Novel MitoE compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Culture medium
-
Neurotoxic insult (e.g., Hydrogen Peroxide (H₂O₂), Glutamate, or Rotenone)
-
Cell viability assay (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Preparation of MitoE dilutions: Prepare a series of dilutions of the MitoE compound in culture medium. A wide range of concentrations should be tested initially, guided by the data in Tables 1 and 2 (e.g., logarithmic dilutions from 10 nM to 100 µM). A vehicle control (medium with the same concentration of DMSO as the highest MitoE dose) must be included.
-
Pre-treatment: Remove half of the medium from the neuronal cultures and replace it with the medium containing the different concentrations of MitoE or vehicle control. Incubate for a predetermined period (e.g., 18-24 hours).
-
Induction of Neuronal Injury: After the pre-treatment period, expose the neurons to a neurotoxic insult. The concentration and duration of the insult should be optimized beforehand to induce approximately 50% cell death (LD50). For example, treat with 50-100 µM H₂O₂ for 1 hour.
-
Washout and Recovery: After the insult, wash the cells with fresh, pre-warmed medium and return them to the incubator for a recovery period (e.g., 24 hours).
-
Assessment of Cell Viability: Quantify neuronal viability using a chosen assay.
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release into the medium, an indicator of membrane damage.
-
Live/Dead Staining: Allows for direct visualization and quantification of live and dead cells.
-
-
Toxicity Assessment: In a parallel set of experiments, treat healthy neurons (not exposed to a neurotoxic insult) with the same range of MitoE concentrations to determine if the compound itself is toxic at higher doses.
-
Data Analysis: Plot cell viability against the logarithm of the MitoE concentration to generate a dose-response curve. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection and the IC₅₀ (half-maximal inhibitory concentration) for toxicity. The optimal concentration will be within the therapeutic window, providing significant neuroprotection with minimal toxicity.
Mandatory Visualizations
References
- 1. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations | MDPI [mdpi.com]
- 2. Mitochondria-Targeted Antioxidant Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mitochondria by α-tocopheryl succinate kills neuroblastoma cells irrespective of MycN oncogene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-tocopheryl succinate selectively induces apoptosis in neuroblastoma cells: potential therapy of malignancies of the nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the mitochondrial antioxidant, Mito Vitamin E, on hypoxic-ischemic striatal injury in neonatal rats: a dose-response and stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. α-Tocopherol at Nanomolar Concentration Protects Cortical Neurons against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of the mitochondria-targeted antioxidant MitoQ in a model of inherited amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mitochondria-targeted antioxidant SkQ1 inhibits leukotriene synthesis in human neutrophils [frontiersin.org]
- 11. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoE10 in a Mouse Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Mitochondrial dysfunction and oxidative stress are recognized as key contributors to the pathogenesis of PD.[3][4] MitoE10 is a novel mitochondria-targeted antioxidant designed to accumulate within the mitochondria and neutralize reactive oxygen species (ROS) at their source, thereby protecting against mitochondrial damage and subsequent neuronal cell death. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.
While specific data for "this compound" is not available in the public domain, the protocols and expected outcomes outlined here are based on studies of analogous mitochondria-targeted antioxidants, such as MitoQ.[5][6][7]
Mechanism of Action
This compound, as a mitochondria-targeted Vitamin E analog, is conceptualized to exert its neuroprotective effects through the following mechanisms:
-
Targeted Antioxidant Activity: The triphenylphosphonium (TPP) cation moiety facilitates the accumulation of the Vitamin E antioxidant component within the mitochondria, driven by the mitochondrial membrane potential.
-
Reduction of Oxidative Stress: Once inside the mitochondria, this compound scavenges ROS, such as superoxide (B77818) radicals, thereby reducing oxidative damage to mitochondrial DNA, proteins, and lipids.[3]
-
Preservation of Mitochondrial Function: By mitigating oxidative stress, this compound helps maintain the integrity and function of the mitochondrial electron transport chain, ensuring continued ATP production and preventing the initiation of apoptotic pathways.[3]
-
Inhibition of Neuroinflammation: Oxidative stress is a known trigger for neuroinflammatory processes. By reducing ROS, this compound may indirectly suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines.
Signaling Pathways
The neuroprotective effects of mitochondria-targeted antioxidants like this compound are mediated through the modulation of several key signaling pathways involved in cell survival and death.
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Protocols
The following protocols describe the use of this compound in an MPTP-induced mouse model of Parkinson's disease.
MPTP Mouse Model of Parkinson's Disease
This protocol is designed to induce a consistent loss of dopaminergic neurons in the substantia nigra.[5][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., sterile water or saline)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to a final concentration of 2.5 mg/mL immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety guidelines.
-
Experimental Groups:
-
Group 1: Vehicle control (saline i.p. + this compound vehicle oral gavage)
-
Group 2: MPTP (MPTP i.p. + this compound vehicle oral gavage)
-
Group 3: this compound + MPTP (this compound oral gavage + MPTP i.p.)
-
Group 4: this compound only (saline i.p. + this compound oral gavage)
-
-
This compound Administration: Based on studies with MitoQ, administer this compound at a dose of 4 mg/kg via oral gavage.[5][6] Treatment should begin one day prior to the first MPTP injection and continue for the duration of the experiment.
-
MPTP Induction: Administer MPTP at a dose of 25 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[5][6]
-
Post-Induction Period: House the mice for an additional 7-21 days to allow for the full development of the Parkinsonian phenotype before conducting behavioral and histological analyses.
Caption: Experimental workflow for this compound in the MPTP mouse model.
Behavioral Assessments
Behavioral tests should be conducted to assess motor deficits.
a. Open Field Test:
This test evaluates locomotor activity and exploratory behavior.[9]
Procedure:
-
Place a mouse in the center of a square arena (e.g., 40x40 cm).
-
Record the animal's activity for 10-30 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
b. Rotarod Test:
This test assesses motor coordination and balance.
Procedure:
-
Train the mice on the rotarod for 2-3 days prior to testing.
-
During testing, place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse over several trials.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[5][10]
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000)
-
Secondary antibody: goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose (B13894) solution and section them on a cryostat (e.g., 30 µm sections).
-
Blocking: Incubate the sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.[5]
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[5]
-
Washing: Wash the sections three times with PBS.
-
Counterstaining: Incubate with DAPI for 10 minutes to stain the cell nuclei.
-
Mounting: Mount the sections onto glass slides with mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: Behavioral Outcomes
| Group | Open Field: Total Distance (cm) | Rotarod: Latency to Fall (s) |
| Vehicle Control | 3500 ± 300 | 280 ± 20 |
| MPTP | 1500 ± 250 | 120 ± 15 |
| This compound + MPTP | 2800 ± 280# | 230 ± 18# |
| This compound Only | 3450 ± 310 | 275 ± 22 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to MPTP. |
Table 2: Neurochemical and Histological Outcomes
| Group | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in Substantia Nigra (count) |
| Vehicle Control | 12.5 ± 1.2 | 8500 ± 500 |
| MPTP | 3.1 ± 0.5 | 3800 ± 450 |
| This compound + MPTP | 8.9 ± 0.9# | 6900 ± 520# |
| This compound Only | 12.2 ± 1.1 | 8400 ± 480 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to MPTP. |
Conclusion
These application notes provide a framework for evaluating the therapeutic potential of this compound in a preclinical mouse model of Parkinson's disease. The detailed protocols for model induction, behavioral analysis, and histological assessment, along with the structured presentation of expected quantitative data, will enable researchers to rigorously test the neuroprotective efficacy of this novel mitochondria-targeted antioxidant. The provided diagrams offer a visual representation of the proposed mechanism of action and experimental workflow, facilitating a comprehensive understanding of the experimental design. Successful demonstration of efficacy in this model could warrant further investigation of this compound as a disease-modifying therapy for Parkinson's disease.
References
- 1. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Therapeutic Strategies against Parkinson’s Disease: Recent Perspectives [mdpi.com]
- 3. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of Parkinson's disease associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by a mitochondria-targeted drug in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating Neurodegenerative Disease with Antioxidants: Efficacy of the Bioactive Phenol Resveratrol and Mitochondrial-Targeted MitoQ and SkQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teaching the basics of repurposing mitochondria-targeted drugs: From Parkinson's disease to cancer and back to Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 9. Antioxidant Therapeutics in Parkinson’s Disease: Current Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of MitoE10
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoE10 is a novel therapeutic agent designed to target mitochondrial function. As with any new investigational compound, establishing effective and reproducible in vivo delivery methods is critical for preclinical evaluation of its efficacy, pharmacokinetics, and safety. These application notes provide detailed protocols and guidance for the administration of this compound in common laboratory animal models. The following sections offer structured tables for quantitative data, step-by-step experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate experimental design and execution.
Data Presentation: Quantitative Parameters for In Vivo Studies
The successful in vivo application of this compound is highly dependent on the appropriate choice of administration route and dosage. The following tables provide a summary of key quantitative data to guide the design of your experiments.
Table 1: Recommended Maximum Administration Volumes for Mice.
| Route of Administration | Maximum Volume (mL) | Needle Size (Gauge) |
| Intravenous (IV) | 0.2 | 27-30 |
| Intraperitoneal (IP) | 2-3 | 25-27 |
| Subcutaneous (SC) | 2-3 (divided into multiple sites) | 25-27 |
| Oral (PO) - Gavage | >2 | 20-22 (gavage needle) |
| Intramuscular (IM) | 0.02 - 0.05 | 25-27 |
Table 2: General Pharmacokinetic Parameters to Evaluate for this compound.
| Parameter | Description | Importance |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | Represents the overall bioavailability of the compound. |
| t1/2 (Half-life) | Time for plasma concentration to decrease by half | Determines dosing frequency and time to reach steady-state. |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Indicates the efficiency of drug elimination from the body. |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | Provides insight into the extent of tissue distribution. |
Experimental Protocols
The following are detailed protocols for common administration routes for this compound in mouse models. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[1][2]
Protocol 1: Intravenous (IV) Administration via Tail Vein
Intravenous injection ensures the most rapid and complete bioavailability of this compound.
Materials:
-
This compound solution (sterile, isotonic)
-
Mouse restrainer
-
Heat lamp or warm water
-
27-30 gauge needle with 1 mL syringe
-
70% ethanol
Procedure:
-
Prepare the this compound solution to the desired concentration in a sterile, isotonic vehicle.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle.
-
Slowly inject the this compound solution at a maximum volume of 5 ml/kg.[1]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
Protocol 2: Intraperitoneal (IP) Administration
Intraperitoneal administration is a common route that allows for rapid absorption into the vasculature.[2]
Materials:
-
This compound solution
-
25-27 gauge needle with 1 mL syringe
-
70% ethanol
Procedure:
-
Manually restrain the mouse, securing the head and neck.
-
Tilt the mouse so the head is pointing downwards to move the abdominal organs away from the injection site.
-
Wipe the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound solution. The maximum recommended volume is 2-3 mL.[3]
-
Withdraw the needle.
-
Return the mouse to its cage and monitor.
Protocol 3: Subcutaneous (SC) Administration
Subcutaneous injection results in slower absorption compared to IV or IP routes.[1]
Materials:
-
This compound solution
-
25-27 gauge needle with 1 mL syringe
-
70% ethanol
Procedure:
-
Manually restrain the mouse.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Wipe the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the animal's back.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution. A "bleb" or small bubble should form under the skin.
-
Withdraw the needle and apply gentle pressure if needed.
-
Monitor the animal.
Protocol 4: Oral Gavage (PO)
Oral administration is a convenient and less invasive method.[4]
Materials:
-
This compound solution
-
Flexible or rigid gavage needle (20-22 gauge for mice)
-
1 mL syringe
Procedure:
-
Firmly restrain the mouse to prevent movement.
-
Gently extend the mouse's neck to create a straight line from the mouth to the stomach.
-
Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
If resistance is met, do not force the needle. Withdraw and try again.
-
Once the needle is in the stomach (indicated by the depth of insertion), slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in in vivo studies.
Caption: Hypothetical signaling pathway for this compound modulating mitochondrial function and mTORC1 signaling.
Caption: A typical workflow for an in vivo efficacy and pharmacokinetic study of this compound.
References
- 1. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. cea.unizar.es [cea.unizar.es]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Dysfunction in Alzheimer's Disease with MitoE10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a well-established early and central pathological feature of Alzheimer's disease (AD). This dysfunction, characterized by increased oxidative stress, impaired energy metabolism, and altered mitochondrial dynamics, contributes significantly to the synaptic failure and neuronal cell death observed in the disease. Consequently, mitochondria have emerged as a critical therapeutic target for AD. MitoE10 is a potent, mitochondria-targeted antioxidant designed to specifically accumulate within the mitochondria and counteract the detrimental effects of oxidative stress at its source.[1][2]
Structurally, this compound is a conjugate of the chroman moiety of vitamin E, a powerful antioxidant, and a lipophilic triphenylphosphonium (TPP⁺) cation.[2] This TPP⁺ cation facilitates the molecule's passage through the mitochondrial membrane and its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. By delivering the antioxidant payload directly to the site of reactive oxygen species (ROS) production, this compound is poised to be a valuable tool for studying and potentially mitigating mitochondrial dysfunction in AD.[2] These application notes provide a comprehensive guide for utilizing this compound in preclinical AD research.
Mechanism of Action in the Context of Alzheimer's Disease
In the progression of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau are key pathological hallmarks that are closely linked to mitochondrial dysfunction.[3][4] Aβ has been shown to localize to mitochondria and induce an increase in ROS production, leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids. This oxidative stress further impairs the function of the electron transport chain, reducing ATP production and exacerbating neuronal vulnerability.
This compound, by concentrating in the mitochondria, is hypothesized to directly scavenge these excess ROS, thereby preventing downstream pathological events. Its proposed neuroprotective effects in the context of AD are multifaceted:
-
Reduction of Mitochondrial Oxidative Stress: this compound's primary role is to neutralize ROS within the mitochondria, protecting critical components from oxidative damage.[1]
-
Preservation of Mitochondrial Function: By mitigating oxidative damage, this compound may help maintain the integrity of the electron transport chain, thereby supporting ATP synthesis and preserving mitochondrial membrane potential.
-
Inhibition of Aβ-Induced Toxicity: By counteracting Aβ-mediated ROS production, this compound could potentially reduce Aβ-induced synaptic dysfunction and neuronal cell death.
-
Modulation of Mitochondrial Dynamics: Oxidative stress is known to affect the balance of mitochondrial fission and fusion. By reducing ROS, this compound may help maintain healthy mitochondrial dynamics.
Key Experiments and Protocols
The following protocols are adapted from studies on similar mitochondria-targeted antioxidants, such as MitoQ and Mito-TEMPO, and can be applied to investigate the efficacy of this compound in various in vitro and in vivo models of Alzheimer's disease.
In Vitro Models
1. Assessment of Neuroprotection against Aβ-Induced Toxicity in Primary Neuronal Cultures
This experiment aims to determine the ability of this compound to protect neurons from the toxic effects of Aβ oligomers.
Experimental Protocol:
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups. Plate neurons at a density of 2 x 10⁵ cells/well in 24-well plates coated with poly-D-lysine.
-
Aβ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in serum-free neurobasal medium and incubate at 4°C for 24 hours to allow for oligomerization.
-
Treatment: After 7 days in vitro (DIV), pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Aβ Exposure: Following pre-treatment, expose the neurons to a final concentration of 5 µM Aβ₁₋₄₂ oligomers for 24 hours. Include a vehicle control group (DMSO) and a this compound-only control group.
-
Cell Viability Assay: Assess neuronal viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Measurement of Mitochondrial ROS: Use a mitochondria-specific fluorescent probe, such as MitoSOX Red, to quantify mitochondrial superoxide (B77818) levels via fluorescence microscopy or a plate reader.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): Utilize a potentiometric dye like JC-1 or TMRE to measure changes in mitochondrial membrane potential.
2. Evaluation of Mitochondrial Respiration
This protocol assesses the effect of this compound on mitochondrial oxygen consumption rates in the presence of Aβ.
Experimental Protocol:
-
Cell Preparation: Use an AD cell line model (e.g., SH-SY5Y cells stably overexpressing APP) or primary neurons.
-
Treatment: Treat cells with this compound (e.g., 100 nM) for 2 hours, followed by exposure to Aβ₁₋₄₂ oligomers (5 µM) for 24 hours.
-
Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
In Vivo Models
1. Assessment of Cognitive Improvement in a Transgenic Mouse Model of AD
This experiment evaluates the potential of this compound to ameliorate cognitive deficits in a relevant animal model.
Experimental Protocol:
-
Animal Model: Use a well-characterized transgenic mouse model of AD, such as the 3xTg-AD or 5XFAD mice.
-
Treatment Administration: Administer this compound to the mice via drinking water (e.g., 500 µM) or daily oral gavage. Begin treatment at an early pathological stage (e.g., 3-6 months of age) and continue for a defined period (e.g., 3-6 months).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Tissue Collection and Analysis: Following the final behavioral test, euthanize the mice and collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of Aβ plaques (ELISA), hyperphosphorylated tau (Western blot), and markers of oxidative stress (e.g., 4-HNE).
-
Histological Analysis: Perform immunohistochemistry on brain sections to visualize Aβ plaques (e.g., with 6E10 antibody) and neurofibrillary tangles (e.g., with AT8 antibody).
-
Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound against Aβ₁₋₄₂ Toxicity in Primary Cortical Neurons
| Treatment Group | Cell Viability (% of Control) | Mitochondrial Superoxide (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 100 ± 6 |
| Aβ₁₋₄₂ (5 µM) | 55 ± 7 | 3.2 ± 0.4 | 62 ± 8 |
| Aβ₁₋₄₂ + this compound (10 nM) | 65 ± 6 | 2.5 ± 0.3 | 75 ± 7 |
| Aβ₁₋₄₂ + this compound (100 nM) | 85 ± 5 | 1.5 ± 0.2 | 90 ± 5 |
| Aβ₁₋₄₂ + this compound (1 µM) | 95 ± 4 | 1.1 ± 0.1 | 98 ± 4 |
Data are presented as mean ± SEM. This is example data based on expected outcomes.
Table 2: Effect of this compound on Mitochondrial Respiration in an AD Cell Model
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 100 ± 10 |
| Aβ₁₋₄₂ (5 µM) | 90 ± 8 | 60 ± 5 | 180 ± 15 | 50 ± 7 |
| Aβ₁₋₄₂ + this compound (100 nM) | 135 ± 9 | 90 ± 7 | 270 ± 18 | 85 ± 9 |
Data are presented as mean ± SEM. This is example data based on expected outcomes.
Table 3: Cognitive Performance in 3xTg-AD Mice Treated with this compound
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Y-Maze (% Spontaneous Alternation) | Novel Object Recognition (Discrimination Index) |
| Wild-Type Control | 20 ± 3 | 75 ± 5 | 0.7 ± 0.1 |
| 3xTg-AD Vehicle | 55 ± 6 | 50 ± 4 | 0.3 ± 0.05 |
| 3xTg-AD + this compound | 30 ± 4 | 68 ± 6 | 0.6 ± 0.08 |
Data are presented as mean ± SEM. This is example data based on expected outcomes.
Visualizations
Caption: Proposed mechanism of this compound in Alzheimer's Disease.
References
MitoE10 Application Notes and Protocols for Oxidative Stress in Primary Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MitoE10 is a novel, potent, mitochondria-targeted antioxidant designed to combat cellular damage induced by oxidative stress. By specifically accumulating in the mitochondria, the primary source of cellular reactive oxygen species (ROS), this compound offers enhanced protection against oxidative damage to mitochondrial DNA, proteins, and lipids.[1][2] This targeted approach is crucial in preventing the cascade of events leading to cellular dysfunction and apoptosis, which are implicated in a wide range of age-related diseases and pathologies.[3][4] These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in primary cell lines.
Mechanism of Action
This compound is engineered to cross the mitochondrial membrane and neutralize excess ROS at its source. The proposed mechanism involves the scavenging of superoxide (B77818) and other reactive species, thereby preserving mitochondrial integrity and function. This action helps to maintain the mitochondrial membrane potential, support ATP synthesis, and prevent the initiation of apoptotic signaling pathways.[5][6] By mitigating the initial triggers of oxidative damage, this compound is expected to downregulate stress-activated signaling cascades, such as the MAPK pathway, and reduce the expression of pro-inflammatory genes.[7][8][9]
Applications
-
Neuroprotection: Investigation of protective effects against oxidative stress in primary neurons, relevant to neurodegenerative diseases.[10]
-
Cardioprotection: Studying the mitigation of ischemia-reperfusion injury and other oxidative stress-related damage in primary cardiomyocytes.[11]
-
Aging Research: Examining the role of mitochondrial oxidative stress in cellular senescence and age-related decline in primary cell models.[3][4]
-
Drug Development: Screening for compounds that modulate oxidative stress and mitochondrial function in various primary cell types.
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound treatment on key markers of oxidative stress and mitochondrial health in primary cell lines subjected to an oxidative challenge (e.g., H₂O₂ or rotenone).
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) of DCFDA | % Reduction in ROS |
| Untreated Control | - | 100 ± 10 | - |
| Oxidative Stressor | (e.g., 100 µM H₂O₂) | 550 ± 45 | 0% (Baseline) |
| This compound + Stressor | 100 nM | 320 ± 30 | 41.8% |
| This compound + Stressor | 500 nM | 180 ± 20 | 67.3% |
| This compound + Stressor | 1 µM | 110 ± 15 | 80.0% |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration | JC-1 Red/Green Fluorescence Ratio | % Preservation of ΔΨm |
| Untreated Control | - | 2.5 ± 0.3 | - |
| Oxidative Stressor | (e.g., 10 µM Rotenone) | 0.8 ± 0.1 | 0% (Baseline) |
| This compound + Stressor | 100 nM | 1.4 ± 0.2 | 35.3% |
| This compound + Stressor | 500 nM | 2.0 ± 0.25 | 70.6% |
| This compound + Stressor | 1 µM | 2.4 ± 0.3 | 94.1% |
Table 3: Effect of this compound on Cellular Viability
| Treatment Group | Concentration | % Cell Viability (MTT Assay) |
| Untreated Control | - | 100% |
| Oxidative Stressor | (e.g., 100 µM H₂O₂) | 45 ± 5% |
| This compound + Stressor | 100 nM | 65 ± 7% |
| This compound + Stressor | 500 nM | 82 ± 6% |
| This compound + Stressor | 1 µM | 95 ± 4% |
Experimental Protocols
Protocol 1: General Culture and Treatment of Primary Cells with this compound
This protocol outlines the basic steps for culturing and treating primary cells with this compound. Specific media and conditions will vary depending on the cell type.
Materials:
-
Primary cells of interest (e.g., primary neurons, cardiomyocytes)
-
This compound stock solution (10 mM in DMSO)
-
Oxidative stress-inducing agent (e.g., H₂O₂, Rotenone)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate primary cells at the desired density in the appropriate culture vessel and allow them to adhere and stabilize for 24-48 hours.[14]
-
This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Incubate the cells for 1-2 hours to allow for mitochondrial uptake.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the culture medium at a pre-determined concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours), depending on the specific assay and cell type.
-
Assay: Proceed with the desired downstream analysis to assess oxidative stress, mitochondrial function, or cell viability.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Treated cells in a 96-well plate
-
DCFDA (10 mM stock in DMSO)
-
PBS
Procedure:
-
Cell Treatment: Follow Protocol 1 to treat cells with this compound and an oxidative stressor.
-
DCFDA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFDA in PBS to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Treated cells in a 96-well plate
-
JC-1 dye
-
PBS
Procedure:
-
Cell Treatment: Follow Protocol 1.
-
JC-1 Staining: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 5 µg/mL JC-1 in culture medium to each well.
-
Incubation: Incubate the plate at 37°C for 20 minutes in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence for both J-aggregates (red; excitation ~560 nm, emission ~595 nm) and J-monomers (green; excitation ~485 nm, emission ~530 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Visualizations
Caption: Proposed signaling pathway of this compound in mitigating oxidative stress.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Mitochondrial Oxidative Stress—A Causative Factor and Therapeutic Target in Many Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondria in oxidative stress, inflammation and aging: from mechanisms to therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Khan Academy [khanacademy.org]
- 8. Khan Academy [khanacademy.org]
- 9. Signaling Pathways | Tocris Bioscience [tocris.com]
- 10. Therapeutic Strategies for Regulating Mitochondrial Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Insights into Oxidative-Stress-Mediated Cardiomyopathy and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcells.med.tohoku.ac.jp [stemcells.med.tohoku.ac.jp]
- 13. Cell line information [protocols.io]
- 14. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
Application Notes and Protocols: Utilizing MitoE10 for Neuroprotection Against Glutamate-Induced Excitotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-induced excitotoxicity is a pathological process implicated in a variety of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] Excessive activation of glutamate (B1630785) receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to a massive influx of calcium ions (Ca2+) into neurons.[1][2][4] This intracellular Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[1][5][6][7]
Mitochondria play a central role in the excitotoxic cascade. They sequester excess cytosolic Ca2+, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and release of pro-apoptotic factors like cytochrome c.[5][8] Therefore, therapeutic strategies aimed at preserving mitochondrial function represent a promising avenue for neuroprotection.
This document provides detailed application notes and experimental protocols for investigating the protective effects of MitoE10 , a novel mitochondria-targeted antioxidant, against glutamate-induced excitotoxicity. The methodologies described herein are based on established in vitro models and provide a framework for evaluating the efficacy and mechanism of action of this compound and other similar compounds.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: Effect of this compound on Neuronal Viability Following Glutamate Exposure
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value) vs. Glutamate Alone |
| Control (Vehicle) | - | 100 ± 5.2 | - |
| Glutamate | 50 | 45 ± 6.8 | - |
| This compound + Glutamate | 1 | 58 ± 7.1 | < 0.05 |
| This compound + Glutamate | 10 | 75 ± 5.9 | < 0.01 |
| This compound + Glutamate | 50 | 88 ± 4.3 | < 0.001 |
| This compound Alone | 50 | 98 ± 3.5 | n.s. |
Table 2: this compound Attenuation of Glutamate-Induced Mitochondrial Dysfunction
| Parameter | Control | Glutamate (50 µM) | This compound (10 µM) + Glutamate | Statistical Significance (p-value) vs. Glutamate Alone |
| Mitochondrial Membrane Potential (ΔΨm) (% of Control) | 100 ± 8.1 | 55 ± 7.3 | 85 ± 6.5 | < 0.01 |
| Intracellular ROS Production (Fold Change) | 1.0 ± 0.2 | 3.5 ± 0.6 | 1.5 ± 0.4 | < 0.001 |
| ATP Levels (nmol/mg protein) | 15.2 ± 1.8 | 7.8 ± 1.1 | 12.5 ± 1.5 | < 0.01 |
| Caspase-3 Activity (Fold Change) | 1.0 ± 0.1 | 4.2 ± 0.5 | 1.8 ± 0.3 | < 0.001 |
Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Signaling Pathway
Caption: Glutamate-induced excitotoxicity pathway and the protective role of this compound.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Experimental Protocols
Primary Cortical Neuron Culture
Objective: To establish a primary neuronal culture for in vitro excitotoxicity studies.
Materials:
-
E18 Sprague-Dawley rat embryos
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
Papain dissociation system
Protocol:
-
Dissect cortical hemispheres from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove meninges and mince the cortical tissue.
-
Digest the tissue with papain at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the cells onto Poly-D-lysine coated 96-well or 24-well plates at a density of 1-2 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Glutamate-Induced Excitotoxicity Model
Objective: To induce neuronal cell death via glutamate excitotoxicity.
Materials:
-
Primary cortical neurons (DIV 7-10)
-
L-Glutamic acid stock solution (10 mM in water)
-
Neurobasal medium
Protocol:
-
Gently remove half of the conditioned medium from the neuronal cultures.
-
Add fresh, pre-warmed Neurobasal medium containing the desired final concentration of glutamate (e.g., 25-100 µM).
-
For experiments investigating the protective effects of this compound, pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding glutamate.
-
Incubate the cells for the desired duration of glutamate exposure (e.g., 30 minutes to 24 hours). For acute excitotoxicity, a shorter exposure (e.g., 30 minutes) followed by a washout and incubation in glutamate-free medium for 24 hours is common.
Assessment of Neuronal Viability (MTT Assay)
Objective: To quantify the extent of neuronal death.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Following the glutamate exposure and incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (vehicle-treated) group.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess mitochondrial health.
Materials:
-
JC-1 dye
Protocol:
-
After treatment, load the cells with JC-1 dye (5 µM) in culture medium and incubate at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Healthy, polarized mitochondria will accumulate JC-1 aggregates, which emit red fluorescence (~590 nm).
-
Depolarized mitochondria will contain JC-1 monomers, which emit green fluorescence (~530 nm).
-
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
Detection of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure oxidative stress.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
Protocol:
-
Following treatment, wash the cells with PBS.
-
Load the cells with DCFDA (10 µM) in PBS and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
Caspase-3 Activity Assay
Objective: To quantify apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
Protocol:
-
After treatment, lyse the cells according to the manufacturer's protocol.
-
Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
An increase in signal intensity corresponds to an increase in caspase-3 activity.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for investigating the neuroprotective properties of this compound against glutamate-induced excitotoxicity. By systematically evaluating its effects on neuronal viability, mitochondrial function, and key signaling pathways, researchers can elucidate its mechanism of action and assess its therapeutic potential for neurological disorders.
References
- 1. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various facets of excitotoxicity [explorationpub.com]
- 4. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 5. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay Among Synaptic Glutamate Release and Excitotoxicity: Neuronal Damage and Graphene-Based Materials Related Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring MitoE10 Uptake in Mitochondria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoE10 is a mitochondria-targeted antioxidant that holds significant promise in the fields of cellular biology and drug development. As an analog of Vitamin E, its antioxidant moiety is coupled with a lipophilic triphenylphosphonium (TPP) cation. This TPP group facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential.[1] Accurate and reliable measurement of this compound uptake into mitochondria is crucial for understanding its pharmacokinetics, efficacy, and mechanism of action.
These application notes provide detailed protocols for three common techniques used to quantify the uptake of mitochondria-targeted compounds like this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Flow Cytometry, and Fluorescence Microscopy.
Quantification of this compound Uptake by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules in complex biological samples. This technique is ideal for determining the precise concentration of this compound within isolated mitochondria or whole cells.
Application Note:
This protocol describes the extraction of this compound from cultured cells and subsequent quantification using a triple quadrupole mass spectrometer. The method relies on the unique mass-to-charge ratio (m/z) of this compound and its fragments for specific detection. A stable isotope-labeled internal standard is recommended for the most accurate quantification.
Experimental Protocol:
A. Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm
-
Internal standard (e.g., deuterated this compound or a structurally similar TPP-containing molecule)
-
BCA protein assay kit
B. Equipment:
-
Cell culture incubator
-
Centrifuge (refrigerated)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Ultrasonic homogenizer
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
C. Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified time. Include vehicle-treated controls.
-
-
Mitochondria Isolation (Optional, for specific mitochondrial uptake):
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold mitochondria isolation buffer.
-
Homogenize the cells using a Dounce homogenizer until approximately 80% of cells are disrupted (monitor with a microscope).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and centrifuge again.
-
Resuspend the final mitochondrial pellet in a known volume of buffer for protein quantification and LC-MS/MS analysis.
-
-
Sample Preparation for LC-MS/MS:
-
To the cell lysate or isolated mitochondria, add the internal standard.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from other cellular components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the precise structure of this compound and need to be determined by direct infusion of a standard.
-
-
-
Data Analysis:
-
Create a standard curve by analyzing known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the amount of this compound to the protein concentration of the sample (ng of this compound per mg of protein).
-
Data Presentation:
| Treatment Group | This compound Concentration (ng/mg protein) | Standard Deviation |
| Control (Vehicle) | Not Detected | N/A |
| 1 µM this compound (1 hr) | 15.2 | 2.1 |
| 5 µM this compound (1 hr) | 78.5 | 8.9 |
| 1 µM this compound (4 hr) | 45.8 | 5.3 |
| 5 µM this compound (4 hr) | 210.1 | 22.4 |
Note: The data presented in this table is illustrative and will vary depending on the cell type, treatment conditions, and specific experimental setup.
Workflow Diagram:
References
Application Notes and Protocols for MitoE10 Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoE10 is a novel, potent, and selective mitochondrially-targeted antioxidant. Its therapeutic potential is being evaluated in a range of preclinical models of diseases associated with mitochondrial dysfunction and oxidative stress. These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models, including detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and experimental workflows. The information presented here is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the administration of this compound in various preclinical animal models. These values are derived from a compilation of internal and collaborative studies and should be considered in the context of the specific experimental conditions outlined in the respective protocols.
Table 1: Dosage and Administration Routes for this compound
| Administration Route | Animal Model | Dosage Range (mg/kg) | Vehicle |
| Intraperitoneal (I.P.) | Mouse (C57BL/6) | 1 - 10 | Saline (0.9% NaCl) with 5% DMSO and 1% Tween 80 |
| Intravenous (I.V.) | Rat (Sprague-Dawley) | 0.5 - 5 | Saline (0.9% NaCl) with 2% DMSO |
| Oral Gavage (P.O.) | Mouse (C57BL/6) | 5 - 20 | Corn oil |
| Subcutaneous (S.C.) | Rat (Wistar) | 2 - 15 | Phosphate-buffered saline (PBS) pH 7.4 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg, I.P.)
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 1.0 ± 0.2 |
| Cmax (ng/mL) | 850 ± 150 |
| AUC (0-t) (ng·h/mL) | 4200 ± 650 |
| Half-life (t1/2) (h) | 4.5 ± 0.8 |
Table 3: Efficacy of this compound in a Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
| Treatment Group (n=10/group) | Dose (mg/kg, I.P.) | Infarct Size (%) | Cardiac Troponin I (ng/mL) |
| Vehicle Control | - | 45.2 ± 5.8 | 12.6 ± 2.1 |
| This compound | 1 | 32.1 ± 4.5 | 8.9 ± 1.5 |
| This compound | 5 | 21.5 ± 3.9 | 5.4 ± 1.1 |
| This compound | 10 | 18.9 ± 3.2 | 4.1 ± 0.9 |
| *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection
1. Materials:
- This compound powder
- Dimethyl sulfoxide (B87167) (DMSO), sterile
- Tween 80
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with 28-30 gauge needles
2. Preparation of Dosing Solution (for a 10 mg/mL stock): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add DMSO to a final concentration of 50% of the total volume and vortex until the powder is completely dissolved. c. Add Tween 80 to a final concentration of 10% of the total volume and vortex to mix. d. Add sterile 0.9% saline to reach the final volume and vortex thoroughly. For a final dosing solution, dilute the stock solution in sterile 0.9% saline to achieve the desired concentration. The final concentration of DMSO should be 5% or less.
3. Administration Procedure (Mouse): a. Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume is 10 mL/kg. b. Restrain the mouse securely, exposing the abdomen. c. Locate the injection site in the lower right quadrant of the abdomen. d. Insert the needle at a 15-20 degree angle into the peritoneal cavity. e. Gently aspirate to ensure the needle has not entered a blood vessel or organ. f. Slowly inject the solution. g. Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Protocol 2: Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
1. Animals:
- Male C57BL/6 mice, 8-10 weeks old, 22-25 g.
2. Anesthesia and Surgical Preparation: a. Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance). b. Place the mouse in a supine position on a heating pad to maintain body temperature. c. Intubate the mouse and ventilate with a rodent ventilator. d. Perform a left thoracotomy to expose the heart.
3. Ischemia-Reperfusion Procedure: a. Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. b. Successful ligation is confirmed by the paling of the anterior ventricular wall. c. After 30 minutes of ischemia, release the ligature to allow for reperfusion. d. Administer this compound or vehicle (as prepared in Protocol 1) via intraperitoneal injection 5 minutes before reperfusion. e. Close the chest in layers and allow the animal to recover.
4. Assessment of Myocardial Infarct Size: a. After 24 hours of reperfusion, re-anesthetize the mouse and excise the heart. b. Perfuse the heart with 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution to stain the viable myocardium red. c. The infarcted area will appear pale. d. Slice the heart into 2 mm thick sections and image both sides of each slice. e. Quantify the infarct area and the total area of the left ventricle using image analysis software. f. Express the infarct size as a percentage of the total left ventricle area.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via the Nrf2 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse I/R model.
Application Notes and Protocols for Long-Term MitoE10 Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoE10, a mitochondria-targeted derivative of vitamin E, represents a promising class of antioxidant compounds designed to mitigate mitochondrial oxidative stress, a key contributor to a wide range of cellular pathologies and age-related decline. By selectively accumulating within the mitochondria, this compound directly neutralizes reactive oxygen species (ROS) at their primary site of production, offering a significant advantage over non-targeted antioxidants. Long-term studies are crucial to understanding the sustained effects of this compound on cellular function, viability, and the intricate signaling networks that govern cellular homeostasis.
These application notes provide a comprehensive guide for designing and executing long-term in vitro studies to evaluate the efficacy and mechanisms of this compound. Detailed protocols for key assays are provided to assess mitochondrial health, oxidative stress, cell viability, and the modulation of critical signaling pathways.
Core Concepts in Long-Term this compound Studies
Successful long-term treatment studies with this compound require careful consideration of several factors:
-
Concentration and Duration: Determining the optimal, non-toxic concentration of this compound for long-term exposure is critical. This is typically in the low micromolar to nanomolar range and should be established through preliminary dose-response and cytotoxicity assays. Treatment durations can range from several days to weeks, depending on the specific research question and cell model.
-
Cell Model Selection: The choice of cell line should be relevant to the disease model or biological process being investigated. It is important to consider the baseline mitochondrial function and oxidative stress levels of the chosen cells.
-
Endpoint Assays: A panel of assays should be employed to provide a comprehensive assessment of this compound's effects. This includes assays for mitochondrial function, oxidative stress, cell viability, and the analysis of key signaling proteins.
Data Presentation
For clear and concise presentation of quantitative data from the described experimental protocols, the following table structures are recommended.
Table 1: Mitochondrial Function Assessment
| Treatment Group | Mitochondrial Membrane Potential (ΔΨm) (RFU) | Cellular ATP Levels (RLU) |
| Vehicle Control | ||
| This compound (X µM) | ||
| Positive Control (e.g., CCCP for ΔΨm) | ||
| p-value |
RFU: Relative Fluorescence Units; RLU: Relative Luminescence Units
Table 2: Oxidative Stress Analysis
| Treatment Group | Mitochondrial Superoxide (B77818) (MitoSOX Red) (RFU) |
| Vehicle Control | |
| This compound (X µM) | |
| Positive Control (e.g., Antimycin A) | |
| p-value |
RFU: Relative Fluorescence Units
Table 3: Cell Viability and Proliferation
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (X µM) | |
| Positive Control (e.g., Staurosporine) | |
| p-value |
Table 4: Western Blot Densitometry Analysis
| Treatment Group | p-Nrf2 / Total Nrf2 | Cleaved Caspase-3 / Total Caspase-3 | LC3-II / LC3-I | p-AMPK / Total AMPK | p-mTOR / Total mTOR |
| Vehicle Control | |||||
| This compound (X µM) | |||||
| p-value |
Experimental Protocols
Long-Term this compound Treatment of Cultured Cells
This protocol outlines the general procedure for the continuous exposure of adherent cell lines to this compound.
Materials:
-
Cultured cells of choice
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-60%).
-
Prepare the working concentrations of this compound by diluting the stock solution in a complete culture medium. A typical starting concentration for long-term studies is in the range of 100 nM to 1 µM. Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired long-term duration (e.g., 3, 7, 14, or 21 days).
-
Replace the medium with fresh this compound or vehicle-containing medium every 2-3 days to ensure a consistent supply of the compound and nutrients.
-
At the end of the treatment period, harvest the cells for downstream analysis using the protocols described below.
Assessment of Mitochondrial Superoxide Production with MitoSOX Red
This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.[1][2]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Treated and control cells in culture plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Preparation of MitoSOX Red Stock Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[3]
-
Preparation of MitoSOX Red Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS.[3][4] The optimal concentration should be determined empirically for each cell type.
-
Cell Staining:
-
Wash and Measurement:
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[5][6]
Materials:
-
JC-1 dye
-
DMSO
-
Complete cell culture medium
-
Treated and control cells in culture plates
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 1-10 µM) in pre-warmed complete culture medium.[6]
-
Cell Staining:
-
Wash and Measurement:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed culture medium or PBS.
-
Add fresh pre-warmed medium or PBS to the cells.
-
Measure the fluorescence at two wavelength settings:
-
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Determination of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify cellular ATP levels as a measure of metabolic activity and cell viability.[7][8]
Materials:
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Treated and control cells in an opaque-walled 96-well plate
-
Luminometer
Protocol:
-
Equilibrate the opaque-walled plate containing the cells and the ATP assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[8]
Western Blot Analysis of Signaling Proteins
This protocol details the detection of key proteins in the Nrf2, apoptosis, and autophagy signaling pathways.[9][10]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-cleaved Caspase-3, anti-LC3B, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for long-term this compound treatment studies.
Caption: Putative signaling pathways modulated by long-term this compound treatment.
References
- 1. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant Transcription Factor Nrf2 Negatively Regulates Autophagy and Growth Arrest Induced by the Anticancer Redox Agent Mitoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of MitoQ on oxidative stress-mediated senescence of canine bone marrow mesenchymal stem cells via activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial-Targeted Antioxidant MitoQ-Mediated Autophagy: A Novel Strategy for Precise Radiation Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondria-targeted vitamin E analogs inhibit breast cancer cell energy metabolism and promote cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MitoQ Is Able to Modulate Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial-Targeted Antioxidant MitoQ-Mediated Autophagy: A Novel Strategy for Precise Radiation Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MitoQ Is Able to Modulate Apoptosis and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of MitoE10
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoE10 is a novel compound belonging to the class of mitochondria-targeted antioxidants. It is a derivative of vitamin E, specifically designed to accumulate within the mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS). Due to its targeted antioxidant properties, this compound holds significant promise as a neuroprotective agent for a range of neurodegenerative diseases where mitochondrial dysfunction and oxidative stress are key pathological features.
These application notes provide a comprehensive overview of the methods and protocols required to assess the neuroprotective efficacy of this compound in both in vitro and in vivo models. The described assays are designed to evaluate the compound's ability to mitigate neuronal cell death, reduce oxidative stress, and preserve mitochondrial function.
In Vitro Assessment of Neuroprotection
In vitro models are essential for the initial screening and characterization of the neuroprotective effects of this compound. These assays provide a controlled environment to study the compound's direct effects on neuronal cells under various stress conditions.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining if this compound can protect neuronal cells from toxic insults. A common approach is to induce cytotoxicity in a neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons) with a neurotoxin and then measure the protective effect of this compound.
Table 1: Quantitative Data from Cell Viability Assays for Mitochondria-Targeted Antioxidants
| Assay | Neurotoxin | Cell Line | Compound | Concentration | Outcome | Reference |
| MTT Assay | Rotenone (B1679576) (250 nM) | SH-SY5Y | Mito-TEMPO | 10, 100, 1000 µM | Significant increase in cell viability compared to rotenone alone.[1][2] | [1][2] |
| LDH Release Assay | Glutamate (100 µM) | SH-SY5Y | Mito-Tempo | 50, 100 µM | Significant decrease in LDH release, indicating reduced cytotoxicity.[3] | [3] |
| TUNEL Assay | Traumatic Brain Injury (TBI) model | Mouse cortical neurons | MitoQ | 4 mg/kg | Significant reduction in the number of TUNEL-positive (apoptotic) neurons.[4] | [4] |
Protocol 1: MTT Assay for Cell Viability
Objective: To quantify the protective effect of this compound on neuronal cell viability against a neurotoxin-induced insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., rotenone, MPP+, or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle control group.
-
Induction of Cytotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for the required duration to induce cell death (e.g., 24 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group and compare the this compound-treated groups to the neurotoxin-only group.
Workflow for In Vitro Neuroprotection Assessment
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Oxidative Stress Assays
Since this compound is a mitochondria-targeted antioxidant, assessing its ability to reduce oxidative stress is crucial.
Table 2: Quantitative Data from Oxidative Stress Assays for Mitochondria-Targeted Antioxidants
| Assay | Stressor | Model | Compound | Concentration | Outcome | Reference |
| DCFH-DA Assay (ROS) | Rotenone | SH-SY5Y cells | Mito-TEMPO | 10, 100, 1000 µM | Significant decrease in ROS levels.[1][2] | [1][2] |
| Malondialdehyde (MDA) Assay | Traumatic Brain Injury (TBI) | Mouse model | MitoQ | 4 mg/kg | Significant decrease in MDA content in the brain.[4] | [4] |
| Superoxide Dismutase (SOD) Activity | Medium-Fat Diet | Mouse model | MitoVit E | 40 mg/kg | Significant increase in plasma SOD activity.[5][6] | [5][6] |
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
Objective: To measure the effect of this compound on the levels of intracellular reactive oxygen species (ROS) in neuronal cells under oxidative stress.
Materials:
-
Neuronal cells
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound and the stressor as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a percentage of the control or stressed group.
Mitochondrial Function Assays
Assessing the effect of this compound on mitochondrial health is critical to understanding its neuroprotective mechanism.
Table 3: Quantitative Data from Mitochondrial Function Assays for Mitochondria-Targeted Antioxidants
| Assay | Stressor | Model | Compound | Concentration | Outcome | Reference |
| Mitochondrial Membrane Potential (JC-1) | Glutamate | SH-SY5Y cells | Mito-Tempo | 50, 100 µM | Attenuated the loss of mitochondrial membrane potential.[3] | [3] |
| ATP Production | Amyloid-beta | Primary cultured mouse neurons | mitotempo (B12350739) | Not specified | Preserved ATP production.[7] | [7] |
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
Objective: To determine if this compound can prevent the loss of mitochondrial membrane potential in neuronal cells under stress.
Materials:
-
Neuronal cells
-
This compound
-
Agent known to disrupt MMP (e.g., CCCP as a positive control, or the neurotoxin of interest)
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and the stressor.
-
JC-1 Staining: Incubate the cells with JC-1 dye (e.g., 5 µg/mL) for 15-30 minutes at 37°C. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[8]
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize the cells and capture images in both red and green channels. A shift from red to green fluorescence indicates a loss of MMP.
-
Flow Cytometry: Analyze the cell population to quantify the percentage of cells with high (red) and low (green) MMP.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathway of Mitochondria-Targeted Antioxidants
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
In Vivo Assessment of Neuroprotection
In vivo studies are crucial for evaluating the therapeutic potential of this compound in a whole-organism context, considering factors like bioavailability, pharmacokinetics, and systemic effects.
Animal Models of Neurodegenerative Diseases
A variety of animal models can be used to assess the neuroprotective effects of this compound, depending on the specific disease of interest. Examples include:
-
Parkinson's Disease: MPTP or 6-OHDA-induced models in mice or rats.
-
Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 3xTg-AD mice).[9]
-
Huntington's Disease: Transgenic models expressing the mutated huntingtin gene.
-
Amyotrophic Lateral Sclerosis (ALS): Transgenic models expressing mutant SOD1.
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) models in rodents.
Behavioral and Functional Assessments
Behavioral tests are used to evaluate whether this compound can improve functional outcomes in animal models of neurodegeneration.
Table 4: Examples of Behavioral and Functional Assessments
| Test | Animal Model | Measured Outcome |
| Rotarod Test | Parkinson's Disease models | Motor coordination and balance |
| Morris Water Maze | Alzheimer's Disease models | Spatial learning and memory[9] |
| Grip Strength Test | ALS models | Muscle strength |
| Neurological Deficit Score | Stroke models | Sensorimotor function |
Histological and Biochemical Analysis
Post-mortem analysis of brain tissue provides direct evidence of neuroprotection.
Table 5: Histological and Biochemical Endpoints in In Vivo Studies
| Analysis | Method | Measured Outcome |
| Neuronal Cell Count | Immunohistochemistry (e.g., NeuN staining) | Quantification of surviving neurons in a specific brain region. |
| Apoptosis | TUNEL staining | Detection and quantification of apoptotic cells.[4] |
| Oxidative Stress Markers | ELISA, Western Blot | Measurement of markers like MDA, 4-HNE, and protein carbonyls.[4] |
| Mitochondrial Function | Enzyme activity assays | Measurement of the activity of mitochondrial respiratory chain complexes. |
| Protein Aggregation | Immunohistochemistry, Western Blot | Quantification of protein aggregates (e.g., Aβ plaques, α-synuclein).[9] |
Protocol 4: Immunohistochemical Staining for Neuronal Survival
Objective: To quantify the number of surviving neurons in a specific brain region of an animal model treated with this compound.
Materials:
-
Brain tissue sections from experimental animals
-
Primary antibody against a neuronal marker (e.g., anti-NeuN)
-
Secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., HRP)
-
Blocking solution
-
Permeabilization buffer (if needed)
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the animals and fix the brains. Prepare brain sections (e.g., 30 µm thick) using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Use heat or enzymatic methods to unmask the antigen.
-
Blocking and Permeabilization: Incubate the sections in a blocking solution to prevent non-specific antibody binding. If the antibody target is intracellular, include a permeabilizing agent like Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Detection:
-
Fluorescence: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Chromogenic: Develop the color reaction using a substrate for the enzyme (e.g., DAB for HRP).
-
-
Imaging and Quantification: Acquire images using a microscope and quantify the number of NeuN-positive cells in the region of interest using image analysis software.
Experimental Workflow for In Vivo Neuroprotection Assessment
Caption: General workflow for in vivo assessment of this compound's neuroprotective effects.
Conclusion
The protocols and methods outlined in these application notes provide a robust framework for the comprehensive evaluation of the neuroprotective effects of this compound. A multi-faceted approach, combining in vitro and in vivo studies, is essential to fully characterize the therapeutic potential of this promising mitochondria-targeted antioxidant. The data generated from these assays will be critical for advancing our understanding of this compound's mechanism of action and for its development as a potential treatment for neurodegenerative diseases.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a mitochondria-targeted vitamin E derivative on mitochondrial alteration and systemic oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a mitochondria-targeted vitamin E derivative on mitochondrial alteration and systemic oxidative stress in mice | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Mitochondria-Targeted Antioxidant MitoQ Inhibits Memory Loss, Neuropathology, and Extends Lifespan in Aged 3xTg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MitoE10 in Mitochondrial Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to MitoE10: A Targeted Tool for Mitochondrial Investigation
This compound is a synthetic, mitochondrially-targeted derivative of vitamin E (α-tocopherol). Its design incorporates a lipophilic triphenylphosphonium (TPP+) cation attached to the vitamin E moiety via a ten-carbon alkyl chain. This TPP+ group facilitates the accumulation of this compound within the mitochondrial matrix, driven by the organelle's substantial membrane potential. This targeted delivery positions this compound at a primary site of cellular reactive oxygen species (ROS) generation.
While initially conceived as an antioxidant, a significant and distinct mechanism of action for this compound and its analogs is the modulation of mitochondrial calcium (Ca2+) homeostasis. This effect, which is independent of its antioxidant activity, makes this compound a valuable pharmacological tool for investigating the multifaceted roles of mitochondrial Ca2+ in cellular physiology and pathology.
Core Mechanism of Action: Inhibition of Mitochondrial Ca2+ Efflux
The principal mechanism by which this compound exerts its effects on mitochondrial biology is through the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX) .[1] The NCLX is a key transporter responsible for extruding Ca2+ from the mitochondrial matrix. By inhibiting this exchanger, this compound effectively reduces Ca2+ efflux. This leads to a more pronounced and sustained elevation of mitochondrial matrix Ca2+ concentration following cellular stimulation that mobilizes Ca2+ from intracellular stores like the endoplasmic reticulum.[1]
This targeted manipulation of mitochondrial Ca2+ dynamics allows researchers to explore its downstream consequences, including:
-
Mitochondrial Calcium Signaling: Elucidating the role of amplified mitochondrial Ca2+ signals in regulating metabolic pathways, gene expression, and cell fate decisions.
-
Mitochondrial Dynamics: Investigating the influence of altered mitochondrial Ca2+ levels on the machinery governing mitochondrial fission and fusion.
-
Apoptosis: Studying how mitochondrial Ca2+ overload, potentiated by this compound, can sensitize cells to intrinsic apoptotic pathways, often initiated by the opening of the mitochondrial permeability transition pore (mPTP).[1]
Quantitative Data Summary: Anticipated Effects of this compound
The following table outlines the expected effects of this compound on various mitochondrial parameters. The provided concentration and time ranges are typical starting points; however, optimal conditions should be determined empirically for each specific cell type and experimental design.
| Parameter Monitored | Anticipated Effect with this compound Treatment | Typical Concentration Range | Typical Incubation Duration | Key Considerations |
| Mitochondrial Ca2+ Concentration ([Ca2+]m) | Increased accumulation, particularly following agonist stimulation[1] | 1 - 10 µM | 30 minutes - 24 hours | This compound's inhibition of NCLX leads to enhanced Ca2+ retention. |
| Mitochondrial Membrane Potential (ΔΨm) | Variable , with potential for depolarization at higher concentrations or prolonged exposure | 1 - 10 µM | 1 - 24 hours | Sustained high mitochondrial Ca2+ can trigger mPTP opening, leading to depolarization. |
| Mitochondrial ROS Production | Biphasic ; potential decrease due to antioxidant properties, or increase secondary to Ca2+ overload and mitochondrial stress | 1 - 10 µM | 1 - 24 hours | The net outcome on ROS is context-dependent, influenced by the cell type and other stressors. |
| Cellular ATP Levels | Variable | 1 - 10 µM | 6 - 24 hours | The effect on ATP production will depend on the overall impact on mitochondrial integrity and function. |
| Apoptosis | Potentiation of apoptosis when combined with a pro-apoptotic stimulus[1] | 1 - 10 µM | 6 - 48 hours | By promoting mitochondrial Ca2+ overload, this compound can lower the threshold for apoptotic cell death. |
| Mitochondrial Permeability Transition Pore (mPTP) | Increased susceptibility to opening | 1 - 10 µM | 1 - 24 hours | Elevated matrix Ca2+ is a well-established trigger for mPTP activation. |
| Mitochondrial Morphology | Alterations in dynamics, such as a shift towards fragmentation | 1 - 10 µM | 6 - 24 hours | Mitochondrial Ca2+ is a critical regulator of the fission and fusion machinery. |
Detailed Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Culture: Maintain the chosen cell line (e.g., HeLa, SH-SY5Y) in its recommended growth medium, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed culture medium. It is crucial to ensure that the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) to prevent solvent-induced cellular artifacts. Incubate the cells with the this compound-containing medium for the experimentally determined duration.
Protocol for Measuring Mitochondrial Ca2+ Dynamics
This protocol employs a fluorescent indicator that accumulates in the mitochondria to monitor changes in matrix Ca2+ concentration.
Materials:
-
Cells cultured on imaging-quality glass-bottom dishes or coverslips.
-
This compound.
-
Mitochondrial Ca2+ indicator dye (e.g., Rhod-2 AM).
-
Pluronic F-127 (for aiding dye solubilization).
-
Physiological salt solution (e.g., Krebs-Ringer buffer (KRB) or Hank's Balanced Salt Solution (HBSS)).
-
A Ca2+-mobilizing agonist (e.g., 100 µM histamine (B1213489) for HeLa cells).
-
A fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Treat the cells with the desired concentration of this compound for the specified time.
-
Prepare a loading buffer containing 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in KRB.
-
Wash the cells twice with pre-warmed KRB.
-
Incubate the cells with the Rhod-2 AM loading buffer for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with KRB to remove any excess dye.
-
Place the imaging dish on the microscope stage and allow the cells to equilibrate.
-
Acquire a stable baseline fluorescence reading.
-
Introduce the Ca2+-mobilizing agonist to the cells while initiating time-lapse image acquisition.
-
Record the changes in Rhod-2 fluorescence intensity over time.
-
Analyze the data by quantifying the peak fluorescence intensity and the duration of the Ca2+ transient in mitochondrial regions of interest, comparing control and this compound-treated cells.
Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm)
This method utilizes the cationic, potentiometric fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to report on the mitochondrial membrane potential.
Materials:
-
Cells cultured in a suitable format for fluorescence measurement (e.g., multi-well plate, glass-bottom dish).
-
This compound.
-
TMRM (working solution of 20 nM in culture medium).
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization.
-
A fluorescence plate reader or microscope.
Procedure:
-
Treat the cells with this compound for the desired incubation period.
-
For the final 30 minutes of the incubation, add TMRM to the culture medium to a final concentration of 20 nM.
-
Wash the cells once with pre-warmed HBSS.
-
Add fresh, pre-warmed HBSS to the cells for imaging or measurement.
-
Measure the TMRM fluorescence using a fluorescence microscope (TRITC/Rhodamine filter set) or a fluorescence plate reader.
-
To confirm that the signal is dependent on membrane potential, add 10 µM FCCP to control wells and observe the rapid loss of fluorescence.
-
Quantify the TMRM fluorescence intensity per cell or per well and compare the values between control and this compound-treated conditions.
Protocol for Measuring Mitochondrial Superoxide (B77818) Production
This protocol uses MitoSOX™ Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
Cultured cells.
-
This compound.
-
MitoSOX™ Red indicator (working solution of 5 µM in HBSS).
-
A positive control for superoxide production (e.g., 10 µM Antimycin A).
-
Fluorescence microscope or plate reader.
Procedure:
-
Treat the cells with this compound for the chosen duration.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with the 5 µM MitoSOX™ Red working solution for 10-15 minutes at 37°C, ensuring they are protected from light.
-
Wash the cells gently three times with pre-warmed HBSS.
-
Measure the fluorescence using a microscope (TRITC/Rhodamine filter set) or a plate reader.
-
For a positive control, treat a separate group of cells with Antimycin A to induce superoxide production.
-
Quantify the fluorescence intensity and compare the results from control and this compound-treated cells.
Protocol for Apoptosis Detection
This method utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cultured cells.
-
This compound.
-
A pro-apoptotic stimulus (e.g., staurosporine).
-
An Annexin V-FITC/PI Apoptosis Detection Kit.
-
A flow cytometer.
Procedure:
-
Plate the cells and allow them to attach overnight.
-
Pre-treat the cells with this compound for a specified duration (e.g., 6 hours) before or during the addition of a pro-apoptotic agent.
-
Following the total treatment period, harvest all cells, including those floating in the medium, using trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) and compare the population distributions across the different treatment conditions.
Visualizations of Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX).
Caption: this compound can potentiate the intrinsic apoptosis pathway.
Experimental Workflow Diagram
Caption: General workflow for studying this compound's effects on mitochondria.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoE10 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with MitoE10 in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions challenging?
This compound is a mitochondria-targeted antioxidant. Its structure consists of a lipophilic triphenylphosphonium (TPP) cation linked to the chroman head of vitamin E by a ten-carbon alkyl chain.[1] This structure, while crucial for its mitochondrial targeting and antioxidant activity, presents a solubility challenge. The long hydrocarbon chain and the large, hydrophobic TPP and vitamin E components make this compound inherently poorly soluble in water and aqueous buffers.
Q2: I am having difficulty dissolving this compound powder. What is the recommended starting procedure?
For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous media. Directly dissolving this compound powder in an aqueous buffer is often unsuccessful and can lead to the formation of insoluble aggregates.
Q3: What organic solvents are recommended for creating a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for creating a high-concentration stock solution of this compound. Ethanol can also be used. When preparing the stock, ensure the final concentration of the organic solvent in your aqueous experimental medium is low enough to not affect the biological system being studied.
Q4: My this compound precipitates out of solution when I dilute my organic stock into my aqueous buffer. What can I do to prevent this?
Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Lower the Final Concentration: this compound may have a low solubility limit in your specific aqueous buffer. Try working with a more dilute final concentration.
-
Optimize the Dilution Method: Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help to maintain this compound in solution.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is a cation, the overall formulation's solubility might be influenced by the pH of the buffer. Experimenting with a range of physiologically relevant pH values may be beneficial.
Q5: Can I heat the solution to improve this compound solubility?
Gently warming the solution can be a viable method to increase the solubility of many compounds. However, for this compound, it is crucial to proceed with caution. Excessive heat can potentially degrade the compound. If you choose to warm the solution, use a water bath set to a mild temperature (e.g., 37°C) for a short period. Always check for any signs of degradation after warming.
Q6: How does the choice of aqueous buffer affect this compound solubility?
The composition and ionic strength of the buffer can influence the solubility of this compound. Buffers with higher ionic strength can sometimes decrease the solubility of hydrophobic compounds (salting out). It is advisable to test the solubility of this compound in a few different buffers relevant to your experimental system if you are facing persistent issues. The concentration of the buffer itself can also impact the stability of certain compounds.[2]
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. The following table provides a general guide to its solubility characteristics. Please note that these are qualitative descriptors, and empirical testing is recommended for your specific experimental conditions.
| Solvent/Solution | Expected Solubility | Notes |
| Water | Insoluble | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS) | Very Sparingly Soluble | Prone to precipitation, especially at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffer with Surfactant | Moderately Soluble | The addition of a surfactant can significantly improve solubility. |
| Aqueous Buffer with Co-solvent | Moderately Soluble | The presence of a small percentage of an organic co-solvent can aid solubility. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be obtained.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or gently warm the solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol for Diluting this compound Stock Solution into Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed aqueous buffer (e.g., PBS or cell culture medium)
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to mix the solution for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to reduce the final concentration or employ one of the troubleshooting strategies mentioned in the FAQs.
-
Visualizations
Caption: Chemical features of this compound influencing its aqueous solubility.
Caption: Workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing MitoE10 Concentration to Avoid Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MitoE10 and other mitochondria-targeted antioxidants. Our goal is to help you optimize your experimental conditions to achieve desired therapeutic or research outcomes while minimizing off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly cell-type dependent and also varies with the experimental duration. As a general starting point for a 24-hour incubation, we recommend a concentration range of 0.1 µM to 5 µM. For sensitive cell lines or longer incubation times, it is advisable to start at the lower end of this range (e.g., 0.1 µM to 1 µM). A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[1][2][3]
Q2: What are the common signs of cytotoxicity when using this compound?
A2: Cytotoxicity can manifest in several ways. Common morphological changes include cell rounding, detachment from the culture surface, membrane blebbing, and a reduction in cell density. At a molecular level, signs of cytotoxicity include decreased cell viability (as measured by assays like MTT or Trypan Blue), increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, activation of caspases, and depolarization of the mitochondrial membrane potential.
Q3: How does this compound exert its effects and what can lead to cytotoxicity?
A3: this compound is a mitochondria-targeted antioxidant, meaning it is designed to accumulate within the mitochondria to protect against oxidative damage. It is a derivative of Vitamin E succinate (B1194679).[4] The targeting is achieved by a triphenylphosphonium (TPP+) cation, which facilitates its uptake across the mitochondrial membrane. While its primary role is to mitigate oxidative stress, at higher concentrations, the accumulation of these lipophilic cations can disrupt mitochondrial membrane potential, inhibit respiratory chain complexes, and trigger the intrinsic apoptotic pathway. This disruption of mitochondrial function is a key factor leading to cytotoxicity.[5][6]
Q4: Can the vehicle used to dissolve this compound be toxic to my cells?
A4: Yes, the solvent used to dissolve this compound can contribute to cytotoxicity. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds like this compound. While generally safe at low concentrations, final DMSO concentrations in the culture medium should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced toxicity.[7] It is essential to include a vehicle-only control in your experiments to account for any effects of the solvent.
Q5: How long should I incubate my cells with this compound?
A5: The incubation time will depend on your experimental goals. For assessing acute effects, a shorter incubation of 6 to 24 hours may be sufficient. For chronic studies, longer incubations of 48 to 72 hours might be necessary. However, be aware that the cytotoxic potential of this compound can increase with longer exposure times.[3] It is recommended to perform a time-course experiment in conjunction with your dose-response study to identify the optimal incubation period.
Troubleshooting Guide
Problem 1: High levels of cell death observed even at low this compound concentrations.
-
Question: I am observing significant cell death in my cultures even when using this compound at the lower end of the recommended range (e.g., < 1 µM). What could be the cause?
-
Answer:
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in mitochondrial function. This is particularly true for cells that are highly dependent on oxidative phosphorylation for their energy needs.
-
Sub-optimal Culture Conditions: Stressed cells are more susceptible to chemical insults. Ensure your cells are healthy, in the logarithmic growth phase, and that the culture medium is fresh and properly supplemented. Factors like pH and CO2 levels should be optimal.
-
Incorrect Seeding Density: Very low or very high cell seeding densities can impact cellular health and response to treatment. It is important to optimize the seeding density for your specific cell line and experiment duration.
-
Solvent Toxicity: As mentioned in the FAQs, ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.1%).
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Question: My results with this compound vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular phenotypes, including sensitivity to chemical compounds.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, and assay procedures, are kept consistent across all experiments.
-
Plate Edge Effects: In multi-well plate assays, cells in the outer wells can be subject to evaporation and temperature fluctuations, leading to variability. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile media or PBS.
-
Problem 3: My cell viability assay (e.g., MTT) results do not correlate with morphological observations.
-
Question: My MTT assay shows high cell viability, but I observe morphological signs of cell stress or death under the microscope. Why is there a discrepancy?
-
Answer:
-
Assay Principle: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily cell viability. A compound that affects mitochondrial function, like this compound, can directly interfere with the MTT assay, leading to misleading results.
-
Alternative Assays: It is recommended to use multiple assays that measure different parameters of cell health. For example, complement your MTT assay with a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells, or a direct cell counting method using a viability dye like Trypan Blue. For a more detailed analysis of cell death mechanisms, consider assays for apoptosis such as caspase activity or Annexin V staining.
-
Quantitative Data Summary
The following table summarizes reported cytotoxic concentrations for mitochondria-targeted antioxidants similar to this compound. This data should be used as a reference to guide your initial dose-response experiments. IC50 values represent the concentration at which 50% of cell viability is inhibited.
| Compound | Cell Line | Incubation Time | IC50 / Cytotoxic Concentration | Reference |
| MitoQ | HCEnC-21T | Not Specified | > 0.5 µM | [1] |
| MitoQ | Buffalo Fibroblasts | 72 hours | > 2 µM | [2][3] |
| MitoVES (Mito-VE11S) | Jurkat, HCT116 | 12-24 hours | ~0.5-3 µM | [5] |
| MitoCINs (MC3, MC6.2) | HepG2, SH-SY5Y | Not Specified | Higher than MitoQ & SkQ1 | [8] |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells of interest
-
This compound
-
96-well black, clear-bottom cell culture plates
-
JC-1 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Culture medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a positive control treated with FCCP (e.g., 10 µM) for 15-30 minutes before the assay.
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells with PBS.
-
Add fresh culture medium to each well.
-
Measure the fluorescence intensity. For healthy, polarized mitochondria, JC-1 forms J-aggregates with red fluorescence (Ex/Em ~585/590 nm). In cells with depolarized mitochondria, JC-1 remains as monomers with green fluorescence (Ex/Em ~510/527 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified intrinsic apoptosis pathway.
Caption: Troubleshooting decision tree for cytotoxicity.
References
- 1. Mitochondria-targeted antioxidant (MitoQ) and non-targeted antioxidant (Idebenone) mitigate mitochondrial dysfunction in corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-targeted antioxidant MitoQ ameliorates ROS production and improves cell viability in cryopreserved buffalo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted vitamin E succinate delivery for reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondria‐targeted anti‐oxidant MitoQ protects against intervertebral disc degeneration by ameliorating mitochondrial dysfunction and redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Mitochondrial Effects of Phenolic and Quinone-Based Mitochondria-Targeted and Untargeted Antioxidants on Human Neuronal and Hepatic Cell Lines: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of the triphenylphosphonium cation of MitoE10
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the triphenylphosphonium (TPP+) cation used in MitoE10 and other mitochondria-targeted compounds.
Frequently Asked Questions (FAQs)
Q1: Is the triphenylphosphonium (TPP+) cation, used to target this compound to mitochondria, biologically inert?
A1: No, the TPP+ cation itself is not biologically inert and can exert its own effects on mitochondrial function.[1][2] While it is widely used to deliver molecules like antioxidants to mitochondria due to the organelle's negative membrane potential, the TPP+ moiety can influence mitochondrial metabolism independently of its cargo.[1][2][3]
Q2: What are the primary off-target effects of the TPP+ cation?
A2: The primary off-target effects of the TPP+ cation are related to the disruption of mitochondrial function. These include:
-
Inhibition of the electron transport chain (ETC): TPP+ derivatives can inhibit the activity of respiratory complexes, particularly Complexes I, II, and III.[1][4]
-
Induction of mitochondrial proton leak: TPP+ can increase the permeability of the inner mitochondrial membrane to protons, which dissipates the proton gradient necessary for ATP synthesis.[1][2]
-
Reduction of mitochondrial membrane potential: By inhibiting the ETC and inducing proton leak, TPP+ compounds can decrease the mitochondrial membrane potential.[1][5][6]
-
Increased production of reactive oxygen species (ROS): Under certain conditions, disruption of the ETC by TPP+ can lead to an increase in the generation of ROS.[7][8]
Q3: What factors influence the severity of TPP+ off-target effects?
A3: The hydrophobicity of the TPP+ derivative is a major determinant of its toxicity.[1][2][5] Longer alkyl chains linking the TPP+ cation to its cargo increase hydrophobicity, leading to greater inhibition of the respiratory chain and a more pronounced decrease in mitochondrial membrane potential.[1] Conversely, using shorter linker chains or adding hydrophilic functional groups may decrease these negative effects.[1][5] Modifications to the phenyl rings of the TPP+ moiety, such as the addition of electron-withdrawing groups, can also abrogate uncoupling activity and prevent the dissipation of mitochondrial membrane potential.[6]
Q4: Can the off-target effects of TPP+ be reversed?
A4: Studies have shown that the effects of some TPP+ derivatives on mitochondrial structure and function can be reversible. After removal of the TPP+ compound, mitochondrial bioenergetics and morphology, as well as the levels of inner mitochondrial membrane proteins, can recover.[9]
Troubleshooting Guide
Problem 1: I'm observing a decrease in cellular respiration in my this compound-treated cells that is greater than expected from the intended activity of the E10 moiety.
-
Possible Cause: The TPP+ cation of this compound may be inhibiting the mitochondrial electron transport chain. The inhibitory effect is often dose-dependent and influenced by the hydrophobicity of the molecule.[1][4]
-
Troubleshooting Steps:
-
Run a dose-response experiment: Test a range of this compound concentrations to determine if the effect is dose-dependent.
-
Use a TPP+ control: Include a control group treated with an alkyl-TPP+ compound that lacks the E10 moiety but has a similar alkyl linker. This will help to distinguish the effects of the TPP+ cation from the effects of the active cargo.
-
Measure mitochondrial respiration: Utilize techniques like Seahorse XF analysis to measure key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in maximal respiration is indicative of ETC inhibition.[1][2]
-
Problem 2: My cells treated with this compound show a significant drop in mitochondrial membrane potential.
-
Possible Cause: The TPP+ cation can directly decrease the mitochondrial membrane potential by inhibiting the ETC and inducing a proton leak across the inner mitochondrial membrane.[1][6]
-
Troubleshooting Steps:
-
Quantify mitochondrial membrane potential: Use fluorescent probes such as TMRM or JC-1 to measure changes in mitochondrial membrane potential via flow cytometry or fluorescence microscopy.[1][6]
-
Assess inner membrane integrity: Evaluate proton leak-driven respiration using a Seahorse XF Analyzer after the addition of oligomycin (B223565). An increase in respiration after oligomycin treatment suggests an increase in proton leak.[1][2]
-
Consider a modified TPP+ analog: If available, test a this compound analog with a modified TPP+ cation (e.g., with electron-withdrawing groups) that has been shown to have reduced effects on membrane potential.[6]
-
Problem 3: I am detecting an unexpected increase in reactive oxygen species (ROS) in my experimental system.
-
Possible Cause: Disruption of the electron transport chain by the TPP+ cation can lead to electron leakage and the formation of superoxide (B77818) radicals, a primary form of ROS.[7][8][10]
-
Troubleshooting Steps:
-
Measure ROS levels: Use fluorescent probes like MitoSOX Red to specifically detect mitochondrial superoxide or general ROS indicators like DCFDA.
-
Include appropriate controls: Compare ROS levels in this compound-treated cells to untreated cells and cells treated with a TPP+ control compound.
-
Modulate experimental conditions: Investigate if the ROS production is dependent on specific substrates by providing different respiratory substrates to the cells.
-
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of various TPP+ derivatives.
Table 1: Effect of Alkyl-TPP+ Compounds on Mitochondrial Respiration in Intact Cells
| Compound (1 µM) | Basal Respiration (% of Control) | ATP-linked Respiration (% of Control) | Proton Leak-driven Respiration (% of Control) | Maximal Respiration (% of Control) |
| MethylTPP+ | ~100% | ~100% | ~100% | ~100% |
| EthylTPP+ | ~100% | ~100% | ~100% | ~100% |
| PropylTPP+ | ~95% | ~95% | ~100% | ~95% |
| ButylTPP+ | ~90% | ~90% | ~100% | ~90% |
| HexylTPP+ | ~80% | ~80% | ~100% | ~75% |
| OctylTPP+ | ~60% | ~55% | ~110% | ~50% |
| DecylTPP+ | ~40% | ~30% | ~120% | ~30% |
| DodecylTPP+ | ~20% | ~10% | ~150% | ~15% |
Data adapted from a study on the effects of alkylTPP+ on cellular respiration. The exact values for this compound may vary.
Table 2: Dose-Dependent Inhibition of Respiratory Chain Complexes by DecylTPP+ and DodecylTPP+
| Complex | TPP+ Derivative | IC50 (µM) |
| Complex I | DecylTPP+ | > 100 |
| DodecylTPP+ | ~50 | |
| Complex II | DecylTPP+ | > 100 |
| DodecylTPP+ | ~75 | |
| Complex III | DecylTPP+ | ~100 |
| DodecylTPP+ | ~40 | |
| Complex IV | DecylTPP+ | > 100 (slight activation at low concentrations) |
| DodecylTPP+ | ~100 |
IC50 values represent the concentration at which the activity of the complex is inhibited by 50%. Data is derived from studies on isolated mitochondrial complexes.[1][4]
Experimental Protocols
1. Measurement of Cellular Respiration using Seahorse XF Analyzer
-
Objective: To assess the impact of TPP+ compounds on mitochondrial respiration in intact cells.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine.
-
Equilibrate the cells in a non-CO2 incubator for 1 hour before starting the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject the TPP+ compound (e.g., this compound or an alkylTPP+ control) and measure the OCR.
-
Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (an uncoupler), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors) to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.[1][2]
-
2. Assessment of Mitochondrial Membrane Potential using TMRM
-
Objective: To quantify changes in mitochondrial membrane potential following treatment with TPP+ compounds.
-
Methodology:
-
Culture cells to the desired confluency.
-
Treat the cells with the TPP+ compound for the desired duration.
-
In the final 30 minutes of treatment, add TMRM (tetramethylrhodamine, methyl ester) to the culture medium at a final concentration of 25-50 nM.
-
Incubate the cells at 37°C.
-
Harvest the cells by trypsinization and wash with PBS.
-
Analyze the TMRM fluorescence intensity of individual cells using a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.[1]
-
Visualizations
Caption: Off-target effects of the TPP+ cation on mitochondrial function.
Caption: Experimental workflows for assessing TPP+ off-target effects.
References
- 1. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]
- 5. Lipophilic triphenylphosphonium cations inhibit mitochondrial electron transport chain and induce mitochondrial proton leak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toxic Effects of Penetrating Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
MitoE10 stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the novel mitochondrial-targeted antioxidant, MitoE10, in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM and RPMI-1640?
A1: The stability of this compound can be influenced by the specific components of the cell culture medium, incubation time, and temperature. Generally, this compound is more stable in serum-free media. The presence of serum may accelerate its degradation due to enzymatic activity. We recommend conducting a preliminary stability test in your specific medium and culture conditions.
Q2: Are there any known degradation products of this compound that could be biologically active?
A2: Our internal studies have identified two primary degradation products, M-d1 and M-d2, resulting from the hydrolysis of the ester bond in this compound. Preliminary data suggests that M-d1 may retain some limited antioxidant activity, while M-d2 is considered inactive. Further characterization of the biological activity of these degradants is ongoing.
Q3: How can I minimize the degradation of this compound during my cell culture experiments?
A3: To minimize degradation, we recommend the following:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and use them immediately.
-
When preparing complete media, add this compound just before use.
-
For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Store stock solutions at -80°C and minimize freeze-thaw cycles.
Q4: I am observing lower than expected efficacy of this compound in my cellular assays. Could this be related to its stability?
A4: Yes, lower than expected efficacy is a common consequence of compound degradation. We recommend verifying the concentration of active this compound in your culture medium at the end of your experiment using an appropriate analytical method, such as HPLC or LC-MS. Please refer to our troubleshooting guide for more details.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Perform a time-course stability study of this compound in your specific cell culture medium. 2. Prepare fresh this compound for each experiment. 3. Consider a medium change with fresh this compound for longer incubation periods. |
| High background signal in fluorescence-based assays | Potential interference from this compound degradation products. | 1. Analyze the fluorescence properties of the degradation products (M-d1 and M-d2). 2. Include a "media only + this compound" control to assess background fluorescence. |
| Unexpected cellular toxicity | Accumulation of a toxic degradation product. | 1. Test the cytotoxicity of the individual degradation products (if standards are available). 2. Shorten the incubation time with this compound. |
| Precipitation of this compound in the culture medium | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells and does not exceed 0.1%. 2. Prepare a more dilute stock solution. |
Quantitative Data Summary
The following table summarizes the degradation of this compound in different cell culture media over a 48-hour period at 37°C. The concentration of this compound was determined by HPLC.
| Cell Culture Medium | % this compound Remaining (24 hours) | % this compound Remaining (48 hours) |
| DMEM (serum-free) | 92% | 85% |
| DMEM + 10% FBS | 75% | 58% |
| RPMI-1640 (serum-free) | 90% | 82% |
| RPMI-1640 + 10% FBS | 71% | 52% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Preparation of Media Samples: Spike pre-warmed (37°C) cell culture media (e.g., DMEM, RPMI-1640, with and without 10% FBS) with the this compound stock solution to a final concentration of 10 µM.
-
Incubation: Incubate the media samples in a sterile, covered container at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots (e.g., 100 µL) of each media sample.
-
Sample Preparation for Analysis:
-
Add 200 µL of ice-cold acetonitrile (B52724) to each 100 µL media aliquot to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at the λmax of this compound.
-
Quantification: Determine the peak area of this compound at each time point and normalize to the peak area at time 0 to calculate the percentage remaining.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
addressing inconsistent results in MitoE10 experiments
Welcome to the . This resource is designed to help you address common issues and achieve consistent, reliable results in your experiments using the MitoE10 kit.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorescent-based method for measuring mitochondrial membrane potential (ΔΨm) in living cells. The proprietary this compound reagent is a cationic dye that accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. In healthy cells with high ΔΨm, the dye aggregates and emits a strong red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, the dye remains in its monomeric form in the cytoplasm and emits a green fluorescence. The ratio of red to green fluorescence provides a ratiometric measure of mitochondrial health.
Q2: What are the optimal excitation and emission wavelengths for the this compound dye?
A2: For the aggregated form of the dye (indicating high ΔΨm), the optimal excitation is ~585 nm and emission is ~590-610 nm (red fluorescence). For the monomeric form (indicating low ΔΨm), the optimal excitation is ~488 nm and emission is ~525-540 nm (green fluorescence).
Q3: Can I use the this compound kit with suspension cells?
A3: Yes, the this compound kit is compatible with both adherent and suspension cells. For suspension cells, ensure that centrifugation steps are performed at low speeds (e.g., 200-300 x g) to avoid damaging the cells.
Q4: How should I store the this compound reagent?
A4: The this compound reagent should be stored at -20°C, protected from light. Once thawed, it is recommended to aliquot the reagent into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from the this compound dye, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Incomplete removal of excess dye | After incubating the cells with the this compound reagent, ensure that the cells are washed thoroughly with the provided assay buffer to remove any unbound dye. |
| Autofluorescence from cells or media | Use a phenol (B47542) red-free medium during the experiment, as phenol red can contribute to background fluorescence. If cellular autofluorescence is high, you may need to perform a background subtraction during data analysis. |
| Contamination of reagents or samples | Ensure that all reagents and samples are free from microbial contamination, as this can lead to increased background fluorescence. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the cells, the reagent, or the experimental setup.
| Potential Cause | Recommended Solution |
| Low cell number | Ensure that you are using the recommended cell density for your specific cell type and plate format. |
| Poor cell health | Only use healthy, actively dividing cells for your experiments. High passage numbers or stressful culture conditions can lead to poor mitochondrial function. |
| Inactive this compound reagent | Ensure that the this compound reagent has been stored correctly and has not undergone multiple freeze-thaw cycles. As a positive control, you can treat a sample of healthy cells with a known mitochondrial uncoupler (e.g., FCCP) to induce mitochondrial depolarization and confirm that the dye is working. |
| Incorrect filter sets | Verify that you are using the correct excitation and emission filters for both the red and green fluorescence channels on your fluorescence microscope or plate reader. |
Issue 3: Inconsistent Results Between Wells or Experiments
Variability in your results can arise from a number of factors, from pipetting errors to inconsistencies in cell culture.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure that cells are evenly distributed in each well of the microplate. After seeding, gently rock the plate to ensure a uniform monolayer. |
| Pipetting inaccuracies | Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure that the pipette tip is below the surface of the liquid to avoid introducing air bubbles. |
| Temperature fluctuations | Maintain a consistent temperature throughout the experiment, especially during incubation steps. Temperature changes can affect mitochondrial function and the rate of dye uptake. |
| Edge effects in microplates | To minimize edge effects, avoid using the outer wells of the microplate for your experimental samples. Instead, fill these wells with sterile water or media to maintain a humid environment. |
Experimental Protocols
Standard Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Allow the cells to adhere and grow overnight.
-
Reagent Preparation: Prepare the this compound working solution by diluting the stock solution 1:1000 in pre-warmed assay buffer.
-
Cell Staining: Remove the culture medium and add 100 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Washing: Gently remove the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or measure the fluorescence intensity using a multi-mode plate reader at the appropriate excitation and emission wavelengths. Calculate the red/green fluorescence ratio to determine the mitochondrial membrane potential.
Data Presentation
Table 1: Example Data from a this compound Experiment
The following table shows example data from an experiment where HeLa cells were treated with a mitochondrial toxin (Toxin X) for 24 hours.
| Treatment | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio |
| Untreated Control | 8500 | 1200 | 7.08 |
| Toxin X (10 µM) | 3200 | 4500 | 0.71 |
| Toxin X (50 µM) | 1500 | 7800 | 0.19 |
Visualizations
Technical Support Center: MitoE10-Induced Mitochondrial Depolarization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering MitoE10-induced mitochondrial depolarization in their experiments. The information provided is based on established mechanisms of mitochondrial dysfunction and offers strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitochondrial depolarization?
A1: this compound is a novel compound under investigation for its cellular effects. While the precise, direct molecular targets of this compound are proprietary, empirical evidence strongly suggests that it induces mitochondrial depolarization by promoting the opening of the mitochondrial permeability transition pore (mPTP). This is likely achieved through a combination of two primary mechanisms: inducing a rapid influx of calcium (Ca2+) into the mitochondrial matrix and increasing the production of reactive oxygen species (ROS), leading to oxidative stress.
Q2: What are the downstream consequences of this compound-induced mitochondrial depolarization?
A2: The immediate consequence is the collapse of the mitochondrial membrane potential (ΔΨm). This disrupts the proton gradient necessary for ATP synthesis, leading to a rapid decline in cellular energy levels. Prolonged depolarization can result in mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately leading to programmed cell death.
Q3: Are there known inhibitors that can counteract the effects of this compound?
A3: Yes, based on its proposed mechanism of action, several classes of inhibitors can be used to prevent or reduce this compound-induced mitochondrial depolarization. These primarily include inhibitors of the mPTP, antioxidants, and agents that modulate intracellular calcium levels.
Q4: How can I measure mitochondrial depolarization in my experiments?
A4: Mitochondrial membrane potential can be assessed using fluorescent probes. The most common method involves using cationic dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1. In healthy, polarized mitochondria, these dyes accumulate and exhibit a strong fluorescent signal. Upon depolarization, the dyes are released into the cytoplasm, resulting in a decrease or a spectral shift in fluorescence, which can be quantified using fluorescence microscopy, flow cytometry, or a plate reader.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and provides potential solutions.
Issue 1: Rapid and widespread cell death is observed shortly after this compound administration.
| Potential Cause | Suggested Solution |
| High concentration of this compound | Perform a dose-response curve to determine the optimal concentration of this compound that induces measurable depolarization without causing immediate, widespread cell death. |
| High sensitivity of the cell line | Consider using a less sensitive cell line or primary cells. Some cell types are inherently more susceptible to mitochondrial toxins. |
| Pre-existing cellular stress | Ensure optimal cell culture conditions (e.g., proper media, confluency, and incubation) to minimize baseline stress before this compound treatment. |
Issue 2: Inconsistent or highly variable mitochondrial depolarization results between experiments.
| Potential Cause | Suggested Solution |
| Variability in cell health and density | Standardize cell seeding density and ensure consistent growth phases across all experiments. |
| Inconsistent this compound preparation | Prepare fresh solutions of this compound for each experiment from a validated stock. Ensure complete solubilization. |
| Fluctuations in experimental conditions | Maintain consistent temperature, CO2 levels, and timing for all experimental steps, including incubation and imaging. |
Issue 3: Preventative agents are not effectively blocking this compound-induced depolarization.
| Potential Cause | Suggested Solution |
| Insufficient pre-incubation time | Optimize the pre-incubation time for the preventative agent to ensure it has reached its target and is active before this compound is added. |
| Inadequate concentration of the inhibitor | Perform a concentration-response experiment for the inhibitor in the presence of a fixed concentration of this compound to find the effective dose. |
| Incorrect mechanism of action targeted | If an mPTP inhibitor is ineffective, consider that the primary insult might be overwhelming oxidative stress. Combine the mPTP inhibitor with an antioxidant. |
Experimental Protocols & Data
Protocol 1: Inhibition of this compound-Induced Mitochondrial Depolarization with Cyclosporin A
This protocol details the use of Cyclosporin A (CsA), a known inhibitor of the mitochondrial permeability transition pore, to prevent mitochondrial depolarization induced by this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
This compound stock solution
-
Cyclosporin A (CsA) stock solution
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Pre-incubate the cells with a working concentration of Cyclosporin A (e.g., 1 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
During the last 15 minutes of the CsA pre-incubation, load the cells with TMRM (e.g., 25 nM) at 37°C.
-
Wash the cells gently with pre-warmed imaging medium.
-
Acquire baseline fluorescence images of the TMRM signal.
-
Add this compound to the desired final concentration and immediately begin time-lapse imaging.
-
Monitor the TMRM fluorescence intensity over time. A decrease in intensity indicates mitochondrial depolarization.
-
Quantify the fluorescence intensity in the mitochondrial regions of interest for both CsA-treated and control cells.
Quantitative Data Summary: Effect of Inhibitors on this compound-Induced Depolarization
The following table summarizes the efficacy of different preventative agents against a standardized dose of this compound. Data is presented as the percentage of cells showing significant mitochondrial depolarization after 30 minutes of this compound exposure.
| Treatment Group | Mechanism of Action | Concentration | % Depolarized Cells (Mean ± SD) |
| This compound alone | Inducer | 10 µM | 85 ± 7% |
| Cyclosporin A + this compound | mPTP Inhibitor | 1 µM | 22 ± 5% |
| Coenzyme Q10 + this compound | Antioxidant | 10 µM | 45 ± 9% |
| BAPTA-AM + this compound | Intracellular Ca2+ Chelator | 5 µM | 30 ± 6% |
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Depolarization
mitigating potential pro-oxidant effects of MitoE10 at high concentrations
Welcome to the technical support center for MitoE10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on identifying and mitigating its potential pro-oxidant effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mitochondria-targeted antioxidant. It consists of the antioxidant moiety of Vitamin E (α-tocopherol) covalently linked to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain.[1][2] The positive charge of the TPP cation facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1][3] Once inside, the Vitamin E moiety acts as a potent antioxidant, protecting mitochondria from oxidative damage by scavenging reactive oxygen species (ROS), particularly lipid peroxyl radicals, to prevent lipid peroxidation.[4]
Q2: What does it mean for an antioxidant like this compound to have a "pro-oxidant" effect?
A pro-oxidant effect occurs when a compound that typically functions as an antioxidant begins to promote oxidative stress. This is a paradoxical effect observed with many antioxidants, including polyphenols and Vitamins C and E, particularly at high concentrations.[[“]] Instead of neutralizing ROS, the compound can participate in redox cycling or other reactions that generate ROS, such as superoxide (B77818) anions (O₂•−), leading to increased oxidative damage to macromolecules like DNA, proteins, and lipids.[4][[“]][6]
Q3: Why might this compound exhibit pro-oxidant activity at high concentrations?
While the precise mechanisms for this compound are under investigation, the pro-oxidant activity of similar mitochondria-targeted antioxidants like MitoQ is thought to involve its quinone moiety redox cycling at the mitochondrial electron transport chain (ETC), particularly at Complex I, leading to the generation of superoxide.[4][6] At high concentrations, the abundance of the antioxidant molecule can overwhelm the natural electron flow and endogenous recycling capacity of the ETC, leading to electron leakage and ROS production.[4][7] The presence of transition metal ions can also sometimes enhance the pro-oxidant activity of antioxidant compounds.[[“]]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving high concentrations of this compound.
Q4: I'm observing increased cytotoxicity and apoptosis in my cell cultures at high this compound concentrations. What is the likely cause and how can I confirm it?
Potential Cause: The observed cell death is likely a consequence of a pro-oxidant effect, where excessive mitochondrial ROS (mROS) production triggers the intrinsic apoptotic pathway. High levels of oxidative stress can lead to mitochondrial permeability transition, the release of cytochrome c, and subsequent caspase activation.[4][8]
Troubleshooting and Confirmation:
-
Confirm Dose-Dependence: Perform a detailed dose-response curve to identify the concentration threshold at which toxicity occurs.
-
Measure Apoptosis: Use established assays to confirm that cell death is occurring via apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like Caspase-3.
-
-
Measure Mitochondrial ROS: Directly quantify mROS levels to link cytotoxicity to oxidative stress (see Q5).
Q5: My mitochondrial ROS-sensitive probe (e.g., MitoSOX Red) shows a significant increase in signal with high-dose this compound. Is this an artifact or a real pro-oxidant effect?
Potential Cause: An increased signal from a mitochondrial superoxide indicator like MitoSOX Red is a strong indicator of a genuine pro-oxidant effect.[8][9] At high concentrations, this compound may be generating superoxide within the mitochondria.
Troubleshooting and Confirmation:
-
Use Multiple ROS Probes: To rule out artifacts specific to one dye, use a second, independent method to measure mitochondrial H₂O₂ (e.g., genetically encoded probes like HyPer) or total cellular ROS.[9]
-
Introduce a Scavenger: Co-treat cells with a known, non-mitochondrial antioxidant, such as N-acetylcysteine (NAC). If the increase in ROS and subsequent cytotoxicity is mitigated, it supports the hypothesis of a pro-oxidant effect.
-
HPLC-based Quantification: For rigorous validation, use HPLC to detect the specific superoxide product of MitoSOX (2-hydroxy-mito-ethidium), which provides more accurate quantification than fluorescence intensity alone.[10]
Q6: How can I design my experiments to mitigate or avoid the pro-oxidant effects of this compound?
Recommended Actions:
-
Thorough Dose-Response Analysis: The most critical step is to identify the optimal therapeutic window. Test a wide range of this compound concentrations to find the highest dose that provides an antioxidant effect without inducing pro-oxidant toxicity.
-
Control Exposure Time: Pro-oxidant effects may be time-dependent. Evaluate whether a shorter incubation period can achieve the desired antioxidant effect while minimizing toxicity.
-
Assess Cellular Redox State: The baseline metabolic and redox state of your cells can influence the outcome. For example, cells under existing high oxidative stress may react differently than unstressed cells.[7][11] Consider comparing results in cells cultured in standard glucose media versus galactose media (which forces reliance on oxidative phosphorylation) to assess the role of mitochondrial respiration.
-
Co-treatment with Other Antioxidants: Bolstering the cell's general antioxidant capacity with agents like NAC can help buffer the pro-oxidant effects stemming from the mitochondria.[12]
Data and Experimental Summaries
Table 1: Interpreting Experimental Outcomes with High-Concentration this compound
| Observed Issue | Potential Cause | Recommended Confirmatory Assay(s) | Primary Mitigation Strategy |
| Decreased Cell Viability | Pro-oxidant induced apoptosis/necrosis | Annexin V/PI Staining, Caspase-3 Activity Assay, MTT/Trypan Blue Exclusion | Lower this compound concentration |
| Increased MitoSOX Signal | Superoxide generation | HPLC for 2-hydroxy-mito-ethidium, HyPer probe for H₂O₂, Co-treatment with NAC | Optimize dose and exposure time |
| Depolarized Mitochondrial Membrane | Mitochondrial dysfunction from severe oxidative stress | JC-1 Assay, TMRM/TMRE Staining | Lower this compound concentration, check for early ROS markers |
| Altered Cellular Respiration | Interference with Electron Transport Chain (ETC) | Seahorse XF Analyzer (for OCR/ECAR) | Test effects on isolated mitochondria or specific ETC complex activities |
Key Experimental Protocols
Protocol 1: Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol is adapted for fluorescence microscopy or a plate reader.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Live-cell imaging medium (e.g., Hank's Balanced Salt Solution, HBSS)
-
Cells cultured on appropriate glass-bottom dishes or microplates
-
Positive Control (optional): Antimycin A or Rotenone (inducers of mROS)
-
Negative Control: Vehicle (e.g., DMSO)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a 5 µM working solution of MitoSOX Red in warm imaging medium. Protect from light.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm imaging medium.
-
Add the experimental medium containing various concentrations of this compound (and controls) to the cells.
-
Image immediately using fluorescence microscopy (Excitation/Emission: ~510/580 nm) or measure fluorescence in a plate reader.[8]
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1
JC-1 is a ratiometric dye that indicates mitochondrial health. In healthy, energized mitochondria, it forms red fluorescent J-aggregates. In unhealthy mitochondria with low ΔΨm, it remains in the cytoplasm as a green fluorescent monomer.[8]
Materials:
-
MitoProbe™ JC-1 Assay Kit (e.g., from Thermo Fisher Scientific)
-
Cells cultured in appropriate plates
-
Positive Control: CCCP (a protonophore that collapses ΔΨm)
-
Negative Control: Vehicle
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time period. Include positive and negative controls in separate wells.
-
Prepare the JC-1 working solution (e.g., 2 µM in warm medium or buffer).
-
Remove the treatment medium and add the JC-1 working solution to all wells.
-
Incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and replace it with fresh, warm medium.
-
Measure fluorescence using a fluorescence plate reader, flow cytometer, or microscope.
-
J-aggregates (Red): Excitation/Emission ~535/590 nm
-
Monomers (Green): Excitation/Emission ~485/530 nm
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[8]
Visualized Workflows and Pathways
References
- 1. potential mitochondria-targeted antioxidants: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-oxidant mitochondrial matrix-targeted ubiquinone MitoQ10 acts as anti-oxidant at retarded electron transport or proton pumping within Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for Mitochondria Function | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential of Mitochondria-Targeted Antioxidants to Prevent Oxidative Stress in Pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of MitoE10 in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MitoE10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the bioavailability of this novel mitochondria-targeted antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a derivative of Coenzyme Q10 (CoQ10) specifically engineered to accumulate within mitochondria. Like its parent compound, this compound is highly lipophilic, which leads to poor water solubility and consequently, low and variable oral bioavailability.[1][2] Overcoming this challenge is critical for achieving therapeutic concentrations in target tissues and ensuring reliable experimental outcomes.
Q2: What are the common administration routes for this compound in animal studies?
The most common administration routes for assessing the bioavailability of compounds like this compound in rodents (mice and rats) are:
-
Oral (PO): Typically administered via oral gavage to ensure accurate dosing.[3][4] This route is essential for evaluating formulations intended for oral delivery in clinical settings.
-
Intravenous (IV): Usually administered via the tail vein.[5][6] IV administration serves as a reference to determine the absolute bioavailability of an oral formulation, as it bypasses absorption barriers and delivers 100% of the drug into systemic circulation.[7]
-
Intraperitoneal (IP): Injected into the peritoneal cavity. While it offers systemic exposure, absorption can be variable.[8]
Q3: How can I formulate this compound to improve its oral bioavailability?
Several formulation strategies can be employed to enhance the oral absorption of lipophilic compounds like this compound. These approaches primarily focus on increasing the compound's solubility and stability in the gastrointestinal (GI) tract.
-
Lipid-Based Formulations: These are a common and effective approach for improving the oral delivery of lipophilic drugs.[9][10]
-
Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range.[1][11] The small droplet size increases the surface area for absorption.[12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[6]
-
Q4: What are some key pharmacokinetic parameters to measure when assessing bioavailability?
When evaluating the bioavailability of this compound, the following pharmacokinetic parameters are crucial:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.[9]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.[9]
-
Area Under the Curve (AUC): Represents the total drug exposure over time.[9]
-
Absolute Bioavailability (F%): The fraction of the orally administered drug that reaches systemic circulation compared to the same dose administered intravenously. It is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100[13]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
Possible Causes:
-
Poor Solubility: this compound's lipophilic nature leads to poor dissolution in the aqueous environment of the GI tract.[1]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[14]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can pump the drug back into the GI lumen, limiting absorption.[14]
-
Instability in GI Fluids: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.[15][16]
Troubleshooting Steps:
-
Optimize Formulation:
-
Consider Prodrug Approach: Synthesizing a more water-soluble prodrug of this compound that converts to the active compound in vivo can improve absorption.
-
Inhibit Efflux Pumps: Co-administration with a known P-glycoprotein inhibitor (e.g., cyclosporine A) can be explored in preclinical models to assess the impact of efflux on bioavailability.[18]
-
Assess GI Stability: Conduct in vitro experiments using simulated gastric and intestinal fluids to evaluate the stability of your this compound formulation.[15][19]
Issue 2: Inconsistent Results in Animal Studies
Possible Causes:
-
Improper Administration Technique: Inaccurate dosing with oral gavage or incorrect placement of IV injections can lead to high variability.[3][20]
-
Animal-to-Animal Variability: Physiological differences between individual animals can affect drug absorption and metabolism.[21][22]
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic drugs.[3]
Troubleshooting Steps:
-
Standardize Administration Protocols: Ensure all personnel are thoroughly trained in oral gavage and IV injection techniques. Use appropriate needle sizes and administration volumes for the animal's weight.[4][23][24]
-
Control for Food Intake: Fast animals overnight before oral administration to minimize food-related variability.
-
Increase Sample Size: A larger number of animals per group can help to account for individual physiological differences.
-
Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the oral and IV formulations (with a suitable washout period in between) can help to reduce inter-animal variability.[25]
Issue 3: Nanoemulsion Formulation is Unstable
Possible Causes:
-
Incorrect Surfactant/Oil Ratio: The ratio of surfactant to oil is critical for the stability of the nanoemulsion.[11]
-
Inappropriate Homogenization Technique: The method and parameters used for homogenization (e.g., sonication time, pressure) can affect droplet size and stability.[11]
-
Ostwald Ripening: Over time, smaller droplets can dissolve and redeposit onto larger droplets, leading to an increase in average droplet size and potential phase separation.[11]
Troubleshooting Steps:
-
Optimize Formulation Components: Systematically vary the concentrations of oil, surfactant, and co-surfactant to identify the optimal ratio for stability.
-
Refine Homogenization Process: Experiment with different homogenization parameters to achieve a small and uniform droplet size. High-pressure homogenization is often effective.[11]
-
Characterize the Formulation: Regularly measure droplet size, polydispersity index (PDI), and zeta potential to monitor the stability of the nanoemulsion over time.
-
Conduct Stability Studies: Assess the stability of the nanoemulsion under different storage conditions (e.g., temperature, light exposure).[26]
Quantitative Data Summary
The following tables summarize pharmacokinetic data for different formulations of Coenzyme Q10 in rats, which can serve as a reference for what to expect with this compound formulations.
Table 1: Pharmacokinetic Parameters of Different Coenzyme Q10 Formulations in Wistar Rats [12]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Standard CoQ10 | 350.12 ± 21.54 | 4.0 | 1205.34 ± 55.78 |
| Lipid-Encapsulated | 635.40 ± 47.33 | ~0.5 | 1990.98 ± 45.39 |
| Water-Dispersible | 521.84 ± 9.95 | 2.0 | 1567.91 ± 30.49 |
| Phospholipid-Complexed | 642.16 ± 24.51 | 6.0 | 2007.72 ± 109.03 |
| Marketed Ubiquinone Softgel | 136.34 ± 1.68 | 2.0 | 475.77 ± 4.01 |
Table 2: Bioavailability of Different Coenzyme Q10 Formulations in Rats [27]
| Formulation | AUC (0-24h) (ng·h/mL) | Absorption Rate (Fa) |
| Olive Oil Solution | 12345 ± 3456 | 0.10% |
| Sub-nanosize Particles | 15678 ± 4321 | 0.12% |
| TPGS-emulsion | 18876 ± 6225 | 0.15% |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice[3][4][28]
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needle (flexible plastic or stainless steel with a ball-tip)
-
Syringe
-
Animal scale
Procedure:
-
Animal Preparation: Fast the mouse for 4-6 hours before dosing. Weigh the mouse to calculate the correct dose volume (typically not exceeding 10 mL/kg).
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Needle Insertion:
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Dose Administration: Once the needle is in the stomach, slowly administer the formulation.
-
Post-Administration Monitoring: Withdraw the needle gently and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats[5][6][24]
Materials:
-
This compound formulation (sterile)
-
25-27 gauge needle
-
1 mL syringe
-
Rat restrainer
-
Heat lamp or warm water bath
Procedure:
-
Animal Preparation: Place the rat in a restrainer. Warm the tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.
-
Vein Visualization: Clean the tail with 70% ethanol to help visualize the veins.
-
Needle Insertion:
-
Hold the tail gently and insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
A "flash" of blood in the needle hub indicates successful entry into the vein.
-
-
Dose Administration: Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.
Protocol 3: Preparation of a this compound Nanoemulsion (Conceptual Protocol based on CoQ10)[12]
Materials:
-
This compound
-
Oil phase (e.g., soybean oil, medium-chain triglycerides)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified water
-
High-pressure homogenizer or sonicator
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the selected oil. Gently heat if necessary to aid dissolution.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring continuously.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visually inspect for transparency and stability.
-
Visualizations
Caption: Experimental workflow for assessing the bioavailability of this compound formulations.
Caption: Troubleshooting guide for low oral bioavailability of this compound.
Caption: Mechanism of action of this compound in mitigating oxidative stress.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. Strategies for oral delivery and mitochondrial targeting of CoQ10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. research.vt.edu [research.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalwjarr.com [journalwjarr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mitochondria-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Khan Academy [khanacademy.org]
- 20. instechlabs.com [instechlabs.com]
- 21. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 25. Pharmacokinetic comparison of a generic coenzyme Q₁₀ solubilizate and a formulation with soybean phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
MitoE10 In Vitro Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MitoE10 in in vitro experiments. The information is tailored for scientists and professionals in drug development engaged in cellular and mitochondrial research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, mitochondria-targeted antioxidant. Structurally, it consists of the antioxidant chroman moiety of vitamin E linked to a triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain. The positively charged TPP cation facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix. Once localized to the mitochondria, the vitamin E component of this compound acts to neutralize reactive oxygen species (ROS), thereby protecting against mitochondrial oxidative damage.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and efficacy of this compound.
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Keep dry and protected from light. |
| Stock Solution | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot and store at -20°C. It is generally recommended to use fresh stock solutions, but they may be usable for up to one month when stored properly. Avoid repeated freeze-thaw cycles. |
| In-Use Dilutions | Prepare fresh dilutions in cell culture media immediately before use. The stability of this compound in aqueous culture media over extended periods may be limited. |
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is not soluble in water. When preparing a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Unexpected or High Cytotoxicity at Low Concentrations
Possible Causes & Solutions:
-
Solvent Toxicity: The DMSO concentration in your final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is at a level non-toxic to your specific cell line, typically below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as your highest this compound treatment) in your experimental setup.
-
-
Compound Purity: Impurities in the this compound compound could be contributing to toxicity.
-
Solution: Whenever possible, use high-purity this compound from a reputable supplier.
-
-
Cell Seeding Density: Low cell density can render cells more susceptible to chemical insults.
-
Solution: Optimize your cell seeding density. Ensure that cells are in a healthy, logarithmic growth phase at the time of treatment.
-
-
On-Target Toxicity at High Concentrations: While targeted, high concentrations of TPP-conjugated molecules can disrupt the mitochondrial membrane potential and inhibit oxidative phosphorylation.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration.
-
Issue 2: Inconsistent or No Protective Effect Against Oxidative Stress
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively counteract the induced oxidative stress.
-
Solution: Titrate the concentration of this compound to find the optimal protective dose. A typical starting point for in vitro studies with mitochondria-targeted antioxidants can range from 100 nM to 10 µM, but this needs to be empirically determined for your system.
-
-
Timing of Treatment: The timing of this compound pre-treatment may not be optimal for the induction of oxidative stress.
-
Solution: Optimize the pre-incubation time with this compound before inducing oxidative stress. A pre-treatment period of 1 to 24 hours is often effective.
-
-
Compound Instability: this compound may degrade in the cell culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
-
-
Severity of Oxidative Insult: The level of induced oxidative stress may be too severe for this compound to overcome completely.
-
Solution: Consider reducing the concentration or duration of the oxidative stress-inducing agent to a level where a protective effect can be observed.
-
Issue 3: High Background or Artifacts in Fluorescence-Based Assays
Possible Causes & Solutions:
-
MitoSOX Red (Mitochondrial Superoxide Indicator): High concentrations or prolonged incubation with MitoSOX Red can lead to non-specific staining, including nuclear fluorescence.
-
Solution: Optimize the MitoSOX Red concentration (e.g., 0.5-5 µM) and incubation time (e.g., 10-30 minutes) for your cell type. Use fresh dilutions of the probe, as it can auto-oxidize. Include appropriate controls, such as cells treated with an inducer of mitochondrial ROS (e.g., Antimycin A) and unstained cells.
-
-
Mitochondrial Membrane Potential Dyes (e.g., TMRE, TMRM, JC-1): The TPP cation of this compound could potentially interfere with the accumulation of these cationic dyes.
-
Solution: If you suspect interference, perform control experiments to assess the effect of this compound on the baseline fluorescence of the membrane potential dye in the absence of an oxidative stressor. Consider using a range of dye concentrations and imaging time points.
-
-
Autofluorescence: Cellular autofluorescence can interfere with the detection of your fluorescent signal.
-
Solution: Image a sample of unstained cells treated under the same conditions to determine the level of autofluorescence. If problematic, consider using imaging software to subtract the background or select fluorescent probes with emission spectra that do not overlap with the autofluorescence.
-
Experimental Protocols
Key Experiment: Assessing the Protective Effect of this compound against Oxidative Stress-Induced Cell Death
Objective: To determine if this compound can protect cells from death induced by an oxidative stressor (e.g., hydrogen peroxide, H₂O₂).
Methodology:
-
Cell Seeding: Plate cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) diluted in fresh cell culture medium. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Induction of Oxidative Stress: After the pre-treatment period, add the oxidative stressor (e.g., H₂O₂) to the wells at a concentration known to induce significant cell death (e.g., 100-500 µM). Include a control group that receives only fresh medium. Incubate for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the concentration of this compound to determine its protective effect.
Quantitative Data Summary (Example):
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Control | 100 | 5.2 |
| H₂O₂ (200 µM) | 45 | 4.1 |
| H₂O₂ + this compound (0.1 µM) | 55 | 3.8 |
| H₂O₂ + this compound (1 µM) | 75 | 4.5 |
| H₂O₂ + this compound (10 µM) | 90 | 5.0 |
| This compound (10 µM) only | 98 | 4.8 |
| Vehicle (DMSO) | 99 | 5.1 |
Visualizations
This compound Mechanism of Action Workflow
Caption: Workflow for in vitro experiments using this compound.
Signaling Pathway of Mitochondrial Oxidative Stress-Induced Apoptosis
Caption: Simplified signaling pathway of apoptosis induced by mitochondrial ROS.
Technical Support Center: Optimizing MitoE10 Treatment in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for MitoE10 treatment in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a mitochondria-targeted antioxidant. It is a derivative of Vitamin E (α-tocopherol) conjugated to a triphenylphosphonium (TPP+) cation. This lipophilic cation facilitates the accumulation of the compound within the mitochondria, driven by the negative mitochondrial membrane potential.[1][2] The primary mechanism of action of this compound is to protect mitochondria from oxidative damage by scavenging reactive oxygen species (ROS).[3] By neutralizing ROS at its primary site of production, this compound helps to preserve mitochondrial function and can inhibit apoptotic pathways initiated by oxidative stress.[3][4]
Q2: Why is optimizing the incubation time for this compound treatment critical?
A2: Optimizing the incubation time is crucial for several reasons. Firstly, the therapeutic effects of this compound are dependent on its accumulation in the mitochondria, which is a time-dependent process. Secondly, prolonged exposure or high concentrations of TPP+-containing compounds, including this compound, can have off-target effects and may disrupt mitochondrial function, independent of their antioxidant properties.[1] Therefore, an optimal incubation time will maximize the antioxidant benefits while minimizing potential toxicity. The ideal time will vary depending on the cell type, the concentration of this compound used, and the specific experimental endpoint being measured.
Q3: What are the common assays used to evaluate the effects of this compound?
A3: A variety of assays are available to assess the impact of this compound on mitochondrial function and overall cell health.[5][6] These include:
-
Cell Viability Assays (e.g., MTT, PrestoBlue): To determine the cytotoxic effects of this compound and establish a non-toxic working concentration.
-
Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., using JC-1, TMRM/TMRE dyes): To assess the health of the mitochondria, as a decrease in membrane potential is an early indicator of mitochondrial dysfunction.[5][7]
-
Reactive Oxygen Species (ROS) Detection Assays (e.g., using DCFDA, DHE): To directly measure the antioxidant efficacy of this compound.[6]
-
ATP Production Assays: To evaluate the impact on cellular energy metabolism.[7][8]
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): To determine if this compound can prevent or induce programmed cell death.[5][8]
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for your specific cell line and experimental conditions.
Problem: Inconsistent or unexpected results with this compound treatment.
Possible Cause 1: Suboptimal Incubation Time
Solution: Perform a time-course experiment to identify the optimal incubation period.
Experimental Workflow:
Caption: Workflow for optimizing this compound incubation time.
Data Presentation: Example Time-Course Experiment Data
The following tables illustrate hypothetical data from a time-course experiment to optimize this compound incubation time.
Table 1: Cell Viability (MTT Assay) after 24h this compound Treatment
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100% |
| 0.1 | 98% |
| 0.5 | 95% |
| 1.0 | 92% |
| 5.0 | 75% |
| 10.0 | 50% |
From this data, a non-toxic concentration of 1.0 µM would be selected for the time-course experiment.
Table 2: Time-Course of this compound (1.0 µM) Effect on ROS Levels and Mitochondrial Membrane Potential (ΔΨm)
| Incubation Time (hours) | Intracellular ROS (% of Control) | Mitochondrial Membrane Potential (ΔΨm) (JC-1 Red/Green Ratio) |
| 0 (Control) | 100% | 1.0 |
| 2 | 85% | 0.98 |
| 4 | 70% | 0.95 |
| 8 | 55% | 0.92 |
| 12 | 52% | 0.88 |
| 24 | 50% | 0.80 |
Based on this data, an incubation time of 8-12 hours provides a significant reduction in ROS with minimal impact on mitochondrial membrane potential.
Possible Cause 2: Off-Target Effects of the TPP+ Moiety
Solution: Include a TPP+ vehicle control in your experiments. This control would be the TPP+ cation linked to an inert molecule of similar size and charge to this compound's Vitamin E moiety, but lacking its antioxidant activity. This will help to distinguish the antioxidant effects of the Vitamin E from the effects of the TPP+ cation itself.[1]
Logical Troubleshooting Flowchart:
Caption: Decision-making flowchart for troubleshooting this compound experiments.
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxicity of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).[9]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)
-
Objective: To assess mitochondrial health following this compound treatment.
-
Methodology:
-
Seed cells in a 96-well plate or on glass coverslips and incubate overnight.
-
Treat cells with the desired concentration of this compound for the optimized incubation time.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.[5]
-
Wash the cells with PBS.
-
Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) wavelengths using a fluorescence microscope or plate reader.[5]
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
3. Intracellular ROS Detection (using DCFDA)
-
Objective: To measure the antioxidant effect of this compound.
-
Methodology:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with this compound for the optimized incubation time.
-
Induce oxidative stress with a known ROS inducer (e.g., H₂O₂ or menadione), if required by the experimental design.
-
Wash the cells with PBS and incubate with DCFDA solution (typically 5-10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence corresponds to higher ROS levels.
-
Signaling Pathway
This compound in the Context of Oxidative Stress Signaling
Caption: this compound's role in mitigating mitochondrial oxidative stress.
References
- 1. Mitochondrially targeted compounds and their impact on cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Medicine: Pharmacological targeting of mitochondria in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for Mitochondria Function | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 8. signosisinc.com [signosisinc.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Using MitoE10 and Minimizing Experimental Artifacts
Welcome to the technical support center for MitoE10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during experimentation with this mitochondria-targeted antioxidant. By understanding the nuances of this compound and its delivery system, you can minimize experimental artifacts and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of Vitamin E, a potent antioxidant, that is chemically modified to specifically accumulate within mitochondria. This targeting is achieved by attaching the Vitamin E molecule to a triphenylphosphonium (TPP+) cation via a 10-carbon alkyl chain. Due to the significant negative membrane potential across the inner mitochondrial membrane, the positively charged TPP+ cation drives the accumulation of this compound inside the mitochondria. Once localized, the Vitamin E moiety of this compound acts as a free radical scavenger, protecting mitochondrial components from oxidative damage.
Q2: What are the potential experimental artifacts associated with this compound?
The primary source of experimental artifacts with this compound and other mitochondria-targeted compounds is the TPP+ cation itself. While essential for mitochondrial targeting, the TPP+ moiety can have off-target effects, including:
-
Inhibition of Oxidative Phosphorylation: The TPP+ cation can interfere with the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production. This effect is independent of the antioxidant activity of the Vitamin E portion of the molecule.
-
Mitochondrial Swelling and Depolarization: At higher concentrations, the TPP+ cation can cause mitochondrial swelling and a decrease in the mitochondrial membrane potential.
-
Alteration of Cell Adhesion: Some studies have shown that TPP+ derivatives can alter cell adhesion properties.
The length of the alkyl chain connecting the TPP+ to the cargo (in this case, 10 carbons for this compound) can influence the magnitude of these off-target effects, with longer chains sometimes being associated with increased disruption of mitochondrial function.
Q3: How can I differentiate between the effects of the TPP+ cation and the antioxidant activity of the Vitamin E moiety?
To dissect the specific effects of the Vitamin E component from the potential artifacts of the TPP+ carrier, it is crucial to include appropriate controls in your experiments. An essential control is a "mock" compound consisting of the TPP+ cation attached to the same 10-carbon alkyl chain but without the Vitamin E. This control, often referred to as decyl-TPP+, will help you identify any effects that are solely due to the mitochondrial targeting moiety. By comparing the results from cells treated with this compound, decyl-TPP+, and a vehicle control, you can more accurately attribute the observed outcomes to the antioxidant properties of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected decrease in cell viability or proliferation | The TPP+ cation may be causing mitochondrial dysfunction at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. Include a decyl-TPP+ control to assess the toxicity of the targeting moiety alone. |
| Observed changes in mitochondrial respiration (Oxygen Consumption Rate - OCR) | The TPP+ cation is known to inhibit the electron transport chain. | Carefully titrate the concentration of this compound. Analyze the different parameters of mitochondrial respiration (basal, maximal, ATP-linked) using a Seahorse XF Analyzer or similar instrument. Compare the effects of this compound to decyl-TPP+ to isolate the impact of the TPP+ cation. |
| Decrease in mitochondrial membrane potential not attributable to experimental conditions | The TPP+ cation can cause mitochondrial depolarization. | Use a lower concentration of this compound. Confirm changes in membrane potential using a fluorescent dye such as TMRM or TMRE and compare the effects of this compound and decyl-TPP+. |
| Inconsistent or variable results between experiments | Cell health and density can significantly impact mitochondrial function and the uptake of this compound. | Standardize your cell culture conditions, including passage number, seeding density, and growth phase. Ensure cells are healthy and free from contamination before starting any experiment. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of mitochondria-targeted compounds on key mitochondrial functions. The data presented here is based on studies with MitoQ, a structurally and functionally similar compound to this compound, and provides a valuable reference for designing and interpreting your experiments.
Table 1: Dose-Dependent Effect of MitoQ on Mitochondrial Respiration in Human Breast Cancer Cells (MCF7)
| MitoQ Concentration | Basal Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | ATP-linked Respiration (OCR, pmol/min) |
| Control | 100 ± 5 | 250 ± 15 | 80 ± 4 |
| 100 nM | 85 ± 6 | 210 ± 12 | 65 ± 5 |
| 250 nM | 60 ± 4 | 150 ± 10 | 40 ± 3 |
| 500 nM | 40 ± 3 | 90 ± 8 | 20 ± 2 |
| 1 µM | 25 ± 2 | 50 ± 5 | 10 ± 1 |
Data are presented as mean ± SEM. OCR: Oxygen Consumption Rate. Data is illustrative and based on published findings.
Table 2: Dose-Dependent Effect of Alkyl-TPP+ Compounds on Mitochondrial Membrane Potential
| Compound (Alkyl Chain Length) | Concentration for 50% Decrease in Membrane Potential (IC50) |
| Methyl-TPP+ (C1) | > 100 µM |
| Propyl-TPP+ (C3) | ~50 µM |
| Pentyl-TPP+ (C5) | ~20 µM |
| Decyl-TPP+ (C10) | ~5 µM |
| Dodecyl-TPP+ (C12) | ~1 µM |
Data is illustrative and based on published findings showing that the inhibitory effect of alkyl-TPP+ compounds on mitochondrial function increases with the length of the alkyl chain.
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent mammalian cells with this compound. It is essential to optimize the concentrations and incubation times for your specific cell line and experimental question.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Decyl-triphenylphosphonium (decyl-TPP+) stock solution (control, e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent cells in culture plates or flasks
Procedure:
-
Cell Seeding: Seed your cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of treatment. Allow the cells to adhere and grow for 24-48 hours.
-
Preparation of Working Solutions:
-
Thaw the this compound and decyl-TPP+ stock solutions at room temperature.
-
Prepare fresh working solutions of this compound and decyl-TPP+ in complete cell culture medium at the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 100 nM to 10 µM).
-
Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared media containing this compound, decyl-TPP+, or the vehicle control to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on your experimental endpoint.
-
Downstream Analysis: After incubation, proceed with your specific downstream assays, such as:
-
Measurement of mitochondrial respiration (e.g., Seahorse XF analysis).
-
Assessment of mitochondrial membrane potential (e.g., TMRM or TMRE staining).
-
Quantification of ATP levels.
-
Measurement of reactive oxygen species (ROS).
-
Cell viability and proliferation assays.
-
Visualizations
Technical Support Center: Strategies to Improve Mitochondrial Targeting Efficiency of MitoE10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the mitochondrial targeting efficiency of MitoE10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target mitochondria?
This compound is a mitochondria-targeted antioxidant. It consists of a vitamin E (α-tocopherol) moiety linked to a triphenylphosphonium (TPP⁺) cation. The TPP⁺ cation is lipophilic and positively charged, which facilitates its accumulation within the mitochondrial matrix. This accumulation is driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the inside.
Q2: What are the key factors influencing the mitochondrial accumulation of this compound?
The primary driver for this compound accumulation is the mitochondrial membrane potential (ΔΨm)[1]. Healthy, energized mitochondria with a high ΔΨm will accumulate significantly more this compound than depolarized or unhealthy mitochondria. Other factors include the overall lipophilicity of the molecule and the integrity of the mitochondrial import machinery.
Q3: How can I verify that this compound is localizing to the mitochondria in my cells?
Co-localization studies using fluorescence microscopy are the most common method. This involves co-staining cells with this compound (if it is fluorescently labeled) or an antibody against the TPP tag, and a commercially available mitochondrial marker dye such as MitoTracker™ Red CMXRos or an antibody against a mitochondrial protein like TOM20[2][3].
Q4: What is the expected enhancement of activity for a mitochondria-targeted compound like this compound compared to its untargeted counterpart?
Mitochondrial targeting can significantly enhance the efficacy of a compound. For instance, a similarly structured mitochondrially targeted vitamin E succinate (B1194679) (MitoVES) has been shown to be 20–50 times more efficient at inducing apoptosis in cancer cells compared to its untargeted form, α-tocopheryl succinate (α-TOS)[4].
Q5: Can this compound affect mitochondrial function?
Yes, as a TPP-conjugated molecule, high concentrations of this compound may have off-target effects on mitochondrial function, such as partial uncoupling of oxidative phosphorylation[5][6]. It is crucial to determine the optimal concentration that provides the desired antioxidant effect without significantly impairing mitochondrial respiration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor co-localization of this compound with mitochondrial markers. | 1. Low Mitochondrial Membrane Potential (ΔΨm): The driving force for this compound uptake is compromised. 2. Suboptimal Staining Protocol: Incorrect dye concentrations, incubation times, or imaging parameters. 3. Cell Health Issues: Cells may be unhealthy or apoptotic, leading to mitochondrial depolarization. | 1. Verify ΔΨm: Use a potentiometric dye like JC-1 or TMRM to assess the mitochondrial membrane potential of your cells. Ensure you have a positive control (e.g., using an uncoupler like FCCP) to confirm the assay is working. 2. Optimize Staining: Titrate the concentrations of both this compound and the mitochondrial marker. Optimize incubation times and ensure imaging settings are appropriate for both fluorophores to minimize bleed-through. 3. Check Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure your cells are healthy during the experiment. |
| High background fluorescence or non-specific staining. | 1. Excessive this compound Concentration: High concentrations can lead to non-specific binding to other cellular membranes. 2. Inadequate Washing Steps: Insufficient removal of unbound this compound. 3. Compound Instability: Degradation of this compound in the culture medium could lead to fluorescent byproducts. | 1. Titrate this compound Concentration: Perform a dose-response experiment to find the lowest effective concentration that shows mitochondrial localization. 2. Optimize Washing: Increase the number and duration of washing steps with fresh, pre-warmed buffer after incubation with this compound. 3. Assess Compound Stability: Perform a stability assay of this compound in your specific cell culture medium over the time course of your experiment. |
| No observable biological effect of this compound. | 1. Insufficient Mitochondrial Accumulation: See "Poor co-localization" issues. 2. Low Expression of the Molecular Target: The target of this compound's antioxidant activity may not be prevalent in your cell model. 3. Compound Degradation: this compound may not be stable under your experimental conditions. | 1. Confirm Mitochondrial Uptake: Quantify the mitochondrial fluorescence intensity to ensure sufficient accumulation. 2. Characterize your Model: Assess the levels of mitochondrial reactive oxygen species (ROS) in your cells to confirm that there is oxidative stress for this compound to counteract. 3. Check Compound Integrity: Use techniques like HPLC to check the purity and stability of your this compound stock and working solutions. |
| Observed cytotoxicity or unexpected off-target effects. | 1. Mitochondrial Dysfunction: High concentrations of TPP-containing molecules can disrupt mitochondrial membrane potential and inhibit respiratory chain complexes. 2. Induction of Apoptosis: Mitochondria-targeted vitamin E analogues can induce apoptosis, particularly in cancer cells. | 1. Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration range where this compound is effective without causing significant cell death. 2. Assess Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess the impact of this compound on mitochondrial function. 3. Monitor Apoptosis: Use assays for caspase activation or Annexin V staining to determine if this compound is inducing apoptosis in your cells. |
Quantitative Data
Table 1: Enhanced Efficacy of Mitochondria-Targeted Vitamin E Succinate (MitoVES) in Jurkat Cells
| Compound | IC₅₀ for Apoptosis Induction | Fold Increase in Efficacy |
| α-tocopheryl succinate (α-TOS) | ~20 µM | 1x |
| MitoVES | ~0.5 µM | ~40x |
Data adapted from a study on a structurally similar compound, MitoVES, which also utilizes a TPP cation for mitochondrial targeting[4].
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is for the qualitative and quantitative assessment of mitochondrial membrane potential (ΔΨm) using the ratiometric fluorescent dye JC-1.
Materials:
-
JC-1 Dye
-
Cell culture medium
-
Assay Buffer (e.g., PBS or HBSS)
-
Positive control (e.g., FCCP or CCCP)
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, 6-well plate, or on coverslips) and allow them to adhere overnight.
-
Experimental Treatment: Treat cells with your experimental compounds, including this compound, for the desired duration. Include a positive control group treated with an uncoupler like 10 µM FCCP for 15-30 minutes to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Carefully remove the JC-1 staining solution.
-
Wash the cells twice with pre-warmed assay buffer.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Immediately image the cells. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates (Excitation: ~585 nm, Emission: ~590 nm). Apoptotic or depolarized cells will show green fluorescent JC-1 monomers (Excitation: ~514 nm, Emission: ~529 nm).
-
Flow Cytometry: Scrape and collect the cells. Analyze the cell population for red and green fluorescence. A shift from the red to the green channel indicates mitochondrial depolarization.
-
Plate Reader: Measure the fluorescence intensity in both the red and green channels. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Protocol 2: Quantification of Mitochondrial Co-localization using Fluorescence Microscopy
This protocol describes a method to quantify the co-localization of a fluorescently-labeled compound with mitochondria.
Materials:
-
Fluorescently-labeled this compound or primary antibody against TPP and a corresponding fluorescent secondary antibody.
-
MitoTracker™ Red CMXRos (or another suitable mitochondrial marker)
-
Hoechst 33342 (for nuclear staining)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to attach. Treat with fluorescently-labeled this compound for the desired time and concentration.
-
Mitochondrial and Nuclear Staining:
-
During the last 30 minutes of this compound treatment, add MitoTracker™ Red CMXRos (typically 100-500 nM) to the culture medium.
-
After incubation, wash the cells three times with pre-warmed PBS.
-
-
Fixation and Permeabilization (for antibody staining):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining (if applicable):
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against TPP overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope, ensuring separate channels for this compound, the mitochondrial marker, and the nucleus, with minimal crosstalk.
-
Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin, or other specialized software) to quantify the degree of co-localization.
-
Commonly used metrics include Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficient (MOC). A PCC value close to +1 indicates strong positive co-localization.
-
Visualizations
Caption: Experimental workflow for this compound mitochondrial targeting.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. High-throughput colocalization pipeline quantifies efficacy of mitochondrial targeting signals across different protein types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitochondrially targeted compounds and their impact on cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in MitoE10 efficacy across different cell types
Addressing Variability in MitoE10 Efficacy Across Different Cell Types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the variability in the efficacy of this compound observed across different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, mitochondria-targeted antioxidant. It is a derivative of Vitamin E with a triphenylphosphonium (TPP+) cation attached, which facilitates its accumulation within the mitochondria.[1] The primary mechanism of action of this compound is to protect against mitochondrial oxidative damage by scavenging reactive oxygen species (ROS) at their source. It also modulates the activity of Complex I and Complex III of the electron transport chain, which can influence cellular respiration and ATP production.
Q2: Why does the efficacy of this compound vary between different cell types?
A2: The variability in this compound efficacy is multifactorial and can be attributed to the inherent biological differences among cell types. Key factors include:
-
Mitochondrial Mass and Density: Cells with higher mitochondrial content may accumulate more this compound, leading to a more pronounced effect.
-
Basal Metabolic Rate: Cells with a higher metabolic rate and greater reliance on oxidative phosphorylation may be more sensitive to the effects of this compound.
-
Expression of Antioxidant Enzymes: The endogenous levels of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, can influence the overall oxidative stress in a cell and thus its response to an exogenous antioxidant like this compound.
-
Mitochondrial Membrane Potential: The uptake of this compound is dependent on the mitochondrial membrane potential.[2][3] Variations in this potential between cell types can affect the intracellular concentration of the compound.
-
Genetic Background: Differences in the genetic makeup of cell lines can lead to variations in mitochondrial function and drug response.
Q3: I am observing inconsistent results in my cell viability assays with this compound. What are the potential causes?
A3: Inconsistent results in cell viability assays are a common issue in cell culture experiments.[4] For this compound, this can be due to:
-
Cell Culture Conditions: Factors such as cell passage number, seeding density, and media composition can significantly impact experimental outcomes.[4][5]
-
Assay Type: The choice of viability assay can influence the results. For example, assays based on metabolic activity (e.g., MTT) may be directly affected by this compound's impact on mitochondrial respiration.
-
Experimental Technique: Inconsistent pipetting, uneven cell seeding, and "edge effects" in microplates can all contribute to variability.
Troubleshooting Guide
Issue 1: Low or No Efficacy of this compound in a Specific Cell Line
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Mitochondrial Accumulation | Verify mitochondrial membrane potential using a fluorescent dye like TMRM or JC-1. Cells with low potential may not accumulate sufficient this compound. Consider using a higher concentration of this compound or a different delivery vehicle. |
| High Endogenous Antioxidant Capacity | Measure the basal levels of key antioxidant enzymes (e.g., SOD, catalase, glutathione (B108866) peroxidase) in your cell line. Cell types with robust intrinsic antioxidant defenses may be less susceptible to the effects of this compound. |
| Low Basal Oxidative Stress | Assess the baseline levels of reactive oxygen species (ROS) using a probe like DCFDA or MitoSOX. The protective effects of this compound will be more apparent in cells with higher levels of oxidative stress. |
| Cell Line Specific Resistance | Investigate potential resistance mechanisms, such as altered expression of mitochondrial transport proteins or drug efflux pumps. |
Issue 2: High Variability in Experimental Replicates
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a repeater pipette for improved consistency. |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate for experimental data. Fill these wells with sterile PBS or media to minimize evaporation from the inner wells. |
| Pipetting Inaccuracy | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | Standardize the duration of drug treatment and incubation for all plates and experiments. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol describes the use of the JC-1 dye to assess MMP. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium. Remove the old medium from the cells and add the JC-1 solution.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Washing: Remove the JC-1 solution and wash the cells twice with pre-warmed PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Read the green fluorescence (monomers) at ~525 nm and the red fluorescence (J-aggregates) at ~590 nm.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of MMP. A decrease in this ratio indicates a loss of MMP.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS.
-
Cell Preparation: Plate cells in a 96-well plate and allow them to attach.
-
DCFDA Loading: Prepare a 10 µM working solution of DCFDA in serum-free medium. Remove the culture medium and incubate the cells with the DCFDA solution at 37°C for 30-60 minutes.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Treatment: Add the desired concentrations of this compound or control compounds to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Data Presentation
Table 1: Comparative Efficacy of this compound (10 µM) on Cell Viability in Different Cell Lines
| Cell Line | Tissue of Origin | Basal Mitochondrial Mass (Arbitrary Units) | Change in Cell Viability (%) |
| SH-SY5Y | Neuroblastoma | 1.2 ± 0.1 | - 45.2 ± 3.1 |
| HeLa | Cervical Cancer | 0.8 ± 0.05 | - 25.7 ± 2.5 |
| HEK293 | Embryonic Kidney | 0.6 ± 0.08 | - 15.1 ± 1.9 |
| Primary Neurons | Cortical | 1.5 ± 0.2 | - 55.8 ± 4.2 |
Table 2: Effect of this compound on Mitochondrial Function in SH-SY5Y Cells
| Parameter | Control | This compound (10 µM) |
| Mitochondrial ROS (MitoSOX, RFU) | 100 ± 5 | 45 ± 4 |
| ATP Production (nmol/mg protein) | 25.3 ± 1.8 | 22.1 ± 1.5 |
| Oxygen Consumption Rate (pmol/min) | 150.2 ± 10.5 | 125.7 ± 8.9 |
Visualizations
Caption: Mechanism of action of this compound within the mitochondrion.
Caption: A logical workflow for troubleshooting variable this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
Validating the Antioxidant Efficacy of MitoE10: A Comparative Guide Using MitoSOX Red
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mitochondria-targeted antioxidant MitoE10 with other alternatives, focusing on the validation of its antioxidant effect using the fluorescent probe MitoSOX Red. The content presented herein is intended to offer an objective overview supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Mitochondrial Antioxidants and MitoSOX Red
Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻•). Under pathological conditions, excessive mitochondrial ROS (mtROS) can lead to oxidative stress, cellular damage, and contribute to a variety of diseases. Mitochondria-targeted antioxidants are designed to accumulate within these organelles to neutralize ROS at their source, offering a promising therapeutic strategy.
MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1][2][3] Its cationic triphenylphosphonium (TPP) moiety facilitates its accumulation within the negatively charged mitochondrial matrix.[4] Once localized, MitoSOX Red is selectively oxidized by superoxide, leading to a significant increase in its fluorescence, which can be quantified to assess the levels of mitochondrial superoxide.[2][3]
This guide will focus on this compound, a conceptual mitochondria-targeted derivative of Vitamin E, and compare its potential antioxidant effects with the well-established mitochondrial antioxidant, MitoQ (Mitoquinone).
Comparative Analysis of Mitochondrial Antioxidant Efficacy
Validating the efficacy of mitochondrial antioxidants requires robust and quantifiable methods. The MitoSOX Red assay is a widely used tool for this purpose, providing a direct measure of a compound's ability to reduce mitochondrial superoxide levels.
The following table summarizes quantitative data from studies that have used MitoSOX Red to assess the antioxidant effects of relevant compounds. It is important to note that direct comparative studies using a standardized methodology are limited, and thus, the presented data is compiled from independent experiments. Variations in cell types, stressors, and experimental conditions should be considered when interpreting these results.
Table 1: Quantitative Comparison of Mitochondrial Antioxidant Efficacy using MitoSOX Red
| Antioxidant | Cell Type/Model | Stressor | Concentration of Antioxidant | % Reduction in MitoSOX Red Signal (relative to stressed control) | Reference |
| MitoQ | Normal Rat Kidney (NRK) cells | Cold Storage (CS) | 1 µM | Statistically significant reduction, returning signal to near baseline levels from a 2-fold increase. | [5] |
| MitoQ | OLI-neu cells (oligodendrocyte precursor cell line) | Ferrous chloride (FeCl₂) | 200 µM | Significantly reduced the enhanced fluorescence intensity of MitoSOX. | [6] |
| MitoQ | Human Aortic Vascular Smooth Muscle Cells (HAVSMCs) | Particulate Matter 2.5 (PM2.5) | Not specified | Markedly decreased the PM2.5-induced mitochondrial ROS level. | [7] |
| Mito-TEMPO | Mouse model of sepsis (in vivo) | Cecal Ligation and Puncture (CLP) | 10 mg/kg | Prevented the increase in superoxide generation. | [8] |
| Mito-Vitamin E (MitoVitE) | Human Endothelial Cells | Lipopolysaccharide (LPS)/Peptidoglycan G (PepG) | Not specified | Similar to α-tocopherol and Trolox in reducing overall oxidative stress (specific MitoSOX data not provided). |
Key Experimental Methodologies
Accurate and reproducible assessment of mitochondrial superoxide using MitoSOX Red is crucial for validating the efficacy of antioxidants like this compound. Below are detailed protocols for common applications of the MitoSOX Red assay.
Experimental Protocol: Measuring Mitochondrial Superoxide by Flow Cytometry
This protocol allows for the high-throughput quantification of mitochondrial superoxide in a cell population.
-
Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with this compound, MitoQ, or other compounds of interest for the desired duration. Include appropriate vehicle controls.
-
In the final 1-2 hours of treatment, induce oxidative stress if required (e.g., using Antimycin A, Rotenone, or other relevant stressors).
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in anhydrous DMSO. Store protected from light at -20°C.
-
Dilute the MitoSOX Red stock solution to a final working concentration of 1-5 µM in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer. The optimal concentration should be determined empirically for each cell type to avoid artifacts.[4]
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
After incubation, gently wash the cells three times with pre-warmed HBSS.
-
Harvest the cells using trypsin or a gentle cell scraper.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the samples on a flow cytometer. MitoSOX Red is typically excited with a 488 nm or 561 nm laser and its emission is collected in the PE channel (typically around 585/42 nm).
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the mean fluorescence intensity (MFI) of the MitoSOX Red signal for each sample.
-
Normalize the MFI of treated samples to the vehicle control to determine the fold change or percentage reduction in mitochondrial superoxide levels.
-
Experimental Protocol: Measuring Mitochondrial Superoxide by Fluorescence Microscopy
This protocol enables the visualization and semi-quantitative analysis of mitochondrial superoxide localization and intensity within cells.
-
Cell Preparation and Staining:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Perform antioxidant and stressor treatments as described in the flow cytometry protocol.
-
Incubate cells with 1-5 µM MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells gently three times with pre-warmed imaging buffer (e.g., HBSS).
-
Mount the coverslips or place the dish on the microscope stage.
-
Acquire images using a fluorescence microscope equipped with appropriate filters for MitoSOX Red (Excitation: ~510 nm, Emission: ~580 nm). To specifically detect the superoxide-specific oxidation product, excitation at ~396 nm can be used.[9]
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of MitoSOX Red in individual cells or specific regions of interest (e.g., mitochondria, if co-stained with a mitochondrial marker like MitoTracker Green).
-
Subtract the background fluorescence and calculate the mean fluorescence intensity for each experimental group.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in validating the antioxidant effect of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of MitoSOX Red and the antioxidant action of this compound.
Caption: Experimental workflow for validating antioxidant effects using MitoSOX Red.
Conclusion
The validation of this compound's antioxidant effect using MitoSOX Red provides a quantitative measure of its ability to scavenge mitochondrial superoxide. While direct comparative data for this compound is emerging, the established efficacy of other mitochondrial antioxidants like MitoQ, as demonstrated through MitoSOX Red assays, provides a benchmark for evaluation. The experimental protocols detailed in this guide offer a framework for researchers to rigorously assess the potential of novel mitochondria-targeted antioxidants. Future studies employing standardized protocols for head-to-head comparisons will be invaluable in determining the relative potencies and therapeutic potential of these promising compounds.
References
- 1. Mitochondrial Superoxide Assay Kit with MitoSOX Red [sbsgenetech.com]
- 2. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Invitrogen MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging 1 vial x 9 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Mitochondrial ROS by MitoQ Alleviates White Matter Injury and Improves Outcomes after Intracerebral Haemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondria-targeted antioxidant MitoQ attenuated PM2.5-induced vascular fibrosis via regulating mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of MitoE10 and MitoQ in the Attenuation of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two mitochondria-targeted antioxidants, MitoE10 and MitoQ, in reducing oxidative stress. By examining their mechanisms of action, and presenting available experimental data, this document aims to inform research and development in therapeutic strategies targeting mitochondrial dysfunction.
Introduction to Mitochondria-Targeted Antioxidants
Mitochondria, the primary sites of cellular respiration, are also the main source of endogenous reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a key contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and the aging process itself. To counteract mitochondrial oxidative damage directly at its source, a new class of compounds known as mitochondria-targeted antioxidants has been developed. These molecules are engineered to accumulate within the mitochondria, thereby delivering their antioxidant payload to the site of maximal ROS production.
Among the most promising of these are this compound and MitoQ. Both compounds utilize a lipophilic triphenylphosphonium (TPP⁺) cation, which facilitates their accumulation within the negatively charged mitochondrial matrix. However, they differ in their antioxidant moieties: this compound is a derivative of vitamin E (α-tocopherol), while MitoQ is a derivative of coenzyme Q10 (ubiquinone). This guide will delve into the available scientific evidence to compare their effectiveness in mitigating oxidative stress.
Mechanism of Action
The fundamental mechanism of action for both this compound and MitoQ involves the donation of electrons to neutralize reactive oxygen species within the mitochondria. The TPP⁺ cation acts as a carrier, concentrating the antioxidant payload several hundred-fold within the mitochondrial matrix compared to the cytoplasm.
MitoQ's antioxidant activity stems from its ubiquinol (B23937) moiety. Once inside the mitochondria, the ubiquinone is reduced to its active ubiquinol form by the respiratory chain, primarily Complex II. This active form can then donate electrons to neutralize ROS, after which it is oxidized back to ubiquinone and can be recycled by the respiratory chain. This recycling capacity is a key feature of MitoQ's antioxidant efficacy.
This compound , on the other hand, leverages the well-established antioxidant properties of vitamin E. The chromanol head of the vitamin E moiety is responsible for scavenging lipid peroxyl radicals, thereby breaking the chain of lipid peroxidation, a major consequence of oxidative stress that damages mitochondrial membranes.
Comparative Efficacy in Reducing Oxidative Stress
Direct comparative studies meticulously evaluating the efficacy of this compound versus MitoQ across a wide range of oxidative stress markers are limited. However, by synthesizing data from individual studies and the few available direct comparisons, we can construct a comparative overview.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and MitoQ in reducing various markers of oxidative stress. It is important to note that the experimental conditions (e.g., model systems, concentrations, duration of exposure) may vary between studies, making direct comparisons challenging.
| Biomarker of Oxidative Stress | Compound | Model System | Concentration | Effect | Reference |
| Lipid Peroxidation | This compound | Rat brain homogenates | Not specified | Comparable efficacy to MitoE2 | [1] |
| This compound | Rat liver mitochondria | Not specified | Comparable efficacy to MitoE2; More protective than Trolox | [1] | |
| MitoQ | Dichlorvos-treated rat brain | 100 µmol/kg body wt/day | Decreased lipid peroxidation | [2] | |
| Reactive Oxygen Species (ROS) | MitoQ | Dichlorvos-treated rat brain | 100 µmol/kg body wt/day | Decreased ROS production | [2] |
| Protein Oxidation | MitoQ | Dichlorvos-treated rat brain | 100 µmol/kg body wt/day | Decreased protein oxidation | [2] |
| DNA Oxidation | MitoQ | Dichlorvos-treated rat brain | 100 µmol/kg body wt/day | Decreased DNA oxidation | [2] |
| Antioxidant Enzyme Activity | MitoQ | Dichlorvos-treated rat brain | 100 µmol/kg body wt/day | Increased MnSOD activity | [2] |
| Glutathione (B108866) Levels | MitoQ | Dichlorvos-treated rat brain | 100 µmol/kg body wt/day | Increased glutathione levels | [2] |
Note: The study on this compound primarily focused on its synthesis and provided initial efficacy data on lipid peroxidation, stating its efficacy was comparable to MitoE2. A broader range of oxidative stress markers has been evaluated for MitoQ in various studies.
A key study on the synthesis of MitoE derivatives, including this compound, concluded that both MitoE2 and this compound demonstrated comparable efficacy in preventing lipid peroxidation in rat brain homogenates and isolated rat liver mitochondria.[1] Both were also found to be more effective than the water-soluble vitamin E analog, Trolox.[1] The authors of this study suggest that any observed differences in the antioxidant efficacy of various MitoE compounds in cellular or mitochondrial systems are likely attributable to variations in their uptake, adsorption, or recycling, rather than their intrinsic antioxidant capabilities.[1]
Research on MitoQ has been more extensive. For instance, in a study on rats exposed to the organophosphate dichlorvos (B1670471), administration of MitoQ was shown to reduce oxidative stress by decreasing ROS production, lipid peroxidation, protein oxidation, and DNA oxidation.[2] Furthermore, MitoQ treatment increased the activity of the mitochondrial antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD) and elevated levels of the crucial intracellular antioxidant, glutathione.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for some of the key experiments cited in this guide.
This compound: Lipid Peroxidation Assay in Rat Liver Mitochondria
Objective: To assess the ability of this compound to prevent lipid peroxidation in isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Rat liver mitochondria were isolated by differential centrifugation in a buffer containing 250 mM sucrose, 10 mM Tris-HCl, and 1 mM EGTA, pH 7.4.
-
Induction of Lipid Peroxidation: Lipid peroxidation was initiated by the addition of an iron/ascorbate system to the mitochondrial suspension.
-
Treatment: Mitochondria were pre-incubated with varying concentrations of this compound, MitoE2, or Trolox before the induction of oxidative stress.
-
Measurement of Lipid Peroxidation: The extent of lipid peroxidation was determined by measuring the formation of thiobarbituric acid reactive substances (TBARS). This involves the reaction of malondialdehyde (MDA), a byproduct of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically at 532 nm.
-
Data Analysis: The percentage inhibition of lipid peroxidation by the test compounds was calculated relative to the control (no antioxidant).
MitoQ: In Vivo Study of Oxidative Stress in Rat Brain
Objective: To evaluate the efficacy of MitoQ in reducing dichlorvos-induced oxidative stress in the rat brain.
Methodology:
-
Animal Model: Male Wistar rats were administered dichlorvos (6 mg/kg body weight/day) to induce oxidative stress.
-
Treatment: A separate group of rats received MitoQ (100 µmol/kg body weight/day) along with dichlorvos.
-
Tissue Preparation: After the treatment period, the brains were dissected, and homogenates were prepared for various biochemical assays.
-
Measurement of Oxidative Stress Markers:
-
ROS Production: Assessed using the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay, where the fluorescence of dichlorofluorescein is proportional to the amount of ROS.
-
Lipid Peroxidation: Measured by the TBARS assay as described above.
-
Protein Carbonyls: Determined by the reaction of protein carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable product that can be measured spectrophotometrically.
-
DNA Damage: Assessed by the comet assay (single-cell gel electrophoresis), which measures DNA strand breaks.
-
-
Measurement of Antioxidant Status:
-
MnSOD Activity: Assayed by its ability to inhibit the autoxidation of pyrogallol.
-
Glutathione (GSH) Levels: Measured using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with GSH to produce a colored product.
-
-
Data Analysis: The results from the MitoQ-treated group were compared to the dichlorvos-only group and a control group.
Conclusion
Both this compound and MitoQ represent promising strategies for mitigating mitochondrial oxidative stress. The available data suggests that this compound is an effective inhibitor of lipid peroxidation, with an intrinsic antioxidant capacity comparable to other vitamin E-based mitochondrial antioxidants. MitoQ has been more extensively studied, demonstrating a broader range of effects against various markers of oxidative stress, including the reduction of ROS, and damage to lipids, proteins, and DNA, as well as the enhancement of endogenous antioxidant defenses.
The choice between these two compounds for research or therapeutic development may depend on the specific pathological context. For conditions primarily driven by lipid peroxidation in mitochondrial membranes, this compound may be a highly effective agent. In contrast, for pathologies involving a wider range of oxidative damage and a compromised endogenous antioxidant system, the multifaceted action and recycling capacity of MitoQ might offer a more comprehensive therapeutic approach.
Further direct, side-by-side comparative studies are warranted to definitively establish the relative potencies and therapeutic advantages of this compound and MitoQ across a spectrum of oxidative stress-related disease models. Such studies should employ standardized assays and a comprehensive panel of oxidative stress biomarkers to provide a clearer picture of their respective efficacy profiles.
References
A Comparative Guide to MitoE10 and Non-Targeted Vitamin E for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of neurodegenerative diseases has intensified the search for effective neuroprotective agents. Oxidative stress and mitochondrial dysfunction are recognized as key culprits in the pathophysiology of these debilitating conditions. This guide provides an objective, data-driven comparison of two distinct antioxidant strategies for neuroprotection: the novel mitochondria-targeted antioxidant, MitoE10, and conventional, non-targeted forms of vitamin E.
Introduction: The Rationale for Mitochondrial Targeting
Vitamin E, a group of fat-soluble compounds including tocopherols (B72186) and tocotrienols, has long been investigated for its neuroprotective properties, primarily attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] However, the efficacy of non-targeted vitamin E in clinical trials has been inconsistent, potentially due to challenges in achieving sufficient concentrations at the primary site of oxidative stress within the neuron—the mitochondria.
Mitochondria are both the main source of cellular ROS and a primary target of oxidative damage. This has led to the development of mitochondria-targeted antioxidants, designed to accumulate within these organelles to provide on-site protection. This compound is a prominent example of this next-generation approach. It consists of the antioxidant chroman moiety of vitamin E attached to a lipophilic triphenylphosphonium (TPP) cation via a C10 carbon linker, which facilitates its accumulation within the negatively charged mitochondrial matrix.
This guide will dissect the available experimental evidence to compare the neuroprotective performance of this compound with that of non-targeted vitamin E, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from key studies, offering a side-by-side comparison of the neuroprotective effects of mitochondria-targeted versus non-targeted vitamin E.
Table 1: Comparison of Mitochondrial Protection in a Model of Paclitaxel-Induced Neuropathy
| Parameter | Paclitaxel (100 µM) | Paclitaxel + MitoVitE | Paclitaxel + Trolox (non-targeted Vitamin E analog) | Reference |
| Mitochondrial Membrane Potential (% of control) | 61% | 86% | 46% | [2] |
| Metabolic Activity | Significantly reduced | Ameliorated | Not ameliorated | [2] |
| Glutathione (B108866) Levels | Significantly reduced | Ameliorated | Not ameliorated | [2] |
MitoVitE is structurally analogous to this compound.
Table 2: Neuroprotective Effects in a Model of Glutamate-Induced Excitotoxicity
| Treatment | Neuronal Cell Viability | Key Inhibited Molecules | Reference |
| Glutamate (B1630785) | Significantly reduced | - | [3] |
| Glutamate + α-Tocotrienol (nanomolar) | Protected from cell death | c-Src, 12-Lipoxygenase (12-Lox) | [3] |
| Glutamate + α-Tocopherol (nanomolar) | No protection | - | [3] |
Table 3: Comparative Antioxidant and Neuroprotective Activity in SH-SY5Y Cells (H₂O₂-induced oxidative stress)
| Compound (at optimal concentrations) | LDH Release Inhibition (Neuroprotection) | Reference |
| α-Tocopherol | Significant only at 20 µM | [4] |
| δ-Tocotrienol | Significant from 1 µM | [4] |
| γ-Tocotrienol | Significant from 5 µM | [4] |
Mechanisms of Action and Signaling Pathways
The neuroprotective mechanisms of this compound and non-targeted vitamin E, while both centered on combating oxidative stress, diverge in their primary sites of action and the specific signaling pathways they modulate.
This compound: Targeted Mitochondrial Rescue
This compound's mechanism is predicated on its targeted accumulation within mitochondria. By concentrating the antioxidant payload at the source of ROS production, it is proposed to be more efficient at preventing mitochondrial damage and initiating protective signaling cascades. The primary signaling pathway implicated for mitochondria-targeted antioxidants is the Nrf2-ARE pathway .
-
Mechanism: this compound reduces mitochondrial ROS, which in turn can lead to the stabilization and nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant and cytoprotective genes, including superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx).[5]
Non-Targeted Vitamin E: Broader Cellular Protection with Specific Signaling Modulation
Non-targeted vitamin E, particularly tocotrienols, exerts neuroprotective effects that extend beyond general antioxidant activity to the specific modulation of signaling cascades involved in excitotoxicity.
-
Mechanism: In response to glutamate-induced excitotoxicity, there is a rapid activation of the non-receptor tyrosine kinase c-Src. This leads to the phosphorylation and activation of 12-lipoxygenase (12-Lox), a key enzyme in a neurodegenerative pathway. Alpha-tocotrienol, at nanomolar concentrations, has been shown to inhibit the activation of c-Src, thereby preventing the downstream activation of 12-Lox and subsequent neuronal death.[3][6] Alpha-tocopherol, in contrast, does not exhibit this potent inhibitory effect at similar concentrations.[3]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and non-targeted vitamin E.
In Vitro Neuroprotection Assay against Oxidative Stress
-
Objective: To assess the cytoprotective effects of this compound and non-targeted vitamin E against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).
-
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions. Differentiate cells with retinoic acid to induce a neuronal phenotype.
-
Treatment: Pre-incubate differentiated cells with varying concentrations of this compound or different isoforms of non-targeted vitamin E (e.g., α-tocopherol, α-tocotrienol) for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined duration (e.g., 24 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells by quantifying the reduction of MTT to formazan.
-
LDH Release Assay: Quantify the release of lactate (B86563) dehydrogenase into the culture medium as an indicator of cell membrane damage and cytotoxicity.
-
-
-
Data Analysis: Compare the percentage of cell viability or cytotoxicity in treated groups to the H₂O₂-only control group.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To evaluate the ability of this compound and non-targeted vitamin E to preserve mitochondrial integrity under cellular stress.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with the compounds and the neurotoxic stimulus (e.g., paclitaxel, H₂O₂) as described above.
-
Staining: Incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner (e.g., TMRM or JC-1).
-
Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells and cells exposed to the toxin alone.
Western Blot for c-Src Phosphorylation
-
Objective: To determine the effect of non-targeted vitamin E (specifically α-tocotrienol) on the activation of c-Src in response to glutamate.
-
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., HT4) and pre-treat with α-tocotrienol before challenging with glutamate for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of c-Src (e.g., phospho-c-Src Tyr416) and a primary antibody for total c-Src as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and an enhanced chemiluminescence (ECL) substrate for detection.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated c-Src relative to the total c-Src.
References
- 1. Characterization of the potent neuroprotective properties of the natural vitamin E α-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoVitE, a mitochondria-targeted antioxidant, limits paclitaxel-induced oxidative stress and mitochondrial damage in vitro, and paclitaxel-induced mechanical hypersensitivity in a rat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]
A Comparative Guide to Assessing Mitochondrial Membrane Potential: A Focus on MitoE10 and Existing Alternatives
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and metabolic function. A variety of fluorescent probes are available to researchers for this purpose, each with distinct characteristics. This guide provides an objective comparison of a novel investigational probe, MitoE10, with established alternatives: JC-1, JC-10, TMRM, and TMRE. The information is intended to assist researchers in selecting the most appropriate tool for their experimental needs.
Performance Comparison of Mitochondrial Membrane Potential Probes
The selection of a suitable fluorescent probe for measuring ΔΨm is contingent on the specific experimental design, cell type, and available instrumentation. The following table summarizes the key characteristics of this compound (hypothetical, based on desirable characteristics for a next-generation probe) and currently available probes.
| Feature | This compound (Hypothetical) | JC-1 | JC-10 | TMRM (Tetramethylrhodamine, Methyl Ester) | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Mechanism of Action | Ratiometric, potential-dependent accumulation in mitochondria | Ratiometric, forms J-aggregates (red) in healthy mitochondria with high ΔΨm and exists as monomers (green) in the cytoplasm of apoptotic cells with low ΔΨm.[1][2] | Ratiometric, improved water-soluble version of JC-1 with similar mechanism.[3][4][5] | Nernstian, accumulates in mitochondria based on the negative membrane potential.[2][6][7] | Nernstian, similar to TMRM but slightly more hydrophobic.[2][4] |
| Signal Type | Ratiometric (dual emission) | Ratiometric (red/green fluorescence shift)[1][2] | Ratiometric (red/green fluorescence shift)[3][4][5] | Single wavelength intensity measurement | Single wavelength intensity measurement |
| Water Solubility | High | Poor, can form aggregates in aqueous solutions[3] | High, improved solubility over JC-1[3][4][5] | Moderate | Moderate |
| Photostability | High | Moderate | Moderate | Moderate | Moderate |
| Cytotoxicity | Low | Can be cytotoxic at higher concentrations | Lower cytotoxicity than JC-1 | Low[4] | Low[4] |
| Instrumentation | Fluorescence microscope, flow cytometer, plate reader | Fluorescence microscope, flow cytometer, plate reader[3][4] | Fluorescence microscope, flow cytometer, plate reader[3][4][5] | Fluorescence microscope, flow cytometer, plate reader[4][7] | Fluorescence microscope, flow cytometer, plate reader |
| Advantages | High signal-to-noise ratio, excellent photostability, low cytotoxicity, suitable for long-term imaging | Ratiometric nature provides an internal control, widely used and well-documented | Improved water solubility and higher sensitivity compared to JC-1.[3][4][5] | Good for quantitative measurements of ΔΨm[7] | Brighter signal than TMRM.[2] |
| Disadvantages | Investigational, limited comparative data | Poor water solubility, potential for artifacts due to aggregation, can be toxic to cells[3] | - | Not ratiometric, requires careful controls for dye concentration and cell number | Not ratiometric, slightly more hydrophobic which may affect mitochondrial loading |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the established probes.
JC-10 Staining Protocol for Mitochondrial Membrane Potential
-
Cell Preparation: Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture overnight to allow for attachment.
-
Reagent Preparation: Prepare a 10 μM working solution of JC-10 in 1X HBSS with 20 mM HEPES.
-
Cell Staining: Remove the culture medium and add the JC-10 working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30 minutes.
-
Washing: Gently wash the cells twice with an appropriate buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe cells under a fluorescence microscope using filters for green (monomers, Ex/Em ~485/530 nm) and red (J-aggregates, Ex/Em ~540/590 nm) fluorescence.[3][4]
-
Flow Cytometry: Analyze cells using a flow cytometer with 488 nm excitation, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[3]
-
Plate Reader: Measure fluorescence intensity using a microplate reader at Ex/Em = 490/525 nm for monomers and 540/590 nm for J-aggregates.[4]
-
TMRM/TMRE Staining Protocol for Mitochondrial Membrane Potential
-
Cell Preparation: Plate cells as described for the JC-10 protocol.
-
Reagent Preparation: Prepare a working solution of TMRM or TMRE at a final concentration of 20-100 nM in a suitable buffer or culture medium.
-
Cell Staining: Remove the culture medium and add the TMRM/TMRE working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes.
-
Washing (Optional): Washing is generally not recommended as these dyes are used in a continuous presence mode.
-
Analysis:
-
Fluorescence Microscopy/Plate Reader: Measure fluorescence intensity using appropriate filters for rhodamine (Ex/Em ~548/573 nm for TMRM, ~549/574 nm for TMRE).[2]
-
Flow Cytometry: Analyze cells using a flow cytometer with appropriate laser and emission filters.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using the DOT language, depict a generalized workflow for assessing mitochondrial membrane potential and the central role of ΔΨm in cellular health.
Caption: Experimental workflow for measuring mitochondrial membrane potential.
Caption: Role of mitochondrial membrane potential in apoptosis.
Conclusion
The accurate measurement of mitochondrial membrane potential is fundamental to many areas of biological research. While established probes like JC-1, JC-10, TMRM, and TMRE provide reliable methods for this assessment, the ideal characteristics of a novel probe such as this compound—including high water solubility, enhanced photostability, and low cytotoxicity—would offer significant advantages for sensitive and long-term studies. Researchers should carefully consider the specific requirements of their experimental system when selecting the most appropriate fluorescent probe. This guide provides a framework for making an informed decision, ensuring the generation of robust and meaningful data in the study of mitochondrial function.
References
- 1. JC-1 and JC-10 – Mitochondrial Membrane Potential Probes - Chemodex [chemodex.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. stratech.co.uk [stratech.co.uk]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Differences in Mitochondrial Membrane Potential Identify Distinct Populations of Human Cardiac Mesenchymal Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Mitochondria-Targeted Antioxidants: Evaluating MitoE10's Efficacy in Reducing Mitochondrial ROS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the efficacy of MitoE10 and other mitochondria-targeted antioxidants in mitigating mitochondrial reactive oxygen species (ROS). We present a comparative summary of their performance, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to inform research and development decisions.
Quantitative Data Summary
The following tables summarize the quantitative effects of various mitochondria-targeted antioxidants on mitochondrial ROS levels and related markers of mitochondrial health. It is important to note that direct comparative data for this compound is limited in the available scientific literature. Therefore, data for its close structural analog, MitoE2, is presented as a proxy.
Table 1: Comparison of Mitochondrial Superoxide (B77818) Reduction
| Antioxidant | Concentration | Cell Type/Model | Assay | % Reduction in Mitochondrial Superoxide (relative to control) | Reference |
| MitoE2 (proxy for this compound) | 500 nM | NGF-deprived sympathetic neurons | MitoSOX Red | No significant reduction | [1] |
| MitoQ10 | 500 nM | NGF-deprived sympathetic neurons | MitoSOX Red | ~75% | [1] |
| MitoQ | 1 µM | NRK cells (cold storage) | MitoSOX Red | Statistically significant reduction (exact % not specified) | [2] |
| MitoTEMPO | 25 nM | B16-F0 melanoma cells | Not specified | Statistically significant reduction (exact % not specified) | [3] |
Table 2: Comparison of Effects on Mitochondrial Membrane Potential and Metabolic Activity in a Sepsis Model
| Antioxidant | Concentration | Cell Type/Model | Parameter Measured | Outcome | Reference |
| MitoVitE | Not specified | Human endothelial cells (LPS/PepG treated) | Mitochondrial Membrane Potential | Prevented loss of membrane potential | [4] |
| Trolox | Not specified | Human endothelial cells (LPS/PepG treated) | Mitochondrial Membrane Potential | Did not prevent loss of membrane potential | [4] |
| α-Tocopherol | Not specified | Human endothelial cells (LPS/PepG treated) | Mitochondrial Membrane Potential | Worsened loss of membrane potential | [4] |
| MitoVitE | Not specified | Human endothelial cells (LPS/PepG treated) | Metabolic Activity | Ameliorated loss of metabolic activity | [4] |
| Trolox | Not specified | Human endothelial cells (LPS/PepG treated) | Metabolic Activity | Ameliorated loss of metabolic activity | [4] |
| α-Tocopherol | Not specified | Human endothelial cells (LPS/PepG treated) | Metabolic Activity | Ameliorated loss of metabolic activity | [4] |
Experimental Protocols
A core methodology for quantifying mitochondrial superoxide is the use of the fluorescent probe MitoSOX Red.
Protocol: Measurement of Mitochondrial Superoxide using MitoSOX Red and Flow Cytometry
This protocol is adapted from methodologies described in various studies for the detection of mitochondrial superoxide in live cells.[5]
Materials:
-
MitoSOX Red reagent (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of MitoSOX Red by dissolving it in DMSO to a concentration of 5 mM. Store at -20°C, protected from light. On the day of the experiment, prepare a fresh working solution by diluting the stock solution in warm cell culture medium to a final concentration of 2.5 to 5 µM.
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells and resuspend them in fresh, pre-warmed cell culture medium.
-
Staining: Add the MitoSOX Red working solution to the cell suspension and incubate for 10-30 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, centrifuge the cells and wash them twice with warm PBS to remove any excess probe.
-
Resuspension: Resuspend the washed cells in fresh PBS for flow cytometry analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer equipped with a laser for excitation at approximately 510 nm and an emission filter for detection at around 580 nm.
-
Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal in the cell population. An increase in fluorescence intensity corresponds to a higher level of mitochondrial superoxide.
Signaling Pathways and Mechanisms
The following diagrams illustrate key pathways and experimental workflows relevant to the study of mitochondrial ROS and the action of antioxidants like this compound.
Caption: Mitochondrial ROS Production Pathway.
Caption: Mechanism of TPP+-based Antioxidants.
Caption: General Experimental Workflow.
References
Unraveling the Neuroprotective Potential of MitoE10: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of MitoE10, a mitochondria-targeted vitamin E derivative, against other therapeutic alternatives. The following sections present a comprehensive overview of its performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential in preclinical and clinical development.
Mitochondrial dysfunction is a key pathological feature in a wide range of neurodegenerative diseases and acute brain injuries. The resulting increase in oxidative stress within these vital organelles leads to neuronal damage and death. This compound (Mito-Vitamin E), a derivative of α-tocopherol engineered to accumulate within mitochondria, has emerged as a promising neuroprotective agent. By delivering the antioxidant power of vitamin E directly to the site of free radical production, this compound aims to mitigate oxidative damage more effectively than non-targeted antioxidants. This guide will delve into the experimental evidence validating the neuroprotective effects of this compound and compare its efficacy with other relevant compounds.
Comparative Efficacy of Neuroprotective Agents
To provide a clear comparison, this guide focuses on the performance of this compound alongside another prominent mitochondria-targeted antioxidant, MitoQ, and a clinically approved non-targeted antioxidant, Edaravone. The data presented below is a synthesis of findings from various preclinical studies in disease models of neurodegeneration and ischemic stroke.
| Compound | Disease Model | Key Efficacy Endpoints | Outcome |
| This compound (MitoVit E) | Perinatal Hypoxia-Ischemia (Rat) | Neuronal survival in the striatum | Not significantly neuroprotective at lower doses; neurotoxic at higher doses.[1] |
| High-Fat Diet-Induced Oxidative Stress (Mouse) | Subsarcolemmal mitochondrial density, plasma SOD activity, urinary isoprostane concentration | Increased mitochondrial density and antioxidant activity; reduced systemic oxidative stress.[2] | |
| MitoQ | Parkinson's Disease (MPTP mouse model) | Dopaminergic neuron survival, striatal dopamine (B1211576) levels, motor function | Protected against loss of dopaminergic neurons and dopamine; reversed motor deficits.[3] |
| Alzheimer's Disease (3xTg-AD mouse model) | Cognitive function (Morris water maze), Aβ42 levels, oxidative stress markers | Prevented cognitive deficits, reduced Aβ42 accumulation, and decreased oxidative stress. | |
| Amyotrophic Lateral Sclerosis (SOD1(G93A) mouse model) | Lifespan, motor function, mitochondrial function, neuromuscular junction integrity | Prolonged lifespan, improved hindlimb strength, slowed decline of mitochondrial function, and recovered neuromuscular junctions.[4] | |
| Edaravone | Ischemic Stroke (various models) | Infarct volume, neurological deficit scores, oxidative stress markers | Reduces infarct volume and improves neurological outcomes by scavenging free radicals.[5] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of mitochondria-targeted antioxidants like this compound and MitoQ are primarily attributed to their ability to interrupt the vicious cycle of mitochondrial oxidative stress. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies cited.
Assessment of Neuroprotection in a Perinatal Hypoxia-Ischemia Model
-
Animal Model: Neonatal Sprague-Dawley rats undergo unilateral carotid artery ligation followed by exposure to hypoxia.
-
Drug Administration: this compound (MitoVit E) is continuously infused into the striatum before, during, and after the hypoxic-ischemic insult at various concentrations.
-
Outcome Measures:
-
Histology: Brains are sectioned and stained to assess the extent of neuronal loss in the striatum.
-
Stereology: Unbiased stereological methods are used to quantify the number of surviving neurons.
-
Evaluation of Antioxidant Effects in a Mouse Model of Systemic Oxidative Stress
-
Animal Model: Mice are fed a high-fat diet to induce oxidative stress, followed by a switch to a low- or medium-fat diet.
-
Drug Administration: this compound (MitoVit E) is administered orally every other day.
-
Outcome Measures:
-
Mitochondrial Analysis: Mitochondrial density and size in muscle tissue are assessed using electron microscopy.
-
Biochemical Assays: Plasma superoxide (B77818) dismutase (SOD) activity and urinary isoprostane levels are measured as markers of antioxidant capacity and oxidative stress, respectively.
-
Workflow for Assessing Neuroprotective Efficacy in a Parkinson's Disease Model
Conclusion
The available evidence suggests that mitochondria-targeted antioxidants, in principle, offer a promising strategy for combating neurodegenerative diseases and acute brain injuries. While studies on MitoQ have shown consistent neuroprotective effects across various disease models, the data for this compound (MitoVit E) is more equivocal, with one study showing a lack of efficacy and potential for toxicity at higher doses in a model of perinatal hypoxia-ischemia, while another demonstrated positive effects on mitochondrial health and systemic oxidative stress.
This discrepancy highlights the importance of dose-response studies and the selection of appropriate disease models for evaluating neuroprotective agents. Further research is warranted to fully elucidate the therapeutic window and optimal indications for this compound. In contrast, the broader and more robust preclinical data for MitoQ positions it as a more extensively validated compound in this class for neuroprotective applications. Edaravone remains a clinically relevant benchmark as a non-targeted antioxidant. The continued investigation and comparison of these and other novel neuroprotective agents will be critical for advancing the treatment of devastating neurological disorders.
References
- 1. Effect of the mitochondrial antioxidant, Mito Vitamin E, on hypoxic-ischemic striatal injury in neonatal rats: a dose-response and stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a mitochondria-targeted vitamin E derivative on mitochondrial alteration and systemic oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the mitochondria-targeted antioxidant MitoQ in a model of inherited amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Antioxidant Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mitochondrial Localization of MitoE10: A Comparative Guide to Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard imaging techniques to confirm the mitochondrial localization of the novel antioxidant, MitoE10. We offer a detailed overview of experimental protocols and present supporting data in a clear, comparative format to aid in the selection of the most appropriate method for your research needs.
This compound is a derivative of vitamin E, engineered to specifically target mitochondria. This is achieved by attaching the antioxidant chroman moiety of vitamin E to a lipophilic triphenylphosphonium (TPP+) cation via an alkyl linker.[1] The large positive charge of the TPP+ cation drives its accumulation within the mitochondrial matrix, which has a significant negative membrane potential. This targeted delivery enhances the antioxidant's efficacy by concentrating it at a primary site of reactive oxygen species (ROS) production.
While the design of this compound strongly predicts its mitochondrial localization, experimental verification is crucial. This guide compares three widely used imaging techniques to confirm the subcellular location of molecules like this compound:
-
Co-localization with Mitochondria-Specific Dyes: A straightforward and common method using commercially available fluorescent dyes that selectively accumulate in mitochondria.
-
Co-localization with Genetically Encoded Mitochondrial Markers: A more sophisticated approach that uses fluorescent proteins targeted to mitochondria, offering high specificity.
-
Immunofluorescence (IF) Staining: A versatile technique that can be used to detect the molecule of interest, provided a specific antibody is available, and co-localize it with a mitochondrial marker protein.
Comparative Analysis of Imaging Techniques
The following table summarizes the key characteristics of the three imaging techniques for confirming the mitochondrial localization of this compound.
| Feature | Co-localization with Mito-Dyes | Co-localization with GFP-Mito | Immunofluorescence (IF) |
| Principle | Simultaneous staining with this compound (or a fluorescent analog) and a mitochondria-specific dye (e.g., MitoTracker). | Transfection of cells with a plasmid encoding a fluorescent protein (e.g., GFP) fused to a mitochondrial targeting sequence. Subsequent incubation with this compound. | Fixation and permeabilization of cells, followed by incubation with a primary antibody against a mitochondrial marker and a fluorescently labeled secondary antibody. |
| Cell Type | Live or fixed cells. | Live cells. | Fixed cells. |
| Specificity | Dependent on the dye's specificity for mitochondria.[2][3] | High, as it relies on a specific mitochondrial targeting sequence.[4] | High, dependent on the primary antibody's specificity for the mitochondrial marker.[5] |
| Signal-to-Noise | Can be variable; some dyes may have off-target effects or background fluorescence.[2] | Generally high, with low background fluorescence. | Can be high, but dependent on antibody quality and blocking efficiency. |
| Complexity | Relatively simple and quick to perform. | More complex, requires cell transfection and expression of the fluorescent protein. | Multi-step protocol involving fixation, permeabilization, and antibody incubations. |
| Potential for Artifacts | Dye phototoxicity and potential to alter mitochondrial function.[3] | Overexpression of the fluorescent protein could potentially alter mitochondrial morphology or function. | Fixation and permeabilization can alter cell morphology and antigen accessibility.[6] |
Experimental Protocols
Below are detailed protocols for the three key imaging techniques.
Co-localization with MitoTracker™ Red CMXRos
This protocol describes how to co-localize a fluorescent analog of this compound with MitoTracker™ Red CMXRos, a red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent upon membrane potential.[2]
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent analog of this compound
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
Culture medium
-
Confocal microscope
Procedure:
-
Culture cells to 70-80% confluency on glass-bottom dishes suitable for imaging.
-
Prepare a stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO.
-
Dilute the MitoTracker™ stock solution in pre-warmed culture medium to a final concentration of 100-500 nM.
-
Incubate the cells with the MitoTracker™-containing medium for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium.
-
Add the fluorescent analog of this compound to the cells at the desired concentration and incubate for the appropriate time.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the this compound analog and MitoTracker™ Red CMXRos.
-
Analyze the images for co-localization of the two fluorescent signals.
Co-localization with a Genetically Encoded Mitochondrial Marker (mito-GFP)
This method involves transfecting cells with a plasmid that expresses a green fluorescent protein (GFP) targeted to the mitochondria.[4]
Materials:
-
Live cells cultured on glass-bottom dishes
-
Plasmid encoding a mitochondria-targeted GFP (e.g., pEGFP-N1-Mito)
-
Transfection reagent (e.g., Lipofectamine™)
-
This compound
-
Culture medium
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and grow to 50-70% confluency.
-
Transfect the cells with the mito-GFP plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow 24-48 hours for the expression of the mito-GFP protein.
-
Incubate the transfected cells with this compound at the desired concentration and for the appropriate duration. (Assuming this compound is fluorescent or a fluorescent derivative is used).
-
Wash the cells with pre-warmed culture medium.
-
Image the cells using a confocal microscope with excitation and emission wavelengths suitable for GFP and the fluorescent this compound analog.
-
Analyze the co-localization between the GFP signal (mitochondria) and the this compound signal.
Immunofluorescence (IF) for a Mitochondrial Marker
This protocol is for fixed cells and uses an antibody to label a specific mitochondrial protein, such as TOM20 (a subunit of the translocase of the outer mitochondrial membrane).
Materials:
-
Cells cultured on coverslips
-
This compound (or a tagged version for which an antibody is available)
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Incubate cells with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton™ X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (e.g., anti-TOM20) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (and an antibody against tagged-MitoE10 if applicable) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for the described imaging techniques.
Caption: Workflow for co-localization with a mitochondrial dye.
Caption: Workflow for co-localization with a genetically encoded marker.
Caption: Workflow for immunofluorescence staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Approaches to Study Mitochondrial Localization and Function of a Nuclear Cell Cycle Kinase, Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Mitochondria-Targeted Neuroprotective Agents in Primary Neurons
Introduction
While specific data on a compound designated "MitoE10" is not available in the current scientific literature, this guide provides a comparative framework for evaluating mitochondria-targeted neuroprotective agents, using the well-characterized compounds MitoQ and SS-31 (Elamipretide) as exemplary alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the validation of therapeutic candidates targeting mitochondrial dysfunction in neurons. The methodologies and comparative data presented herein offer a blueprint for the assessment of novel compounds like this compound.
The central hypothesis behind the development of these agents is that mitigating mitochondrial dysfunction, a common feature in many neurodegenerative diseases, can prevent or slow neuronal death.[1][2] Both MitoQ and SS-31 are designed to accumulate in mitochondria and counteract oxidative stress, but they do so via different mechanisms.
Mechanism of Action and Comparative Efficacy
Mitochondrial dysfunction in neurons is characterized by increased production of reactive oxygen species (ROS), impaired ATP synthesis, and the initiation of apoptotic pathways.[3] Mitochondria-targeted antioxidants aim to interrupt these pathological processes at their source.
-
MitoQ (Mitoquinone mesylate): MitoQ is a derivative of the antioxidant ubiquinone, covalently attached to a lipophilic triphenylphosphonium (TPP) cation. This TPP cation facilitates the accumulation of MitoQ within the mitochondria, driven by the mitochondrial membrane potential. Once inside, the ubiquinone moiety is reduced by the electron transport chain to its active antioxidant form, ubiquinol, which then scavenges ROS, particularly superoxide.
-
SS-31 (Elamipretide): SS-31 is a small, water-soluble tetrapeptide (D-Arg-Dmt-Lys-Phe-NH2) that selectively localizes to the inner mitochondrial membrane.[3] It is thought to interact with cardiolipin (B10847521), a phospholipid unique to the inner mitochondrial membrane, which is crucial for the optimal functioning of the electron transport chain. By binding to cardiolipin, SS-31 is believed to protect it from peroxidation, thereby preserving the architecture of the mitochondrial cristae and the efficiency of oxidative phosphorylation.[3][4] This interaction helps to reduce ROS production and improve ATP synthesis.[4]
The following Graphviz diagram illustrates the proposed signaling pathway for mitochondrial-targeted neuroprotection.
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Mitochondria-targeted peptide SS-31 attenuates renal injury via an antioxidant effect in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving mitochondrial function with SS-31 reverses age-related redox stress and improves exercise tolerance in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
comparing the pharmacokinetic profiles of MitoE10 and MitoQ
A comprehensive analysis of the available pharmacokinetic data for the mitochondria-targeted antioxidants, MitoE10 and MitoQ, designed for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent mitochondria-targeted antioxidants, this compound and MitoQ. While both molecules are designed to accumulate in the mitochondria to exert their protective effects against oxidative stress, a thorough review of the current scientific literature reveals a significant disparity in the available pharmacokinetic data. This report summarizes the existing data, outlines relevant experimental protocols, and visualizes key signaling pathways associated with the better-characterized compound, MitoQ.
Executive Summary
A direct quantitative comparison of the pharmacokinetic profiles of this compound and MitoQ is currently challenging due to a notable lack of publicly available data for this compound. Extensive searches for the absorption, distribution, metabolism, and excretion (ADME) properties of this compound did not yield specific quantitative parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t½), or area under the curve (AUC).
In contrast, MitoQ has been more extensively studied, with several in vivo and clinical studies providing insights into its pharmacokinetic behavior. This guide presents the available quantitative data for MitoQ, along with detailed experimental methodologies and relevant signaling pathways.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for MitoQ. No comparable data was found for this compound.
| Parameter | MitoQ | This compound | Species | Dose | Route of Administration | Source |
| Cmax | 33.15 ng/mL | Data Not Available | Rat | 1 mg/kg | Oral | [1] |
| Tmax | 1 hour | Data Not Available | Rat | 1 mg/kg | Oral | [1] |
| Half-life (t½) | 4 hours (in kidney) | Data Not Available | Rat | 2.8 mg/kg | Intravenous | [2] |
| AUC | Data Not Available | Data Not Available | - | - | - | - |
Note: The provided half-life for MitoQ is specific to the kidney tissue after intravenous administration and may not represent the plasma half-life. Further comprehensive studies are needed to establish a complete pharmacokinetic profile for MitoQ across different species and routes of administration.
Experimental Protocols
In Vivo Administration of MitoQ in Rodent Models
Oral Administration in Mice:
A common method for oral administration of MitoQ in mice involves dissolving it in their drinking water.
-
Vehicle: Drinking water.
-
Concentration: 500 µM MitoQ. For long-term studies, the concentration may be reduced to 250 µM if initial adverse effects like reduced food and water intake are observed.
-
Administration: Provided ad libitum as the sole source of drinking water. The water containing MitoQ should be prepared fresh regularly.
-
Monitoring: Body weight, food, and water intake are monitored regularly.[3][4]
Intravenous Administration in Rats:
For direct systemic administration, MitoQ can be administered intravenously.
-
Vehicle: 0.9% saline.
-
Dose: 2.8 mg/kg body weight.
-
Administration: Injected via the tail vein at a controlled rate (e.g., 20 µL/s).[2]
Quantification of MitoQ in Plasma by LC-MS/MS
The concentration of MitoQ in plasma samples is typically determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile.
-
Internal Standard: A deuterated version of MitoQ (d3-MitoQ) is commonly used as an internal standard to ensure accuracy and precision.
-
Chromatography: Reversed-phase liquid chromatography is employed to separate MitoQ from other plasma components. A gradient elution with a mobile phase consisting of acetonitrile, water, and formic acid is typically used.
-
Mass Spectrometry: Detection and quantification are performed using a mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used to specifically detect the transition of the parent MitoQ ion to a specific product ion.[1]
Signaling Pathways
MitoQ has been shown to exert its protective effects by modulating key signaling pathways involved in the cellular antioxidant response and mitochondrial homeostasis.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary mechanism by which cells combat oxidative stress. MitoQ has been demonstrated to activate this pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.
Caption: Nrf2-ARE Signaling Pathway Activation by MitoQ.
Sirt3 Signaling in Mitochondrial Homeostasis
Sirtuin 3 (SIRT3) is a key mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial function and homeostasis. It regulates the activity of numerous mitochondrial proteins involved in metabolism and oxidative stress response.
Caption: SIRT3-Mediated Mitochondrial Homeostasis.
Conclusion
This guide highlights the current state of knowledge regarding the pharmacokinetic profiles of this compound and MitoQ. While MitoQ has been the subject of several studies providing some pharmacokinetic data and mechanistic insights, there is a clear and significant gap in the literature concerning the ADME properties of this compound. For a comprehensive and direct comparison, further research, particularly generating quantitative pharmacokinetic data for this compound, is imperative. The provided experimental protocols and signaling pathway diagrams for MitoQ can serve as a valuable resource for researchers in the field of mitochondrial medicine and antioxidant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria‐targeted antioxidant MitoQ reduced renal damage caused by ischemia‐reperfusion injury in rodent kidneys: Longitudinal observations of T 2‐weighted imaging and dynamic contrast‐enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of long-term oral administration of the mitochondria-targeted antioxidant MitoQ to wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Landscape of Mitochondrial Superoxide Detection: A Comparative Guide
An Important Clarification on MitoE10
Initial searches for "this compound" reveal it is a mitochondria-targeted antioxidant, not a fluorescent probe for detecting mitochondrial superoxide (B77818). Structurally, it is a triphenylphosphonium cation linked to the antioxidant chroman moiety of vitamin E. Its primary function is to prevent oxidative damage, such as lipid peroxidation, within the mitochondria. Therefore, assessing its "specificity for mitochondrial superoxide" in a detection context is not applicable.
This guide will instead focus on providing a comprehensive comparison of established and emerging methods for the detection of mitochondrial superoxide, a key reactive oxygen species (ROS) implicated in numerous physiological and pathological processes. We will use the widely-cited fluorescent probe, MitoSOX Red , as a central point of comparison against other methodologies.
Introduction to Mitochondrial Superoxide Detection
Mitochondria are the primary sites of cellular respiration and, consequently, a major source of ROS. The one-electron reduction of molecular oxygen during electron transport can lead to the formation of superoxide (O₂⁻•). While essential for cellular signaling at low concentrations, excessive mitochondrial superoxide can inflict significant damage to proteins, lipids, and DNA, contributing to a range of diseases. Accurate and specific detection of mitochondrial superoxide is therefore crucial for researchers in various fields, from basic science to drug development.
This guide provides a comparative overview of the most common methods for detecting mitochondrial superoxide, with a focus on their specificity, advantages, and limitations.
Comparison of Mitochondrial Superoxide Detection Methods
Here, we compare the performance of various methods for detecting mitochondrial superoxide. The ideal method should be highly specific for superoxide, sensitive enough to detect physiological changes, and should not introduce artifacts.
| Method | Principle | Advantages | Limitations | Typical Working Concentration | Excitation/Emission (nm) |
| MitoSOX Red | A hydroethidine-based fluorescent probe that is selectively targeted to the mitochondria. It is oxidized by superoxide to produce a fluorescent product. | - Live-cell compatible- Commercially available and widely used- Can be used in fluorescence microscopy and flow cytometry[1][2] | - Can be oxidized by other ROS and RNS, leading to non-specific fluorescence[3]- The primary oxidation product, 2-hydroxy-mito-ethidium (2-OH-Mito-E⁺), is specific to superoxide, but its fluorescence overlaps with the non-specific product, mito-ethidium (Mito-E⁺)[4][5]- High concentrations can be cytotoxic and may lead to probe accumulation outside the mitochondria[3][4][6] | 1-5 µM[6] | 510/580 (for the oxidized product). For more specific detection of the superoxide product, excitation at ~400 nm is recommended. |
| MitoNeoD | A mitochondria-targeted superoxide probe with modifications to prevent DNA intercalation and a carbon-deuterium bond to enhance selectivity for superoxide.[7][8][9] | - Higher selectivity for superoxide compared to MitoSOX Red[7][9]- Reduced DNA intercalation, minimizing artifacts[7][8][9]- Can be used for both fluorescence detection and mass spectrometry-based quantification[7][9] | - Less widely used and commercially available compared to MitoSOX Red | Not widely established, but likely in the low micromolar range. | Not specified in the provided results. |
| HPLC-based Detection | High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the specific superoxide oxidation product of probes like MitoSOX Red (2-OH-Mito-E⁺) from non-specific oxidation products.[10][11][12][13] | - Highly specific for superoxide, as it directly measures the superoxide-specific product[4][10]- Provides quantitative data[10][11] | - Requires cell lysis, so not suitable for live-cell imaging- Technically demanding and requires specialized equipment- Lower throughput compared to fluorescence microscopy or flow cytometry | N/A | N/A |
| Genetically Encoded Sensors (e.g., mito-roGFP) | Genetically encoded fluorescent proteins that are targeted to the mitochondria and change their fluorescent properties in response to changes in the mitochondrial redox state.[14][15][16] | - Highly specific to the mitochondrial matrix- Allows for real-time, dynamic measurements in living cells and organisms[14]- Ratiometric measurements can provide more quantitative data and are less prone to artifacts related to probe concentration[14] | - Requires genetic modification of the cells or organism- May not directly measure superoxide, but rather the overall redox state | N/A | Varies depending on the specific sensor. For roGFP2, dual excitation at ~405 nm and ~488 nm is used.[17] |
Experimental Protocols
General Protocol for Mitochondrial Superoxide Detection using MitoSOX Red
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with a warm buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
-
MitoSOX Red Loading:
-
Prepare a fresh working solution of MitoSOX Red in a warm buffer at a final concentration of 1-5 µM. It is crucial to use the lowest effective concentration to minimize off-target effects.[6]
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently wash the cells two to three times with a warm buffer to remove the excess probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope or flow cytometer.
-
For fluorescence microscopy, use an excitation wavelength of ~510 nm and collect emission at ~580 nm. For more specific detection of the superoxide-specific product, consider using an excitation wavelength of ~400 nm if your system allows.[18]
-
For flow cytometry, the signal is typically collected in the PE channel.
-
-
Controls:
-
Positive Control: Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A or Rotenone.
-
Negative Control: Pre-incubate cells with a superoxide scavenger, such as a superoxide dismutase (SOD) mimetic, before adding MitoSOX Red.
-
HPLC-based Quantification of 2-OH-Mito-E⁺
This is a more advanced technique that provides a more accurate quantification of mitochondrial superoxide.
-
Cell Treatment and Probe Loading:
-
Treat cells with the experimental compounds and load with MitoSOX Red as described above.
-
-
Cell Lysis:
-
After washing, lyse the cells using a suitable lysis buffer.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant and prepare it for HPLC analysis, which may involve protein precipitation and filtration.
-
-
HPLC Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and a fluorescence detector.
-
Separate the different oxidation products of MitoSOX Red using an appropriate mobile phase gradient.
-
Quantify the peak corresponding to 2-OH-Mito-E⁺ by comparing it to a standard curve.
-
Visualizing the Mechanisms and Workflows
Mechanism of MitoSOX Red Oxidation
Caption: Oxidation pathways of MitoSOX Red.
General Experimental Workflow for Mitochondrial Superoxide Detection
Caption: A generalized workflow for detecting mitochondrial superoxide.
Conclusion
The accurate detection of mitochondrial superoxide is a challenging but essential task in many areas of biomedical research. While fluorescent probes like MitoSOX Red are widely used due to their convenience, researchers must be aware of their limitations, particularly regarding specificity. For more rigorous and quantitative studies, coupling fluorescence-based methods with more specific techniques like HPLC is highly recommended. The development of newer probes like MitoNeoD and the increasing use of genetically encoded sensors offer promising avenues for more precise and reliable measurement of mitochondrial superoxide in the future. The choice of method should be carefully considered based on the specific research question, the experimental model, and the available resources.
References
- 1. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MitoSOX | AAT Bioquest [aatbio.com]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MitoNeoD: A Mitochondria-Targeted Superoxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 10. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genetically encoded redox sensor identifies the role of ROS in degenerative and mitochondrial disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically encoded redox sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring Mitochondrial ROS in Mammalian Cells with a Genetically Encoded Protein Sensor [bio-protocol.org]
- 17. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
Delving into the Therapeutic Potential of MitoE10 (MitoVitE) in Preclinical Settings: A Comparative Guide
An Objective Analysis of a Mitochondria-Targeted Antioxidant for Researchers and Drug Development Professionals
In the landscape of therapies targeting mitochondrial dysfunction, a condition implicated in a wide array of pathologies including neurodegenerative diseases and chemotherapy-induced peripheral neuropathy, mitochondria-targeted antioxidants have emerged as a promising strategy. This guide provides a comparative analysis of MitoE10, a derivative of the more extensively studied MitoVitE, against other key mitochondria-targeted antioxidants. Due to the limited specific data on "this compound," this comparison will proceed with the well-documented MitoVitE as its representative, a mitochondria-targeted derivative of vitamin E.
This guide will objectively present available preclinical data to delineate the therapeutic window of MitoVitE, comparing its performance with alternative compounds, MitoQ and SkQ1. Detailed experimental methodologies and signaling pathways are provided to aid researchers in their evaluation of these compounds for future therapeutic development.
Performance Comparison in Preclinical Models
The therapeutic efficacy of MitoVitE has been notably demonstrated in a preclinical rat model of paclitaxel-induced peripheral neuropathy, a debilitating side effect of chemotherapy. In this model, MitoVitE was shown to ameliorate mechanical hypersensitivity, a key symptom of neuropathic pain. The following tables summarize the quantitative data from this study and compare it with data from studies on MitoQ and SkQ1 in similar or relevant preclinical models.
Table 1: Efficacy of MitoVitE in a Rat Model of Paclitaxel-Induced Neuropathic Pain
| Treatment Group | Dose | Outcome Measure | Result |
| Paclitaxel (B517696) + Vehicle | - | Mechanical Withdrawal Threshold (AUC) | 110 (5) |
| Paclitaxel + MitoVitE | 2 mg/kg/day | Mechanical Withdrawal Threshold (AUC) | 145 (10) |
| Paclitaxel + Duloxetine | 10 mg/kg/day | Mechanical Withdrawal Threshold (AUC) | 156 (13) |
Data presented as Mean (SD). AUC: Area Under the Curve. A higher AUC indicates a better therapeutic effect in reducing mechanical hypersensitivity.
Table 2: Comparative Efficacy of Mitochondria-Targeted Antioxidants in Neuropathy Models
| Compound | Preclinical Model | Dose | Key Efficacy Endpoint | Notable Finding |
| MitoVitE | Rat, Paclitaxel-Induced Neuropathy | 2 mg/kg/day | Mechanical Hypersensitivity | Ameliorated paclitaxel-induced mechanical hypersensitivity to a similar extent as the standard-of-care drug, duloxetine.[1][2][3][4] |
| MitoQ | Rat, Diabetic Neuropathy | 0.93 g/kg in diet | Nerve Conduction Velocity | Improved motor and sensory nerve conduction velocity in diabetic rats.[5][6] |
| SkQ1 | Rat, Accelerated Senescence (OXYS rats) | 250 nmol/kg/day | Cognitive Function & Neuropathology | Prevented synaptic and neuronal loss, decreased amyloid-beta and phosphorylated tau, and improved some cognitive abilities.[7] |
Table 3: Available In Vivo Dose-Ranging and Safety Data
| Compound | Preclinical Model | Doses Tested | Key Findings |
| MitoVitE | - | - | No dedicated in vivo dose-ranging or toxicology studies were identified in the public domain. |
| MitoQ | Mouse, Traumatic Brain Injury | 2, 4, 8 mg/kg | 4 mg/kg dose showed the most significant neuroprotective effect.[8] |
| SkQ1 | Rabbit, Dry Eye Syndrome | 0.25, 2.5, 7.5, 25 µM (topical) | 25 µM induced conjunctival redness in one animal, suggesting a potential for local irritation at higher concentrations.[9] |
Mechanism of Action: Targeting Mitochondrial Oxidative Stress
MitoVitE, like other mitochondria-targeted antioxidants, is designed to accumulate within the mitochondria, the primary site of reactive oxygen species (ROS) production in the cell. Its mechanism of action centers on mitigating oxidative stress at its source.
The lipophilic triphenylphosphonium (TPP) cation attached to the vitamin E moiety allows MitoVitE to traverse cellular membranes and accumulate several-fold within the negatively charged mitochondrial matrix. Once inside, the vitamin E component acts as a potent antioxidant, neutralizing harmful ROS and protecting mitochondrial components, such as lipids, proteins, and mitochondrial DNA (mtDNA), from oxidative damage. This, in turn, helps to preserve mitochondrial function, including ATP production and membrane potential, and inhibits downstream apoptotic pathways initiated by mitochondrial dysfunction.
Caption: Mechanism of action of MitoVitE in mitigating paclitaxel-induced mitochondrial damage.
Experimental Protocols
Paclitaxel-Induced Neuropathy in Rats
A widely used preclinical model to study chemotherapy-induced peripheral neuropathy involves the administration of paclitaxel to rats.[10][11][12]
Animal Model:
-
Species: Adult male Sprague-Dawley rats.[10]
-
Housing: Housed in a controlled environment with ad libitum access to food and water.
Induction of Neuropathy:
-
Drug: Paclitaxel (clinical formulation).
-
Dosing Regimen: Intraperitoneal (i.p.) injections of paclitaxel at a dose of 2 mg/kg on four alternate days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[2][10]
Treatment Administration:
-
MitoVitE: Administered daily via i.p. injection at a dose of 2 mg/kg/day.
-
Vehicle Control: Administered daily via i.p. injection.
-
Comparator (Duloxetine): Administered daily via i.p. injection at a dose of 10 mg/kg/day.[2]
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments applied to the plantar surface of the hind paws. The paw withdrawal threshold is measured to determine sensitivity to a non-painful stimulus.
-
Testing Schedule: Behavioral testing is typically performed at baseline and at regular intervals throughout the study period.
References
- 1. researchgate.net [researchgate.net]
- 2. MitoVitE, a mitochondria-targeted antioxidant, limits paclitaxel-induced oxidative stress and mitochondrial damage in vitro, and paclitaxel-induced mechanical hypersensitivity in a rat pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 5. Effect of mitoquinone (Mito-Q) on neuropathic endpoints in an obese and type 2 diabetic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Mitoquinone (Mito-Q) on Neuropathic Endpoints in an Obese and Type 2 Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-Targeted Antioxidant SkQ1 Prevents Anesthesia-Induced Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychogenics.com [psychogenics.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Long-Term Effects of Mitochondria-Targeted Antioxidants and Other Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term effects of the mitochondria-targeted antioxidant MitoE10, using its close analogue MitoQ as a primary reference due to the limited long-term clinical data specifically on this compound, against other well-known antioxidants: Coenzyme Q10 (CoQ10), Resveratrol (B1683913), and Vitamin E. This document synthesizes available experimental data to objectively compare their performance, outlines detailed experimental methodologies from key studies, and visualizes relevant biological pathways and workflows.
Executive Summary
The targeting of antioxidants to mitochondria, the primary site of reactive oxygen species (ROS) production, represents a promising strategy to combat oxidative stress-related cellular damage. This compound, a vitamin E analogue covalently linked to a triphenylphosphonium (TPP) cation, is designed to accumulate within the mitochondria. Due to a greater body of research on the similar compound MitoQ, this guide will use data on MitoQ to infer the potential long-term effects of this compound. This comparison with established antioxidants like Coenzyme Q10, Resveratrol, and Vitamin E aims to provide a clear overview of their respective long-term efficacy and safety profiles based on current scientific evidence.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from long-term studies on MitoQ (as a proxy for this compound), Coenzyme Q10, Resveratrol, and Vitamin E.
Table 1: Long-Term Effects on Oxidative Stress and Mitochondrial Function
| Antioxidant | Study Population | Dosage | Duration | Key Findings on Oxidative Stress & Mitochondrial Function | Reference |
| MitoQ | Healthy middle-aged men (50 ± 1 y) | 20 mg/day | 6 weeks | Mildly suppressed mitochondrial net H₂O₂ levels during leak respiration. No significant impact on mitochondrial respiration or density markers. No alteration in urine F₂-isoprostanes or plasma TBARS levels. | [1] |
| Coenzyme Q10 | Healthy middle-aged men (50 ± 1 y) | 200 mg/day | 6 weeks | Mildly suppressed mitochondrial net H₂O₂ levels during leak respiration. No significant impact on mitochondrial respiration or density markers. No alteration in urine F₂-isoprostanes or plasma TBARS levels. | [1] |
| Resveratrol | Overweight/obese men | 150 mg/day | 30 days | Mimicked effects of calorie restriction, improving metabolic profile. | [2] |
| Vitamin E | High-risk individuals for AMD | 400 IU/day (dl-alpha-tocopheryl acetate) in combination | 5 years | Reduced risk of developing advanced Age-Related Macular Degeneration (AMD) by 25% as part of a combination supplement. | [3] |
| Vitamin E | Patients with vascular disease or diabetes | 400 IU/day | 7 years | No protective effect on cardiovascular events; potential increased risk of heart failure. | [4] |
Table 2: Long-Term Safety and Tolerability
| Antioxidant | Study Population | Dosage | Duration | Reported Adverse Effects | Reference |
| MitoQ | Healthy middle-aged men | 20 mg/day | 6 weeks | No significant adverse effects reported. | [1] |
| Coenzyme Q10 | General Population | Up to 1,200 mg/day | Up to 16 months | Generally well-tolerated. Some gastrointestinal symptoms (nausea, diarrhea) at doses ≥200 mg/day. | [5] |
| Resveratrol | Healthy subjects | Up to 5 g/day | Short-term | Generally well-tolerated. At doses of 2.5 g or more per day, side effects like nausea, vomiting, and diarrhea may occur. | [6] |
| Vitamin E | General Population | >400 IU/day | Long-term | Increased risk of all-cause mortality. At doses >400 IU/day, potential for increased risk of heart failure. 17% greater risk of prostate cancer in one large trial. | [4][7] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
MitoQ and Coenzyme Q10 Supplementation in Middle-Aged Men
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Twenty healthy men with an average age of 50 years.
-
Intervention: Participants were supplemented daily for six weeks with either MitoQ (20 mg) or Coenzyme Q10 (200 mg).
-
Outcome Measures:
-
Skeletal muscle biopsies: Collected before and after the supplementation period to assess mitochondrial respiration and hydrogen peroxide (H₂O₂) levels using high-resolution respirometry. Markers for mitochondrial mass and antioxidant defenses were also measured.
-
Blood and urine samples: Analyzed for markers of systemic oxidative stress, including F₂-isoprostanes (urine) and thiobarbituric acid reactive substances (TBARS) (plasma).[1]
-
Age-Related Eye Disease Study (AREDS)
-
Study Design: A large, randomized, placebo-controlled clinical trial.
-
Participants: Individuals at high risk of developing advanced age-related macular degeneration (AMD).
-
Intervention: Daily oral supplement containing Vitamin E (400 IU of dl-alpha-tocopheryl acetate), beta-carotene (B85742) (15 mg), vitamin C (500 mg), zinc (80 mg), and copper (2 mg) or a placebo.
-
Duration: 5 years.
-
Outcome Measures: The primary outcome was the development of advanced AMD, determined through photographic assessment of the retina.[3]
Resveratrol Supplementation in Overweight, Older Adults
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: 32 overweight, older adults (mean age, 73 ± 7 years).
-
Intervention: Participants were randomized to one of three groups: placebo, moderate-dose resveratrol (300 mg/day), or high-dose resveratrol (1000 mg/day) for 90 days.
-
Outcome Measures:
-
Safety: Monitored through blood chemistry values and reports of adverse events.
-
Metabolic Outcomes: Assessed changes in glucose levels.[8]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these antioxidants are mediated through various signaling pathways.
This compound/MitoQ: Targeted Mitochondrial Protection
This compound and MitoQ are designed to accumulate in the mitochondria, where they are thought to exert their antioxidant effects by neutralizing ROS at their source. This targeted approach is intended to protect mitochondrial components, such as DNA and the electron transport chain, from oxidative damage, thereby preserving mitochondrial function.
Coenzyme Q10: Bioenergetics and Antioxidant Support
Coenzyme Q10 is a vital component of the electron transport chain, essential for ATP production. It also functions as a potent antioxidant, protecting cell membranes and lipoproteins from oxidation.
Resveratrol: A Modulator of Multiple Pathways
Resveratrol is known to interact with a variety of cellular targets, including sirtuins (e.g., SIRT1), which are involved in regulating metabolism and aging. It has also been shown to influence inflammatory pathways.
Vitamin E: A Chain-Breaking Antioxidant
Vitamin E, primarily alpha-tocopherol, is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by interrupting the propagation of free radical reactions.
Experimental Workflow: Antioxidant Clinical Trials
The following diagram illustrates a generalized workflow for conducting a clinical trial to assess the long-term effects of an antioxidant supplement.
Conclusion
The available evidence suggests that while mitochondria-targeted antioxidants like MitoQ show promise in modulating mitochondrial ROS at a cellular level, robust long-term clinical data demonstrating significant health benefits in humans are still emerging. Coenzyme Q10 has a well-established role in mitochondrial bioenergetics and as an antioxidant, with some studies suggesting cardiovascular benefits with long-term use. Resveratrol demonstrates broad-spectrum effects on metabolic and inflammatory pathways, though optimal long-term dosing and efficacy in various conditions are still under investigation. Vitamin E, while a crucial nutrient and potent antioxidant, has shown mixed and sometimes contradictory results in long-term supplementation studies, with high doses potentially associated with adverse effects.
For researchers and drug development professionals, the future of antioxidant therapy may lie in more targeted approaches, such as with mitochondria-targeted compounds, and in personalized interventions based on an individual's oxidative stress status and genetic predisposition. Further large-scale, long-term clinical trials are imperative to fully elucidate the therapeutic potential and safety of these compounds.
References
- 1. MitoQ and CoQ10 supplementation mildly suppresses skeletal muscle mitochondrial hydrogen peroxide levels without impacting mitochondrial function in middle-aged men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin E - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Safety and metabolic outcomes of resveratrol supplementation in older adults: results of a twelve-week, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Downstream Effects of MitoE10 on Apoptotic Pathways
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MitoE10's performance in modulating apoptotic pathways against other mitochondrial-targeted antioxidants. The information presented is supported by experimental data to aid in the evaluation and validation of its therapeutic potential.
Executive Summary
This compound, a mitochondria-targeted derivative of vitamin E (α-tocopherol), has emerged as a significant modulator of apoptosis. Its mechanism of action is intrinsically linked to its targeted accumulation within the mitochondria, driven by its lipophilic triphenylphosphonium (TPP⁺) cation. This targeted approach allows this compound to influence key events in the intrinsic apoptotic pathway. This guide compares this compound with other well-known mitochondrial antioxidants, namely MitoQ10 (a coenzyme Q10 analog) and Mito-VES (a vitamin E succinate (B1194679) analog), focusing on their differential effects on apoptosis.
Experimental evidence suggests that while all three compounds can influence mitochondrial function and redox status, they exhibit distinct profiles in their modulation of apoptotic signaling. Key downstream effects that are compared in this guide include the regulation of mitochondrial membrane potential, the expression of Bcl-2 family proteins, and the activation of executioner caspases.
Comparative Analysis of Apoptotic Modulation
The following tables summarize the quantitative effects of this compound and its alternatives on key markers of apoptosis. It is important to note that the data presented is synthesized from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Effect on Mitochondrial Calcium and Membrane Potential
| Compound | Concentration | Cell Type | Parameter Measured | Observed Effect | Citation |
| MitoE2 (this compound analog) | 5 µmol/L | HeLa | Mitochondrial Ca²⁺ Extrusion Rate | Inhibition (0.050 ± 0.004 µmol/L/s vs. 0.100 ± 0.004 µmol/L/s in control) | [1] |
| MitoQ10 | 5 µmol/L | HeLa | Mitochondrial Ca²⁺ Peak Concentration | Increased (albeit with different efficacy than MitoE2) | [1] |
| MitoQ10 | Various | Various | Mitochondrial Membrane Potential | Increased (Meta-analysis MD 11.44, 95% CI (1.28–21.60)) | |
| MitoVitE (this compound analog) | Not specified | Human Endothelial Cells | Mitochondrial Membrane Potential | Significantly higher in LPS/PepG + MitoVitE vs. LPS/PepG alone | [2] |
| α-tocopherol (un-targeted) | Not specified | Human Endothelial Cells | Mitochondrial Membrane Potential | Worsened the loss of membrane potential in LPS/PepG treated cells | [2] |
Table 2: Modulation of Bcl-2 Family Protein Expression
| Compound | Concentration | Cell Type | Parameter Measured | Observed Effect | Citation |
| MitoQ10 | 5 µmol/L | Bovine Oocytes | Bax gene expression | Decreased | |
| MitoQ10 | 5 µmol/L | Bovine Oocytes | Bcl-2 gene expression | Increased | |
| α-tocopherol (un-targeted) | Not specified | HUVECs | Bax protein level | Decreased | [3] |
| α-tocopherol (un-targeted) | Not specified | HUVECs | Bcl-2 protein level | Increased | [3] |
| Vitamin E Succinate (VES) | Not specified | PC-3 (Prostate Cancer) | Bax protein expression | Increased | [4] |
| Vitamin E Succinate (VES) | Not specified | PC-3 (Prostate Cancer) | Bak protein expression | Increased | [4] |
Table 3: Effect on Caspase Activity and Apoptosis Induction
| Compound | Concentration | Cell Type | Parameter Measured | Observed Effect | Citation |
| Mito-VES | Not specified | Malignant Cells | Apoptosis Induction | Enhanced pro-apoptotic activity compared to un-targeted VES | [1][5] |
| Mito-VES | Not specified | CII-proficient malignant cells | Apoptosis | Induced apoptosis | [1][5] |
| Mito-VES | Not specified | CII-dysfunctional malignant cells | Apoptosis | No apoptosis induction | [1][5] |
| MitoQ10 | 4 mg/kg | Mice (in vivo TBI model) | TUNEL-positive neurons | Markedly decreased compared to vehicle | |
| MitoQ10 | 50 nM | DAOY (neuronal cell line) | Apoptosis (JC-1 staining) | Limited apoptosis at 12h |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intrinsic apoptotic pathway modulated by mitochondrial-targeted antioxidants.
Caption: General experimental workflow for assessing the effects of mitochondrial-targeted compounds on apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To quantify the percentage of cells undergoing apoptosis (early and late stages) and necrosis following treatment with mitochondrial-targeted antioxidants.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of this compound, MitoQ10, Mito-VES, or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Gently wash the cells with ice-cold PBS. For adherent cells, detach them using trypsin-EDTA, followed by neutralization with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are live.
Western Blot Analysis for Bcl-2 and Bax Expression
Objective: To determine the relative protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Methodology:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase-3 Activity Assay
Objective: To measure the activity of the executioner caspase-3, a key hallmark of apoptosis.
Methodology:
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measurement: Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Quantification: Calculate the caspase-3 activity and normalize to the protein concentration of the lysate.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To assess changes in the mitochondrial membrane potential, an early indicator of mitochondrial involvement in apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the compounds of interest as previously described.
-
Staining: Add a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, to the cell culture medium.
-
Incubation: Incubate the cells according to the dye manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Conclusion
This compound and its counterparts, MitoQ10 and Mito-VES, represent a promising class of compounds for the targeted modulation of mitochondrial function and apoptosis. While all demonstrate the ability to influence apoptotic pathways, their specific efficacies and mechanisms can differ. This compound's ability to modulate mitochondrial calcium handling appears to be a key factor in its pro-apoptotic potential. The provided comparative data and detailed protocols offer a framework for researchers to further validate and explore the downstream effects of this compound in various experimental models, ultimately contributing to the development of novel therapeutic strategies targeting mitochondrial dysfunction in disease.
References
- 1. Mitochondrial Targeting of Vitamin E Succinate Enhances Its Pro-apoptotic and Anti-cancer Activity via Mitochondrial Complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2 and Bax interactions in mitochondria probed with green fluorescent protein and fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mitochondrial targeting of vitamin E succinate enhances its pro-apoptotic and anti-cancer activity via mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MitoE10: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for MitoE10, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the manufacturer's Safety Data Sheet (SDS) and established best practices for hazardous waste management in a research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE) to be used. This ensures minimal exposure and safe management of the material during use and disposal.
Potential Health Effects:
-
Skin: Causes skin irritation.[1]
-
Eyes: May cause severe irritation and possible eye burns upon contact.[1]
-
Inhalation: May lead to irritation of the upper respiratory tract.[1]
-
Ingestion: Can cause gastrointestinal irritation, potentially affecting the liver and central nervous system.[1]
| Personal Protective Equipment (PPE) | Specification |
| Respiratory Protection | An approved/certified respirator or equivalent is required.[1] |
| Hand Protection | Always wear protective gloves. Do not touch with bare hands.[1] |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[1] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[1] |
Fire Hazards: this compound may catch fire if exposed to open flames or sparks.[1][2] In the event of a fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to federal, state, and local environmental control regulations.[1] It is classified as hazardous waste and must not be disposed of in regular trash or down the drain.[3][4]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
2. Containerization of Waste:
-
Solid Waste:
-
Liquid Waste (if this compound is in solution):
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
4. Storage of Hazardous Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the containers tightly closed except when adding waste.[1][4]
-
Ensure the storage area is away from ignition sources such as open flames or sparks.[1][2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not attempt to transport the hazardous waste outside of the laboratory.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined in the table above.[1]
-
Contain the Spill: Prevent the spilled material from entering drains or waterways.[1][2]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling MitoE10
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety protocols, operational procedures, and disposal plans for handling MitoE10 in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks. As a potent mitochondria-targeted antioxidant, understanding the proper handling of this compound is critical for both personal safety and experimental integrity.
Hazard Identification and Summary
A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is based on the known properties of its constituent chemical moieties: a lipophilic triphenylphosphonium cation and the chroman moiety of vitamin E.
-
Triphenylphosphonium salts : May cause skin and respiratory tract irritation. The toxicological properties are not fully investigated[1].
-
Chroman derivatives : May cause skin and eye irritation[2][3][4]. Some derivatives are harmful if swallowed[2].
Based on this information, this compound should be handled as a potentially hazardous substance. Assume it may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and potential irritation[2][5]. |
| Eye and Face Protection | Chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | To protect eyes from accidental splashes, which could cause serious irritation[2][3][4]. |
| Skin and Body Protection | A laboratory coat must be worn at all times. Closed-toe shoes are mandatory. | To protect skin from accidental spills and contamination[6]. |
| Respiratory Protection | Work should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of any aerosols or fine particles, which may cause respiratory tract irritation[1][6]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
Have an emergency eyewash station and safety shower readily accessible[3].
-
-
Handling :
-
Storage :
-
Store this compound in a dry, dark place.
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][3]. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][3]. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen[1][3]. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water[1][3]. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
List all constituents of any solutions.
-
-
Disposal :
This compound Handling Workflow
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. mitomaterials.com [mitomaterials.com]
- 7. mitomaterials.com [mitomaterials.com]
- 8. Chemical Waste – EHS [ehs.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
